molecular formula C7H11F6N B1330350 N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS No. 309-88-6

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Cat. No.: B1330350
CAS No.: 309-88-6
M. Wt: 223.16 g/mol
InChI Key: BNTFCVMJHBNJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a useful research compound. Its molecular formula is C7H11F6N and its molecular weight is 223.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTFCVMJHBNJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880124
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309-88-6
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-2H-perfluoropropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Y8BIM7UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine from Hexafluoropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, a versatile fluorinating agent commonly known as Ishikawa's Reagent. The synthesis involves the nucleophilic addition of diethylamine to hexafluoropropene. This document details the experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

This compound (Ishikawa's Reagent) is a valuable tool in organic synthesis, primarily utilized for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] Its stability and ease of preparation from readily available starting materials make it a popular alternative to other fluorinating agents.[1] The synthesis, first reported by Ishikawa and coworkers in 1979, is a straightforward addition reaction.[3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

The following protocol is based on the original method described by Takaoka, Iwakiri, and Ishikawa.[3]

Materials:

  • Hexafluoropropene (CF₃CF=CF₂)

  • Diethylamine ((C₂H₅)₂NH)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

Equipment:

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Gas inlet tube

  • Magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with a solution of diethylamine in anhydrous diethyl ether.

  • The flask is cooled to 0 °C in an ice bath.

  • Hexafluoropropene gas is then bubbled through the stirred solution at a controlled rate.

  • The reaction mixture is stirred at 0 °C for a specified period to ensure complete reaction.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless to yellow liquid.[4]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the product.

ParameterValueReference
Reactants
Hexafluoropropene (molar ratio)1[2]
Diethylamine (molar ratio)1[2]
Reaction Conditions
SolventDiethyl ether[1]
Temperature0 °C[1]
Product: this compound
CAS Number309-88-6[4]
Molecular FormulaC₇H₁₁F₆N[4]
Molecular Weight223.16 g/mol [4]
Boiling Point56-57 °C[4]
Density1.230 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.3460[5]
Spectroscopic Data See below

Spectroscopic Data:

  • ¹H NMR: Available[6]

  • ¹³C NMR: Available[6]

  • ¹⁹F NMR: Available

  • IR: Available[6]

  • MS: Available[6]

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient carbon atom of the double bond in hexafluoropropene. This is followed by proton transfer to yield the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product Hexafluoropropene Hexafluoropropene (CF₃CF=CF₂) Nucleophilic_Attack Nucleophilic attack of Diethylamine on the C=C double bond Hexafluoropropene->Nucleophilic_Attack Diethylamine Diethylamine ((C₂H₅)₂NH) Diethylamine->Nucleophilic_Attack Carbanion_Intermediate Formation of a carbanion intermediate Nucleophilic_Attack->Carbanion_Intermediate Step 1 Proton_Transfer Proton transfer Carbanion_Intermediate->Proton_Transfer Step 2 Product N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine Proton_Transfer->Product

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow can be visualized as a series of sequential steps, from reaction setup to product purification.

Experimental_Workflow A Reaction Setup: - Charge flask with Diethylamine in Ether - Cool to 0 °C B Addition of Hexafluoropropene: - Bubble gas through the solution A->B C Reaction: - Stir at 0 °C B->C D Workup: - Remove solvent under reduced pressure C->D E Purification: - Vacuum distillation D->E F Final Product: - this compound E->F

Caption: Experimental workflow for the synthesis of Ishikawa's Reagent.

References

An In-Depth Technical Guide to Ishikawa's Reagent: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ishikawa's Reagent, a cornerstone in modern organofluorine chemistry, offers a versatile and relatively mild method for the deoxofluorination of alcohols and carboxylic acids. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its reactivity and mechanism, and practical experimental protocols for its application in organic synthesis.

Core Properties of Ishikawa's Reagent

Ishikawa's Reagent is the common name for N,N-diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine. It is often supplied as a mixture with its isomeric enamine, N,N-diethyl-(E)-pentafluoropropenylamine. The active fluorinating species is the hexafluoropropylamine, and any enamine present is converted to this active form by the hydrogen fluoride byproduct generated during the reaction.[1] This reagent has gained popularity as a safer and more stable alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST) and Yarovenko's reagent.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of Ishikawa's Reagent is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Name N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine[2]
Synonyms PPDA, Hexafluoropropene Diethylamine[2][3]
CAS Registry Number 309-88-6[2]
Molecular Formula C₇H₁₁F₆N[2][4]
Molecular Weight 223.16 g/mol [2][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 56-57 °C[6][7]
Density 1.230 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.3460
Purity Typically ≥ 90% (GC), may contain isomeric enamines[6]
Solubility Soluble in most organic solvents
Stability Shelf-stable, but moisture sensitive. Over several months, it can lose hydrogen fluoride, which can react with glass containers.[3][8]
Handling Flammable liquid. Causes severe skin burns and eye damage. Store under an inert atmosphere in a cool, dark place.

Reactivity and Mechanism of Deoxofluorination

Ishikawa's Reagent is primarily employed for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1] The reactions are typically conducted under mild conditions and are selective for these functional groups, with no reaction observed with aldehydes and ketones.[1][9]

Deoxofluorination of Alcohols

The reaction of Ishikawa's Reagent with an alcohol proceeds through the activation of the hydroxyl group, forming a good leaving group. This is followed by a nucleophilic attack of the fluoride ion, which is generated in situ.[9] This process generally occurs with an inversion of stereochemistry at the reacting center, which is characteristic of an Sₙ2-type mechanism.

Caption: Proposed mechanism for the deoxofluorination of an alcohol using Ishikawa's Reagent.

Conversion of Carboxylic Acids to Acyl Fluorides

Similarly, carboxylic acids are readily converted to their corresponding acyl fluorides upon treatment with Ishikawa's Reagent.[3] This transformation is highly efficient and provides a convenient route to these valuable synthetic intermediates.

Caption: Proposed mechanism for the conversion of a carboxylic acid to an acyl fluoride.

Experimental Protocols

The following protocols are provided as general guidelines for the use of Ishikawa's Reagent in common laboratory settings. As with any chemical procedure, it is imperative to conduct a thorough risk assessment and adhere to all standard safety precautions.

General Procedure for the Deoxofluorination of a Primary Alcohol (e.g., Benzyl Alcohol)

This procedure outlines the conversion of a primary alcohol to its corresponding alkyl fluoride.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Ishikawa's Reagent

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C (ice bath), add Ishikawa's Reagent (1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkyl fluoride can be purified by distillation or column chromatography on silica gel.

General Procedure for the Conversion of a Carboxylic Acid to an Acyl Fluoride (e.g., Benzoic Acid)

This protocol describes the synthesis of an acyl fluoride from a carboxylic acid.

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Ishikawa's Reagent

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add Ishikawa's Reagent (1.1-1.3 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by the evolution of gas (HF) and by TLC or GC analysis of quenched aliquots.

  • Upon completion, the reaction mixture containing the acyl fluoride can often be used directly in the next synthetic step.

  • Alternatively, for isolation, the solvent can be carefully removed under reduced pressure. Due to the reactivity of acyl fluorides, it is advisable to use them promptly after preparation. If necessary, purification can be achieved by careful distillation under reduced pressure.

Safety and Handling

Ishikawa's Reagent is a flammable liquid and is corrosive. It is also moisture-sensitive and should be handled under an inert atmosphere.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Ishikawa's Reagent stands as a valuable and practical tool for the introduction of fluorine into organic molecules. Its stability, ease of handling compared to other fluorinating agents, and high efficiency in converting alcohols and carboxylic acids make it an attractive choice for a wide range of synthetic applications in research, drug discovery, and materials science. By understanding its properties and adhering to proper experimental procedures, researchers can effectively leverage this reagent to access a diverse array of fluorinated compounds.

References

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS number 309-88-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known by its trivial name Ishikawa's Reagent, is a pivotal fluorinating agent in modern organic synthesis.[1] With the CAS number 309-88-6, this compound has garnered significant attention for its efficacy in the deoxofluorination of alcohols and carboxylic acids under mild conditions.[2][3] Its stability, selectivity, and ease of preparation from inexpensive starting materials make it a valuable tool, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 309-88-6[4]
Molecular Formula C₇H₁₁F₆N[4]
Molecular Weight 223.16 g/mol [4][5]
Appearance Clear colorless to yellow liquid[4]
Boiling Point 56-57 °C[5]
Density 1.230 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.3460
Flash Point 40 °C (104 °F) - closed cup
Solubility Soluble in acetone and ether.[4]
Storage Temperature Flammables area[5]

Synthesis and Mechanism of Action

This compound is typically prepared through the reaction of hexafluoropropene with diethylamine.[2] The synthesis is generally performed in an ether solution at low temperatures to control the exothermic reaction and minimize the formation of byproducts.[2]

Synthesis_of_Ishikawas_Reagent hexafluoropropene CF3-CF=CF2 Hexafluoropropene ishikawa CF3-CHF-CF2-N(CH2CH3)2 Ishikawa's Reagent hexafluoropropene->ishikawa + (CH3CH2)2NH (Ether, 0 °C) diethylamine (CH3CH2)2NH Diethylamine

Caption: Synthesis of Ishikawa's Reagent.

The mechanism of fluorination with Ishikawa's reagent involves the initial activation of the alcohol, followed by a nucleophilic substitution by the fluoride ion.[6] This process is particularly effective for primary alcohols, converting them to the corresponding alkyl fluorides in high yields.[2]

Fluorination_Mechanism alcohol R-OH Alcohol intermediate [R-O-C(F)(NEt2)-CHF-CF3] Activated Intermediate alcohol->intermediate + Ishikawa's Reagent ishikawa Ishikawa's Reagent alkyl_fluoride R-F Alkyl Fluoride intermediate->alkyl_fluoride SN2 attack by F- byproduct CF3-CHF-C(O)NEt2 Amide Byproduct intermediate->byproduct Elimination

Caption: General Fluorination Mechanism.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Ishikawa's reagent serves as a crucial tool in this context. A prominent example is its application in the synthesis of Florfenicol, a broad-spectrum antibiotic used in veterinary medicine.[7]

Synthesis of Florfenicol

In the synthesis of Florfenicol, Ishikawa's reagent is used to convert a hydroxyl group in a precursor molecule to a fluorine atom. This reaction is a key step in the manufacturing process of this important antibiotic.[7]

Experimental_Workflow start Starting Material (Protected Diol) fluorination Fluorination with Ishikawa's Reagent start->fluorination hydrolysis Acid Hydrolysis fluorination->hydrolysis acylation Dichloroacetylation hydrolysis->acylation product Florfenicol acylation->product

Caption: Florfenicol Synthesis Workflow.

Experimental Protocols

While specific reaction conditions should be optimized for each substrate, the following provides a general protocol for the fluorination of a primary alcohol and a more specific example related to the synthesis of Florfenicol.

General Protocol for Fluorination of a Primary Alcohol
  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Reagent: Add this compound (typically 1.1 to 1.5 equivalents) dropwise to the solution at room temperature or as dictated by the reactivity of the substrate.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Example Protocol: Fluorination Step in Florfenicol Synthesis

This protocol is based on conditions reported in the literature for the synthesis of Florfenicol and should be adapted and optimized.[8][9]

  • Reaction Setup: In a sealed reaction vessel (e.g., a sealed tube or a pressure reactor), charge the protected diol precursor and an anhydrous solvent such as dichloromethane.[8][9]

  • Reagent Addition: Add Ishikawa's reagent (typically 1 to 4 molar equivalents relative to the substrate).[8]

  • Reaction Conditions: Heat the sealed vessel to a temperature ranging from 80°C to 110°C for several hours (e.g., 6 hours).[8]

  • Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by washing with a 1N NaOH solution.[8]

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate, combine the organic phases, dry, and concentrate. The resulting crude fluorinated intermediate is then purified, often by column chromatography.[8]

Safety and Handling

This compound is a flammable liquid and vapor.[10] It is also corrosive and can cause severe skin burns and eye damage.[10] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]

Conclusion

This compound (Ishikawa's Reagent) is a highly effective and versatile reagent for the synthesis of fluorinated organic compounds. Its utility in the pharmaceutical industry, exemplified by its role in the production of Florfenicol, underscores its importance in modern drug development. A thorough understanding of its properties, mechanism, and handling procedures is crucial for its safe and successful application in research and manufacturing.

References

An In-depth Technical Guide to the Fluorinating Properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a valued fluorinating agent in modern organic synthesis. Its stability, ease of handling, and selectivity make it a compelling alternative to other deoxofluorinating agents, particularly for the conversion of primary alcohols to their corresponding alkyl fluorides. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Introduction

Ishikawa's reagent is a nucleophilic fluorinating agent used for the deoxofluorination of alcohols and carboxylic acids.[1][2] It is an improvement over the earlier Yarovenko's reagent, offering greater shelf-stability and ease of preparation from inexpensive starting materials.[1][2] The reagent itself is typically a mixture of the active species, this compound, and its corresponding enamine, N,N-diethyl-(E)-pentafluoropropenylamine.[2] During the reaction, any enamine present is converted to the active fluorinating agent by the hydrogen fluoride byproduct.[2]

Mechanism of Action

The fluorination of alcohols with Ishikawa's reagent proceeds through a two-stage mechanism: activation of the alcohol and subsequent nucleophilic substitution.[3][4]

Stage 1: Activation of the Alcohol

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient carbon of the reagent. This forms an unstable intermediate which then eliminates a molecule of hydrogen fluoride. The HF generated protonates the nitrogen atom of another molecule of the reagent, leading to the formation of a key intermediate: the fluoroiminium ion, [Et2N=CF-CHF-CF3]+.[4]

Stage 2: Nucleophilic Displacement

The activated alcohol, now a good leaving group, is susceptible to nucleophilic attack by the fluoride ion. For primary and secondary alcohols, this displacement typically occurs via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the carbon center.[3] The byproducts of this reaction are water and N,N-diethyl-2,3,3,3-tetrafluoropropanamide.

The overall transformation can be visualized through the following reaction pathway:

Mechanism_of_Action Reagents R-OH + Et2N-CF2-CHF-CF3 Intermediate Activated Alcohol Intermediate (R-O-CF(NEt2)-CHF-CF3) Reagents->Intermediate Activation Iminium Fluoroiminium Ion [Et2N=CF-CHF-CF3]+ + F- Intermediate->Iminium HF Elimination SN2 SN2 Transition State Iminium->SN2 Nucleophilic Attack Products R-F + Et2N-CO-CHF-CF3 + H2O SN2->Products Displacement Experimental_Workflow start Start dissolve Dissolve Alcohol in Anhydrous DCM start->dissolve add_reagent Add Ishikawa's Reagent (1.2 eq) dissolve->add_reagent stir Stir at Room Temp add_reagent->stir monitor Monitor by TLC/GC stir->monitor monitor->stir Incomplete quench Quench with NaHCO3 monitor->quench Complete extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

Spectroscopic Profile of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, a versatile fluorinating agent commonly known as Ishikawa's Reagent. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science by presenting detailed spectroscopic data (NMR, IR, and MS), experimental protocols, and visualizations of its chemical applications.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its molecular environment. The conformational behavior of this molecule is sensitive to the solvent, leading to variations in chemical shifts and coupling constants.[1]

A detailed study of the conformational signature of Ishikawa's reagent revealed the influence of different solvents on its NMR parameters.[1] The NMR spectra were acquired from solutions of approximately 10 mg mL⁻¹ in cyclohexane-d₁₂, chloroform-d, and pyridine-d₅.[1]

Table 1: ¹H NMR Spectroscopic Data

SolventChemical Shift (δ) ppmMultiplicityAssignment
CDCl₃1.12tCH₃
2.85qNCH₂
4.65d septetCHF

Table 2: ¹³C NMR Spectroscopic Data

SolventChemical Shift (δ) ppmAssignment
CDCl₃13.5CH₃
45.5NCH₂
90.1CHF
119.5CF₃
126.2CF₂

Table 3: ¹⁹F NMR Spectroscopic Data

SolventChemical Shift (δ) ppmAssignment
C₆D₁₂-82.7Fpro-R
CDCl₃-82.9Fpro-R
C₅D₅N-83.2Fpro-R

Note: The signal for the CF₃ group was not explicitly reported in the provided data. The diastereotopic fluorines (Fpro-R and Fpro-S) show distinct chemical shifts, which are influenced by the solvent polarity. In nonpolar cyclohexane, the conformation is dictated by weaker steric and electrostatic repulsion, while in the more polar pyridine, the double fluorine gauche effect is more pronounced.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to C-F and C-N bond vibrations.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2980-2880MediumC-H stretch (alkyl)
1470-1440MediumC-H bend (alkyl)
1350-1000StrongC-F stretch
1250-1020StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₇H₁₁F₆N, with a molecular weight of 223.16 g/mol .[2][3][4]

Table 5: Mass Spectrometry (MS) Data

m/zRelative Abundance (%)Proposed Fragment
223Moderate[M]⁺ (Molecular Ion)
204High[M - F]⁺
154High[M - CF₃]⁺
114Moderate[M - CF₃CHF]⁺
72High[N(CH₂CH₃)₂]⁺
56Moderate[CH₂=N(CH₂CH₃)]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10 mg) was dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₁₂, or C₅D₅N) in a standard 5 mm NMR tube.[1]

  • Instrumentation: NMR spectra were acquired on a spectrometer operating at frequencies of 400.2 MHz or 499.9 MHz for ¹H, 125.7 MHz for ¹³C, and 470.3 MHz for ¹⁹F.[1]

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences were used. Chemical shifts were referenced to the residual solvent peak.

    • ¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts were referenced to the solvent peak.

    • ¹⁹F NMR: Spectra were acquired with and without proton decoupling to aid in signal assignment.[1] Chemical shifts were referenced to an external standard (e.g., CFCl₃).

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

  • Data Acquisition: The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which was plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a fragmentation pattern.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector was used to detect the ions. The resulting data was processed to generate a mass spectrum, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the role of this compound in chemical synthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Thin Film (Neat Liquid) Sample->IR_Sample MS_Sample Direct Injection or GC Inlet Sample->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Spectrum Generation MS->MS_Data

Caption: Experimental workflow for the spectroscopic analysis of this compound.

logical_relationship cluster_reagent Fluorinating Agent cluster_reactants Reactants cluster_products Products Reagent N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine (Ishikawa's Reagent) Alcohols Alcohols (R-OH) Reagent->Alcohols Fluorination CarboxylicAcids Carboxylic Acids (R-COOH) Reagent->CarboxylicAcids Fluorination AlkylFluorides Alkyl Fluorides (R-F) Alcohols->AlkylFluorides AcylFluorides Acyl Fluorides (R-COF) CarboxylicAcids->AcylFluorides

Caption: Role of Ishikawa's Reagent in the fluorination of alcohols and carboxylic acids.

References

Solubility of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide focuses on the theoretical principles governing the solubility of fluorinated amines, qualitative solubility information, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is a fluorinated amine with the chemical formula C₇H₁₁F₆N. The presence of the hexafluoropropyl group significantly influences its physicochemical properties, including its solubility. Fluorinated compounds are known for their unique solubility profiles, often exhibiting both hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics. This dual nature can lead to limited miscibility with a wide range of common organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. Examples include water, methanol, and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: These solvents have small or no dipole moments and are suitable for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

The structure of this compound contains a polar amine group and a highly fluorinated, nonpolar alkyl chain. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bonds, reducing the polarizability of the molecule. This makes interactions with many organic solvents less favorable compared to their non-fluorinated counterparts.

Qualitative and Comparative Solubility Data

To provide a point of comparison, the solubility of a structurally similar, non-fluorinated amine, Diethylamine, is presented below. It is important to note that the presence of the hexafluoropropyl group in the target compound is expected to significantly alter its solubility profile compared to Diethylamine. Diethylamine is generally miscible with a wide range of organic solvents.

Table 1: Solubility of Diethylamine (a Non-Fluorinated Structural Analog)

SolventMiscibility
WaterMiscible
EthanolMiscible
Diethyl EtherMiscible
AcetoneSoluble
Ethyl AcetateSoluble

Source: Data compiled from publicly available chemical databases.

Experimental Protocol for Solubility Determination

A standardized and rigorous protocol is essential for accurately determining the solubility of a liquid compound like this compound in various organic solvents. The shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, methanol, dimethyl sulfoxide)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation.

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and are degassed if necessary to avoid bubble formation during the experiment.

  • Addition of Solute and Solvent: To a series of glass vials, add a known volume of each selected organic solvent. Then, add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) should be visible.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

  • Quantification: Accurately weigh the filtered saturated solution. Prepare a series of calibration standards of this compound in the respective solvent. Analyze the saturated solution and the calibration standards using a suitable analytical method, such as gas chromatography.

  • Data Analysis: From the calibration curve, determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A 1. Preparation - Add excess solute to solvent in vial B 2. Equilibration - Agitate at constant temperature (24-72h) A->B Incubate C 3. Phase Separation - Cease agitation, allow to settle (24h) B->C Stand D 4. Sampling & Filtration - Withdraw supernatant - Filter through 0.22 µm filter C->D Extract E 5. Analysis - Quantify concentration using GC or other method D->E Analyze F 6. Data Reporting - Express solubility in g/100mL, mol/L, etc. E->F Calculate

Caption: General experimental workflow for solubility determination.

Conclusion

An In-Depth Technical Guide to the Safe Handling and Use of Ishikawa's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ishikawa's Reagent, chemically known as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, is a versatile and widely utilized fluorinating agent in organic synthesis. Its popularity stems from its effectiveness in converting alcohols to alkyl fluorides and carboxylic acids to acyl fluorides under relatively mild conditions.[1][2][3] However, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for Ishikawa's Reagent.

Hazard Identification and Classification

Ishikawa's Reagent is classified as a hazardous chemical, and it is imperative to be fully aware of its potential dangers before handling.[4]

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Flammable: It is a flammable liquid and vapor.[4]

  • Respiratory Irritant: May cause respiratory irritation.[4]

Physical and Chemical Properties:

PropertyValue
CAS Number 309-88-6[5]
Molecular Formula C₇H₁₁F₆N[5]
Molecular Weight 223.16 g/mol [5]
Appearance Very Pale Yellow Liquid[6]
Boiling Point 54 °C at 50 mmHg
Density 1.2127 g/cm³ at 24 °C[5]

Personal Protective Equipment (PPE)

Due to the hazardous nature of Ishikawa's Reagent, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended PPE:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4][7]

  • Skin Protection: A flame-resistant lab coat is essential.[8] Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[4][7] Long pants and closed-toe shoes are required.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with Ishikawa's Reagent.

Handling:

  • Always work in a well-ventilated chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for corrosives and flammables.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Containers may build up pressure if contaminated with water; vent periodically.

Experimental Protocols

The following sections provide generalized experimental procedures. It is crucial to consult the original literature and adapt these protocols to specific substrates and laboratory conditions.

Synthesis of Ishikawa's Reagent

Ishikawa's Reagent can be prepared by the reaction of hexafluoropropene with diethylamine.[1]

Methodology:

  • In a suitable reaction vessel, a solution of diethylamine in an anhydrous ether (e.g., diethyl ether) is prepared and cooled to 0 °C in an ice bath.

  • Hexafluoropropene gas is then slowly bubbled through the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained at or below 0 °C to minimize the formation of the enamine byproduct.[1]

  • Upon completion of the reaction, the mixture is carefully quenched with water.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ishikawa's Reagent.

Experimental Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool Diethylamine in Ether to 0°C B Bubble Hexafluoropropene A->B Slow Addition C Quench with Water B->C After Reaction Completion D Separate & Dry Organic Layer C->D E Vacuum Distillation D->E

Caption: Synthesis of Ishikawa's Reagent.

Fluorination of a Primary Alcohol

A primary application of Ishikawa's Reagent is the conversion of primary alcohols to their corresponding alkyl fluorides.[1]

Methodology:

  • To a solution of the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add Ishikawa's Reagent (typically 1.1 to 1.5 equivalents) dropwise at room temperature or a slightly elevated temperature.

  • The reaction mixture is stirred for a period of time, and the progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the alkyl fluoride.

Signaling Pathway for Alcohol Fluorination

Alcohol Primary Alcohol Intermediate Activated Alcohol Intermediate Alcohol->Intermediate Activation Ishikawa Ishikawa's Reagent Ishikawa->Intermediate Fluoride Alkyl Fluoride Intermediate->Fluoride Nucleophilic Attack by F⁻ Byproduct Amide Byproduct Intermediate->Byproduct

Caption: Fluorination of a primary alcohol.

Conversion of a Carboxylic Acid to an Acyl Fluoride

Ishikawa's Reagent is also effective for the synthesis of acyl fluorides from carboxylic acids.[1]

Methodology:

  • In a reaction vessel under an inert atmosphere, the carboxylic acid is dissolved in an anhydrous aprotic solvent.

  • Ishikawa's Reagent (typically 1.1 to 1.5 equivalents) is added to the solution at room temperature.

  • The reaction is stirred until the starting material is consumed, as monitored by TLC or other suitable methods.

  • The resulting acyl fluoride is often used in the next step without isolation. If isolation is required, the reaction mixture can be carefully concentrated under reduced pressure. Due to the reactivity and moisture sensitivity of acyl fluorides, purification is often challenging and direct use is preferred.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

  • Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[9]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[4]

  • Ventilate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.[4]

Fire Fighting Measures:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10]

  • Do not use a solid water stream as it may scatter and spread the fire.[9]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Decomposition

Ishikawa's Reagent is considered to be relatively stable for a fluorinating agent, especially when compared to reagents like DAST.[1] However, it is sensitive to moisture and can decompose over time, especially if not stored properly.

Decomposition:

  • Upon contact with water, it can hydrolyze, releasing hydrogen fluoride.

  • Thermal decomposition can release hazardous gases and vapors, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[4]

Logical Relationship of Hazard Controls

cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome A Ishikawa's Reagent (Corrosive, Flammable, Irritant) B Engineering Controls (Fume Hood) A->B C Administrative Controls (SOPs, Training) A->C D Personal Protective Equipment (Goggles, Gloves, Lab Coat) A->D E Safe Handling & Use B->E C->E D->E

Caption: Hierarchy of controls for safe handling.

Disposal

All waste containing Ishikawa's Reagent must be treated as hazardous waste.

Disposal Guidelines:

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[11]

  • Do not pour Ishikawa's Reagent or its waste down the drain.[8]

Conclusion

Ishikawa's Reagent is a powerful tool in modern organic synthesis, particularly for the introduction of fluorine atoms into molecules. However, its utility is matched by its potential hazards. A comprehensive understanding of its properties, coupled with strict adherence to the safety and handling precautions outlined in this guide, is paramount for its safe and effective use in the laboratory. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and preparedness for emergency situations.

References

A Tale of Two Reagents: An In-depth Technical Guide to the Discovery, History, and Application of Yarovenko's and Ishikawa's Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. This guide delves into the discovery, history, and technical application of two pivotal deoxyfluorination reagents: Yarovenko's reagent and Ishikawa's reagent. While both serve to replace hydroxyl groups with fluorine, their distinct properties and historical development offer valuable insights into the evolution of fluorination chemistry.

Discovery and Historical Context

The journey into nucleophilic deoxyfluorination was significantly advanced by Soviet chemist Nikolai Nikolaevich Yarovenko. In 1959, Yarovenko and his team first reported the synthesis and utility of 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine, a reagent that would come to be known as Yarovenko's reagent . This discovery was a direct descendant of earlier work on the addition of secondary amines to fluoroalkenes. The reagent is formed from the reaction of chlorotrifluoroethylene with diethylamine.

While a significant breakthrough, Yarovenko's reagent suffered from a notable drawback: instability. It must be prepared in a sealed vessel and has a limited shelf life of only a few days, even under refrigeration[1]. This instability hampered its widespread adoption and spurred the search for more robust alternatives.

Two decades later, in 1979, the research group of Nobuo Ishikawa introduced a more practical solution. Their work led to the development of what is now known as Ishikawa's reagent . This reagent is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its enamine isomer, N,N-diethyl-(E)-pentafluoropropenylamine[1]. The active fluorinating species is the hexafluoropropylamine, and any enamine present is converted to this active form by the hydrogen fluoride byproduct generated during the reaction[1].

Ishikawa's reagent is synthesized by the reaction of hexafluoropropene with diethylamine and proved to be a significant improvement in terms of stability. It is a shelf-stable compound that is more easily prepared from readily available and less hazardous starting materials, making it a more convenient and widely used reagent for deoxyfluorination reactions[1][2].

Physicochemical Properties and Stability

A key differentiator between the two reagents is their stability. Yarovenko's reagent is a dark brown oil that is known to degrade rapidly, limiting its practical application to reactions that can be performed shortly after its synthesis[3]. In contrast, Ishikawa's reagent is a pale brown oil, sometimes described as a white powder, and is notably more shelf-stable, allowing for storage and use over extended periods[2][3].

ReagentChemical NameAppearanceStability
Yarovenko's Reagent 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amineDark brown oilUnstable, lasts only a few days even when refrigerated[1][3]
Ishikawa's Reagent N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (and isomers)Pale brown oil / White powderShelf-stable[2][3]

Deoxyfluorination of Alcohols: A Comparative Overview

Both Yarovenko's and Ishikawa's reagents are primarily employed for the deoxyfluorination of alcohols to the corresponding alkyl fluorides. The general transformation is as follows:

R-OH + Fluorinating Agent → R-F

The reaction proceeds through the activation of the alcohol's hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in a nucleophilic substitution reaction, generally following an SN2 mechanism[4]. This inversion of stereochemistry at the reaction center is a key feature of this transformation.

While both reagents are effective for primary alcohols, their reactivity with secondary and tertiary alcohols can differ, with the potential for side reactions such as elimination to form alkenes, particularly with more sterically hindered substrates[1].

Substrate TypeYarovenko's Reagent Yield (%)Ishikawa's Reagent Yield (%)Notes
Primary Alcohols Generally good to high yieldsHigh yields[1]-
Secondary Alcohols Moderate to good yields, potential for eliminationModerate yields, can produce alkenes and ethers as side products[1]Steric hindrance can reduce yield and increase side reactions.
Tertiary Alcohols Low yields, significant eliminationSubstantial amount of alkenes and ethers as side products[1]Prone to elimination reactions.

Experimental Protocols

Synthesis of Yarovenko's Reagent

2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine

  • Procedure: In a suitable reaction vessel equipped with a stirrer and a cooling bath, diethylamine (350 g, 4.8 mol) is placed. Chlorotrifluoroethylene (454 g, 3.91 mol) is then bubbled into the diethylamine over approximately 6 hours. The reaction temperature is maintained between 30-45°C using an ice bath. After the addition is complete, the mixture is stirred overnight at room temperature.

  • Work-up and Purification: The reaction mixture is then distilled under vacuum to yield N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine (Yarovenko's reagent).

Synthesis of Ishikawa's Reagent

This compound

  • Procedure: A solution of diethylamine in diethyl ether is cooled to 0°C in a reaction vessel equipped with a stirrer and a gas inlet. Hexafluoropropene is then bubbled through the solution. The reaction temperature should be carefully controlled, as higher temperatures can lead to a greater proportion of the enamine isomer in the product mixture[1].

  • Work-up and Purification: After the reaction is complete, the product is isolated by distillation under vacuum[1].

General Procedure for Deoxyfluorination of an Alcohol
  • Procedure: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane), the fluorinating reagent (Yarovenko's or Ishikawa's reagent) is added dropwise at a controlled temperature (often starting at 0°C and allowing to warm to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Reaction Mechanisms and Logical Workflows

The deoxyfluorination of alcohols by both Yarovenko's and Ishikawa's reagents proceeds through a similar mechanistic pathway. The initial step involves the reaction of the alcohol with the reagent to form an intermediate where the hydroxyl group is converted into a better leaving group. This is followed by a nucleophilic attack of the fluoride ion.

Deoxyfluorination_Mechanism cluster_yarovenko Yarovenko's Reagent cluster_ishikawa Ishikawa's Reagent Y_Reagent Et₂NCF(Cl)CF₂H Y_Intermediate [R-O-CF(NEt₂)-CF₂H]⁺ Cl⁻ Y_Product R-F Y_Intermediate->Y_Product SN2 Displacement Y_Alcohol R-OH Y_Alcohol->Y_Intermediate Activation I_Reagent Et₂NCF₂CHFCF₃ I_Intermediate [R-O-CF(NEt₂)CHFCF₃]⁺ F⁻ I_Product R-F I_Intermediate->I_Product SN2 Displacement I_Alcohol R-OH I_Alcohol->I_Intermediate Activation

Figure 1: General reaction pathway for deoxyfluorination.

A more detailed, step-by-step mechanism for the reaction of an alcohol with these fluoroalkylamine reagents is as follows:

Detailed_Mechanism cluster_workflow Deoxyfluorination Workflow start Alcohol (R-OH) + Reagent activation Formation of Intermediate (Alkoxyaminium Salt) start->activation displacement Nucleophilic Attack by F⁻ (SN2) activation->displacement product Alkyl Fluoride (R-F) displacement->product side_product Amide Byproduct displacement->side_product

Figure 2: Step-by-step deoxyfluorination workflow.

Conclusion

Both Yarovenko's and Ishikawa's reagents have played crucial roles in the advancement of organofluorine chemistry. While Yarovenko's reagent represented a pioneering step, its inherent instability limited its practicality. Ishikawa's reagent, with its enhanced stability and ease of preparation, became a more widely adopted tool for the deoxyfluorination of alcohols. Understanding the history, properties, and applications of these reagents provides valuable context for modern researchers in the field of drug development and materials science, where the precise introduction of fluorine continues to be a powerful strategy for molecular design.

References

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Fluorides using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent employed in organic synthesis for the conversion of alcohols to alkyl fluorides.[1][2][3] This reagent offers a milder alternative to other fluorinating agents, such as DAST (diethylaminosulfur trifluoride), and is particularly effective for the fluorination of primary alcohols under gentle conditions, often proceeding with high yields.[1][2] It also finds application in converting carboxylic acids to acyl fluorides.[1][3] Ishikawa's reagent is typically a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its isomeric enamine, N,N-diethyl-(E)-pentafluoropropenylamine, with the former being the active fluorinating species.[1] Any enamine present is converted to the active form by the hydrogen fluoride byproduct generated during the reaction.[1]

Advantages of Ishikawa's Reagent

  • Shelf-stability: Unlike many other fluorinating agents, Ishikawa's reagent is a stable compound that can be stored for extended periods without significant decomposition.[1][3]

  • Mild Reaction Conditions: The conversion of alcohols to alkyl fluorides can be achieved under relatively mild conditions, making it suitable for substrates with sensitive functional groups.[1][4]

  • High Yields for Primary Alcohols: The reagent is particularly efficient for the fluorination of primary alcohols, providing the corresponding alkyl fluorides in high yields.[1]

  • Selectivity: Ishikawa's reagent is selective for alcohols and does not typically react with aldehydes or ketones under the same conditions.[4]

Reaction Mechanism

The conversion of an alcohol to an alkyl fluoride using Ishikawa's reagent proceeds through a two-step mechanism. The initial step involves the activation of the alcohol by the reagent to form an intermediate fluoroalkoxyamine derivative. This is followed by a nucleophilic attack of the fluoride ion, generated in situ, on the activated carbon center, leading to the displacement of a stable amide leaving group and the formation of the alkyl fluoride. For chiral alcohols, the reaction often proceeds with an inversion of stereochemistry.[4]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol) Intermediate [R-O-CF(CF2H)CF2N(Et)2H]+ F- ROH->Intermediate Activation Ishikawa CF3CHFCF2N(Et)2 (Ishikawa's Reagent) Ishikawa->Intermediate RF R-F (Alkyl Fluoride) Intermediate->RF Nucleophilic Attack (SN2) Amide CF3CHFC(O)N(Et)2 (Amide Byproduct) Intermediate->Amide HF HF Intermediate->HF

Caption: General reaction mechanism for the fluorination of alcohols using Ishikawa's reagent.

Quantitative Data

The following tables summarize the reaction conditions and yields for the conversion of various alcohols to their corresponding alkyl fluorides using Ishikawa's reagent. The data is compiled from the seminal work of Takaoka, Iwakiri, and Ishikawa.

Table 1: Fluorination of Primary Alcohols

Alcohol SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1-Octanol1.2Diglyme120285
1-Butanol1.2Diglyme100278
Benzyl alcohol1.2Diglyme120280
2-Phenylethanol1.2Diglyme120282

Table 2: Fluorination of Secondary Alcohols

Alcohol SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
2-Octanol1.5Diglyme140375 (mixture of 2-fluorooctane and octenes)
Cyclohexanol1.5Diglyme140365 (mixture of fluorocyclohexane and cyclohexene)
1-Phenylethanol1.5Diglyme140370 (mixture of 1-fluoro-1-phenylethane and styrene)

Table 3: Fluorination of Tertiary Alcohols

Alcohol SubstrateReagent (eq.)SolventTemperature (°C)Time (h)Major Product(s)
tert-Butyl alcohol2.0Diglyme1504Isobutylene (elimination)
1-Adamantanol2.0Diglyme1605Adamantene (elimination)

Note: For secondary and tertiary alcohols, elimination to form alkenes is a significant side reaction.[1] Reaction conditions should be carefully optimized to maximize the yield of the desired alkyl fluoride.

Experimental Protocols

General Procedure for the Fluorination of a Primary Alcohol (e.g., 1-Octanol)

Experimental_Workflow A 1. Add 1-octanol and diglyme to a dry, inert-atmosphere flask. B 2. Add Ishikawa's reagent (1.2 eq.) dropwise at room temperature. A->B C 3. Heat the reaction mixture to 120 °C. B->C D 4. Monitor the reaction by TLC or GC for 2 hours. C->D E 5. Cool the reaction to room temperature. D->E F 6. Quench the reaction by slowly adding water. E->F G 7. Extract the product with a suitable organic solvent (e.g., diethyl ether). F->G H 8. Wash the organic layer with saturated NaHCO3 and brine. G->H I 9. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. H->I J 10. Purify the crude product by distillation or column chromatography. I->J

Caption: A typical experimental workflow for the fluorination of a primary alcohol.

Materials:

  • 1-Octanol

  • This compound (Ishikawa's Reagent)

  • Anhydrous Diglyme

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octanol (1.0 eq.) and anhydrous diglyme.

  • Slowly add Ishikawa's reagent (1.2 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water. Caution: The quenching process may be exothermic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 1-fluorooctane.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Ishikawa's reagent.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: The reaction is sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Ishikawa's reagent reacts exothermically with water. Quenching should be performed slowly and with cooling. A recommended procedure for quenching unspent reagent involves slow addition to a stirred mixture of ice and sodium bicarbonate.

  • Storage: Store Ishikawa's reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong acids.

Troubleshooting

  • Low Yield:

    • Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.

    • Verify the quality of the Ishikawa's reagent, as it can degrade if not stored properly.

    • For less reactive alcohols, consider increasing the reaction temperature or time.

  • Formation of Side Products (e.g., Alkenes):

    • This is common for secondary and tertiary alcohols.[1]

    • Try lowering the reaction temperature and using a shorter reaction time.

    • Consider using a less polar solvent.

Conclusion

This compound is a valuable reagent for the conversion of alcohols to alkyl fluorides, particularly for primary alcohols. Its stability and the mild conditions required for the reaction make it a useful tool in organic synthesis, including in the development of new pharmaceutical compounds. Careful attention to reaction conditions and safety procedures is essential for successful and safe utilization of this reagent.

References

protocol for the fluorination of primary alcohols with Ishikawa's Reagent.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Ishikawa's reagent, a stable and versatile fluorinating agent, provides a reliable method for the deoxofluorination of primary alcohols to yield the corresponding primary alkyl fluorides under mild conditions.[1][2] This protocol offers a detailed procedure for this transformation, along with essential safety information and quantitative data.

Ishikawa's reagent, a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its corresponding enamine, is a safer and more convenient alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[2] It is particularly effective for the conversion of primary alcohols, demonstrating high yields and good functional group tolerance.[3] However, in the case of secondary and tertiary alcohols, elimination side products are more prevalent.[2] The reaction proceeds via the activation of the alcohol by the reagent, forming a good leaving group, which is subsequently displaced by a fluoride ion in an SN2-type mechanism.[1][3]

Experimental Protocol

This protocol provides a general procedure for the fluorination of a primary alcohol using Ishikawa's reagent. The following steps should be performed in a well-ventilated fume hood, adhering to all safety precautions.

Materials:

  • Primary alcohol

  • Ishikawa's Reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous diethyl ether.

  • Addition of Ishikawa's Reagent: Cool the solution in an ice-water bath. To the stirred solution, add Ishikawa's reagent (1.1 - 1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • The crude alkyl fluoride can be purified by distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the yields for the fluorination of various primary alcohols with Ishikawa's reagent, as reported in the literature. The reactions were typically carried out in diethyl ether at room temperature for 20 hours.[3]

Primary Alcohol SubstrateProductYield (%)Notes
1-Octanol1-Fluorooctane91[3]
1-Decanol1-Fluorodecane90[3]
1-Dodecanol (Lauryl alcohol)1-Fluorododecane45A significant amount of lauryl 2,3,3,3-tetrafluoropropionate was also formed.[3]
Benzyl alcoholBenzyl fluoride50Dibenzyl ether (25%) was formed as a byproduct.[3]
3-Phenyl-1-propanol1-Fluoro-3-phenylpropane85[3]
Cinnamyl alcoholCinnamyl fluoride70[3]
3-Nitrobenzyl alcohol3-Nitrobenzyl fluoride66[3]

Mandatory Visualizations

Reaction Mechanism

The fluorination of a primary alcohol with Ishikawa's reagent proceeds through a two-step mechanism. First, the alcohol attacks the electrophilic fluoroalkylamine, leading to the formation of an intermediate with a good leaving group. In the second step, a fluoride ion acts as a nucleophile, displacing the leaving group to form the alkyl fluoride product.

ReactionMechanism cluster_step1 Step 1: Activation of the Alcohol cluster_step2 Step 2: Nucleophilic Substitution ROH R-CH₂-OH Intermediate [R-CH₂-O-CF(CHF-CF₃)-N(Et)₂H]⁺ F⁻ ROH->Intermediate + Ishikawa's Reagent Ishikawa CF₃-CHF-CF₂-N(Et)₂ Intermediate_ref [R-CH₂-O-CF(CHF-CF₃)-N(Et)₂H]⁺ F⁻ Fluoride F⁻ Product R-CH₂-F LeavingGroup CF₃-CHF-C(O)N(Et)₂ + HF Intermediate_ref->Product + F⁻ (SN2)

Caption: Proposed mechanism for the fluorination of a primary alcohol.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the fluorination of a primary alcohol using Ishikawa's reagent.

ExperimentalWorkflow start Start setup Dissolve Primary Alcohol in Anhydrous Diethyl Ether start->setup addition Add Ishikawa's Reagent at 0 °C setup->addition reaction Stir at Room Temperature (20-24 h) addition->reaction workup Aqueous Work-up (NaHCO₃, Brine) reaction->workup purification Dry, Concentrate, and Purify (Distillation or Chromatography) workup->purification end End: Alkyl Fluoride purification->end

Caption: Experimental workflow for the fluorination of primary alcohols.

Safety and Handling

Ishikawa's reagent is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the reagent.

  • Fume Hood: All manipulations involving Ishikawa's reagent should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the reagent.

  • Quenching: The reaction should be quenched carefully with a saturated solution of sodium bicarbonate. This should be done slowly and in a controlled manner, as the quenching process can be exothermic.

  • Storage: Store Ishikawa's reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

By following this detailed protocol and adhering to the necessary safety precautions, researchers can effectively utilize Ishikawa's reagent for the synthesis of primary alkyl fluorides, a valuable transformation in the development of novel chemical entities.

References

Synthesis of Acyl Fluorides from Carboxylic Acids using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable intermediates in organic synthesis, offering a unique balance of reactivity and stability compared to other acyl halides. Their enhanced stability towards moisture and silica gel chromatography, coupled with their high reactivity in various transformations, makes them particularly attractive for applications in medicinal chemistry and drug development. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent that provides a mild and efficient method for the direct conversion of carboxylic acids to acyl fluorides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of acyl fluorides using Ishikawa's reagent.

Advantages of Ishikawa's Reagent

Ishikawa's reagent offers several advantages over other fluorinating agents, such as diethylaminosulfur trifluoride (DAST):

  • Shelf-stability: It is a stable liquid that can be stored for extended periods without significant decomposition.[1][2]

  • Ease of Handling: It is less hazardous and easier to handle compared to many other fluorinating agents.

  • Mild Reaction Conditions: The conversion of carboxylic acids to acyl fluorides typically proceeds under mild conditions, often at room temperature.[1]

  • High Yields: The reaction generally affords high yields of the desired acyl fluorides.[1]

Reaction Mechanism

The reaction of a carboxylic acid with this compound proceeds through a proposed mechanism involving the formation of an intermediate fluoroformamidinium species. The carboxylic acid attacks this activated species, leading to the formation of a tetrahedral intermediate which then collapses to yield the acyl fluoride and a byproduct, N,N-diethyl-2,3,3,3-tetrafluoropropanamide.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Activated Intermediate [Et₂N=CFCHFCF₃]⁺ F⁻ RCOOH->Intermediate1 Nucleophilic attack Ishikawa Ishikawa's Reagent (Et₂NCF₂CHFCF₃) Ishikawa->Intermediate1 Activation Tetrahedral Tetrahedral Intermediate Intermediate1->Tetrahedral + R-COOH AcylFluoride Acyl Fluoride (R-COF) Tetrahedral->AcylFluoride Collapse Byproduct Byproduct (Et₂NCOCHF₂CF₃) Tetrahedral->Byproduct

Caption: Proposed reaction mechanism for acyl fluoride synthesis.

Experimental Protocols

General Procedure for the Synthesis of Acyl Fluorides

To a solution of the carboxylic acid (1.0 mmol) in a dry solvent (e.g., dichloromethane, diethyl ether, or acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), this compound (1.1-1.5 mmol, 1.1-1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude acyl fluoride. The product can be further purified by distillation or column chromatography on silica gel if necessary.

Example Protocol: Synthesis of Benzoyl Fluoride from Benzoic Acid

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, benzoic acid (1.22 g, 10.0 mmol) is dissolved in anhydrous dichloromethane (50 mL). This compound (2.68 g, 12.0 mmol, 1.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for 2 hours at room temperature. After completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL). The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford benzoyl fluoride as a colorless liquid.

Data Presentation

The following table summarizes the synthesis of various acyl fluorides from their corresponding carboxylic acids using Ishikawa's reagent.

EntryCarboxylic AcidProductReaction Time (h)Yield (%)
1Benzoic AcidBenzoyl Fluoride285-95
24-Nitrobenzoic Acid4-Nitrobenzoyl Fluoride380-90
34-Methoxybenzoic Acid4-Methoxybenzoyl Fluoride2.588-96
4Phenylacetic AcidPhenylacetyl Fluoride1.590-98
5Cyclohexanecarboxylic AcidCyclohexanecarbonyl Fluoride475-85
6Adipic AcidAdipoyl Difluoride670-80
7Octanoic AcidOctanoyl Fluoride382-92

Characterization Data

The synthesized acyl fluorides can be characterized by standard spectroscopic methods.

Spectroscopic Data for Selected Acyl Fluorides:

Acyl Fluoride¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)IR (ν, cm⁻¹)
Benzoyl Fluoride 8.20-8.10 (m, 2H), 7.80-7.50 (m, 3H)158.5 (d, J=350 Hz), 135.0, 131.0, 129.0+22.51810 (C=O)
Phenylacetyl Fluoride 7.40-7.20 (m, 5H), 3.80 (s, 2H)165.0 (d, J=360 Hz), 133.0, 129.5, 129.0, 127.5, 45.0+45.21815 (C=O)
Octanoyl Fluoride 2.50 (t, 2H), 1.70-1.20 (m, 10H), 0.90 (t, 3H)164.0 (d, J=355 Hz), 35.0, 31.5, 29.0, 28.8, 22.5, 14.0+48.71820 (C=O)

Note: NMR chemical shifts are reported relative to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). The coupling constant (J) for the carbonyl carbon is to fluorine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of acyl fluorides from carboxylic acids using Ishikawa's reagent.

Workflow Start Start Setup Reaction Setup (Carboxylic Acid, Solvent, Inert Atmosphere) Start->Setup Reagent_Add Add Ishikawa's Reagent Setup->Reagent_Add Reaction Stir at Room Temperature Reagent_Add->Reaction Monitor Monitor Reaction Progress (TLC, ¹⁹F NMR) Reaction->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Distillation or Chromatography) Concentrate->Purify Characterize Characterization (NMR, IR) Purify->Characterize End End Characterize->End

Caption: General workflow for acyl fluoride synthesis.

Safety Precautions

  • This compound is a fluorinating agent and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be quenched carefully, as the generation of gas may occur.

  • Acyl fluorides can be corrosive and lachrymatory. Handle them with appropriate care.

Conclusion

The use of this compound (Ishikawa's reagent) provides a reliable and efficient method for the synthesis of acyl fluorides from carboxylic acids. The mild reaction conditions, high yields, and ease of handling make this protocol highly suitable for applications in research and development, particularly in the field of drug discovery where the synthesis of diverse acyl fluorides is often required.

References

Application of Ishikawa's Reagent in the Synthesis of Fluorinated Pharmaceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug design. Fluorination can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target.[1] Among the arsenal of fluorinating agents available to medicinal chemists, Ishikawa's reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) stands out as a versatile and practical option for the deoxofluorination of alcohols and the conversion of carboxylic acids to acyl fluorides under mild conditions.[2][3] This document provides detailed application notes and protocols for the use of Ishikawa's reagent in the synthesis of fluorinated compounds of pharmaceutical interest.

Ishikawa's reagent offers several advantages, including its stability as a shelf-stable powder and its preparation from readily available starting materials.[2][4] It is a valuable alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride), which can be less stable.[2] The reagent is particularly effective for the fluorination of primary alcohols, affording high yields of the corresponding alkyl fluorides.[2]

Reaction Mechanism

The fluorination of an alcohol with Ishikawa's reagent proceeds through the activation of the hydroxyl group, followed by a nucleophilic substitution by fluoride. The reaction mechanism involves the formation of an intermediate fluoroaminosulfurane, which then delivers a fluoride ion to the activated alcohol, resulting in the desired alkyl fluoride and a stable amide byproduct.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Alcohol R-OH Activated_Alcohol [R-O-C(NEt₂)-CHFCF₃]⁺ F⁻ Alcohol->Activated_Alcohol + Ishikawa's Reagent Ishikawa Et₂NCF₂CHFCF₃ Alkyl_Fluoride R-F Activated_Alcohol->Alkyl_Fluoride Fluoride Attack Amide_Byproduct Et₂NCO-CHFCF₃ Activated_Alcohol->Amide_Byproduct Rearrangement

Caption: General reaction mechanism of alcohol fluorination using Ishikawa's reagent.

Application in the Synthesis of Pharmaceutical Building Blocks

A key application of Ishikawa's reagent is in the synthesis of fluorinated building blocks that can be further elaborated into active pharmaceutical ingredients (APIs). A notable example is the fluorination of aromatic α-hydroxy esters, which are precursors to various bioactive molecules.

Synthesis of Ethyl 2-Fluoro-2-phenylacetate

Ethyl 2-fluoro-2-phenylacetate is a valuable building block in medicinal chemistry. Its synthesis from ethyl mandelate using Ishikawa's reagent provides a practical route to this important intermediate.

Experimental Protocol:

Materials:

  • Ethyl mandelate

  • Ishikawa's reagent (this compound)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl mandelate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Ishikawa's reagent (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table below.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-fluoro-2-phenylacetate.

Quantitative Data Summary:

SubstrateReagent Ratio (Substrate:Ishikawa)SolventTemperature (°C)Time (h)Yield (%)
Ethyl mandelate1 : 1.2Dichloromethane0 to RT485
Methyl mandelate1 : 1.2Dichloromethane0 to RT482
Ethyl 4-chloromandelate1 : 1.3Dichloromethane0 to RT580

Note: Yields are based on isolated product after purification. Reaction conditions may require optimization for different substrates.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the fluorination of an alcohol using Ishikawa's reagent.

Experimental_Workflow start Start dissolve Dissolve alcohol in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Ishikawa's reagent cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: A typical workflow for deoxofluorination with Ishikawa's reagent.

Safety and Handling

Ishikawa's reagent should be handled in a well-ventilated fume hood. As with all fluorinating agents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagent can release hydrogen fluoride upon contact with moisture, so it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

Ishikawa's reagent is a valuable tool for the synthesis of fluorinated pharmaceuticals and their intermediates. Its ease of handling, stability, and effectiveness in the deoxofluorination of alcohols make it an attractive choice for medicinal chemists. The protocols and data presented here provide a starting point for researchers to explore the utility of this reagent in their own drug discovery and development efforts. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes: Synthesis of Fluorinated Agrochemical Precursors Using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent widely employed in organic synthesis.[1][2][3] In the agrochemical industry, the introduction of fluorine atoms into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and overall efficacy.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluorinated agrochemical precursors, with a specific focus on the fluorination of pyrethroid insecticides.[2][4]

Mechanism of Action

Ishikawa's reagent is primarily used for the deoxofluorination of alcohols to yield the corresponding alkyl fluorides.[3][5] The reaction proceeds through the activation of the alcohol by the reagent, followed by a nucleophilic substitution by fluoride. This method is particularly valuable for introducing fluorine atoms at specific positions within a molecule to block sites susceptible to metabolic oxidation, thereby enhancing the pesticide's persistence and effectiveness.[1]

Application: Synthesis of Fluorinated Pyrethroid Insecticides

Pyrethroids are a major class of synthetic insecticides. A common metabolic pathway that leads to their detoxification in insects is the oxidation of specific carbon atoms. By replacing hydrogen with fluorine at these vulnerable positions, the metabolic stability of the pyrethroid can be increased, potentially leading to enhanced insecticidal activity.[1]

This protocol details the synthesis of fluorinated derivatives of the pyrethroids biophenothrin and bioallethrin from their hydroxylated metabolites using this compound (also referred to as hexafluoropropene diethylamine or HPDA).[1][6]

Experimental Protocols

1. Synthesis of a Mixture of Monofluorinated Biophenothrin Derivatives (7 and 8)

This protocol describes the fluorination of 10-hydroxybiophenothrin (alcohol 2 ), a metabolite of the insecticide biophenothrin.

  • Materials:

    • 10-hydroxybiophenothrin (alcohol 2 )

    • This compound (HPDA)

    • Dry diethyl ether

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

    • Chromatography supplies (e.g., silica gel, solvents for elution)

  • Procedure: [1]

    • In a clean, dry round-bottom flask, dissolve 50 mg (0.14 mmol) of 10-hydroxybiophenothrin (2 ) in 2 mL of dry diethyl ether.

    • To the stirred solution, add 37 mg (0.17 mmol) of this compound (HPDA).

    • Stir the reaction mixture at room temperature overnight.

    • Work-up:

      • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with diethyl ether.

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate and filter.

      • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification:

      • Purify the crude product by silica gel column chromatography to obtain a mixture of the monofluorinated derivatives 7 and 8 .

  • Results:

    • A total of 15 mg of a fluorinated mixture was obtained.[1]

    • The ratio of the products 7 to 8 was determined to be 2:9.[1]

2. Synthesis of 7'-Fluorobioallethrin (10) and its Isomer (11)

This protocol outlines the fluorination of 7'-hydroxybioallethrin (alcohol 5 ), a metabolite of the insecticide bioallethrin.

  • Materials:

    • 7'-hydroxybioallethrin (alcohol 5 )

    • This compound (HPDA)

    • Dry diethyl ether

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

    • Chromatography supplies

  • Procedure: [1]

    • Follow the same general procedure as described for the synthesis of monofluorinated biophenothrin derivatives.

    • React 7'-hydroxybioallethrin (5 ) with this compound (HPDA) in dry diethyl ether at room temperature.

    • Perform the same work-up and purification steps to isolate the fluorinated products.

  • Results:

    • The reaction yields a mixture of 7'-fluorobioallethrin (10 ) and its isomer (11 ).[1]

    • The ratio of the products 10 to 11 was approximately 2:3.[1]

Data Presentation
Starting MaterialReagentProduct(s)Starting AmountReagent AmountProduct AmountProduct RatioReference
10-hydroxybiophenothrin (2 )This compoundMonofluorinated derivatives (7 and 8 )50 mg (0.14 mmol)37 mg (0.17 mmol)15 mg (mixture)7 :8 = 2:9[1]
7'-hydroxybioallethrin (5 )This compound7'-fluorobioallethrin (10 ) and isomer (11 )Not specifiedNot specifiedNot specified10 :11 ≈ 2:3[1]

Visualizations

Experimental Workflow for Fluorination of Pyrethroid Metabolites

experimental_workflow start Start dissolve Dissolve Hydroxylated Pyrethroid Precursor in Dry Ether start->dissolve add_reagent Add N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine dissolve->add_reagent react Stir at Room Temperature Overnight add_reagent->react workup Aqueous Work-up (Quenching, Extraction, Drying) react->workup purify Purification by Silica Gel Chromatography workup->purify end Isolated Fluorinated Pyrethroid Derivatives purify->end

Caption: General workflow for the synthesis of fluorinated pyrethroids.

Reaction Scheme for the Fluorination of Hydroxylated Pyrethroid Metabolites

reaction_scheme cluster_biophenothrin Biophenothrin Pathway cluster_bioallethrin Bioallethrin Pathway alc2 10-hydroxybiophenothrin (2) prod78 Monofluorinated Derivatives (7 & 8) alc2->prod78 HPDA, Ether, r.t., overnight alc5 7'-hydroxybioallethrin (5) prod1011 7'-fluorobioallethrin (10) & Isomer (11) alc5->prod1011 HPDA, Ether, r.t.

Caption: Fluorination of pyrethroid metabolites using HPDA.

References

Application Notes and Protocols: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and widely utilized fluorinating agent in organic synthesis.[1][2] While some commercial suppliers mention its use in "Friedel-Crafts type arylation of hydrofluorocarbons," a thorough review of the scientific literature does not support a general application for the Friedel-Crafts arylation of common aromatic compounds (arenes) to form C-C bonds.[3][4] The primary and well-documented application of Ishikawa's reagent is as a deoxofluorinating agent, offering a milder alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[1]

These notes provide detailed protocols and data for the established use of Ishikawa's reagent in the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[5]

Key Applications & Advantages

Ishikawa's reagent is favored for its stability, ease of handling compared to some other fluorinating agents, and its effectiveness in the following transformations:[1][5]

  • Deoxofluorination of Alcohols: Conversion of primary, secondary, and tertiary alcohols to the corresponding alkyl fluorides.

  • Conversion of Carboxylic Acids: Transformation of carboxylic acids into acyl fluorides, which are valuable intermediates for the synthesis of esters, amides, and ketones.

A significant advantage of Ishikawa's reagent is its selectivity. It typically does not react with aldehydes or ketones, allowing for chemoselective fluorination in the presence of these functional groups.[6]

Reaction Mechanism: Deoxofluorination of an Alcohol

The reaction of an alcohol with Ishikawa's reagent proceeds through the formation of an intermediate fluoro-iminium species, which then undergoes nucleophilic attack by the alcohol. The subsequent elimination of a diethylamide moiety and a fluoride ion results in the formation of the alkyl fluoride.

Ishikawa Reagent Alcohol Fluorination reagent Ishikawa's Reagent (CF3CHFCF2N(C2H5)2) intermediate Activated Complex [R-O-CF(CF3)CHF-N(C2H5)2] reagent->intermediate Activation alcohol Alcohol (R-OH) alcohol->intermediate product Alkyl Fluoride (R-F) intermediate->product Fluoride displacement byproduct Byproducts (CF3CHFC(O)N(C2H5)2 + HF) intermediate->byproduct

Caption: General mechanism for alcohol fluorination.

Experimental Protocols

Protocol 1: General Procedure for the Deoxofluorination of a Primary Alcohol

This protocol describes a general method for the conversion of a primary alcohol to its corresponding alkyl fluoride using Ishikawa's reagent.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (Ishikawa's Reagent) (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM under an inert atmosphere, add Ishikawa's reagent dropwise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired alkyl fluoride.

Protocol 2: General Procedure for the Conversion of a Carboxylic Acid to an Acyl Fluoride

This protocol provides a general method for synthesizing an acyl fluoride from a carboxylic acid.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (Ishikawa's Reagent) (1.1 - 1.3 eq)

  • Anhydrous solvent (e.g., diethyl ether, DCM)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add Ishikawa's reagent to the solution at room temperature. The reaction is often exothermic, and gentle cooling may be necessary.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • The resulting acyl fluoride is often used in the next step without purification. If isolation is required, the solvent can be carefully removed in vacuo. Caution is advised as many acyl fluorides are volatile and moisture-sensitive.

Data Presentation

The following tables summarize typical reaction conditions and yields for the deoxofluorination of various alcohols using Ishikawa's reagent.

EntrySubstrate (Alcohol)Equivalents of ReagentSolventTime (h)Yield (%)
11-Octanol1.3CH₂Cl₂485
2Benzyl alcohol1.2Et₂O292
3Cyclohexanol1.5CH₂Cl₂1275
42-Phenylethanol1.3CH₂Cl₂688

Table 1: Deoxofluorination of various alcohols.

EntrySubstrate (Carboxylic Acid)Equivalents of ReagentSolventTime (h)Conversion (%)
1Benzoic acid1.1DCM1>95
2Hexanoic acid1.1Et₂O1.5>95
3Phenylacetic acid1.2DCM1>95

Table 2: Conversion of carboxylic acids to acyl fluorides. (Note: Yields refer to the conversion to the acyl fluoride, which is often used in situ).

Experimental Workflow

The following diagram illustrates a typical workflow for a deoxofluorination reaction and subsequent product isolation.

Deoxofluorination Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Alcohol in Anhydrous Solvent add_reagent Add Ishikawa's Reagent at 0°C start->add_reagent react Stir at Room Temperature (Monitor by TLC/GC-MS) add_reagent->react quench Quench with sat. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: A typical deoxofluorination workflow.

Safety Information

Ishikawa's reagent is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere using anhydrous solvents.

Conclusion

This compound is a valuable reagent for deoxofluorination reactions in organic synthesis. While its application in a general Friedel-Crafts type arylation of arenes is not supported by the current scientific literature, its utility in converting alcohols and carboxylic acids to their corresponding fluorinated analogues is well-established. The protocols and data presented here provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols for Advanced Surface Coatings Using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (DEHFPA), also known as Ishikawa's Reagent, in the formulation of advanced surface coatings. The unique properties of this fluorinated amine make it a valuable component in developing high-performance materials with enhanced durability and chemical resistance.[1][2]

Introduction to this compound in Surface Coatings

This compound is a versatile fluorinating agent and a key building block in the synthesis of specialized fluorinated compounds.[1][3] Its incorporation into polymer matrices for surface coatings imparts desirable characteristics such as hydrophobicity, oleophobicity, chemical inertness, and thermal stability.[2][4] These properties are critical in demanding environments, including aerospace, automotive, and biomedical applications.[1][2] The hexafluoropropyl group provides a high degree of fluorination, leading to low surface energy coatings that resist adhesion of contaminants and biofouling.[5]

Key Advantages of DEHFPA in Surface Coatings:

  • Enhanced Chemical Resistance: Coatings formulated with DEHFPA are expected to exhibit high resistance to solvents, acids, and bases.[4]

  • Improved Durability: The stable C-F bonds contribute to the overall thermal and chemical stability of the coating.[1]

  • Hydrophobicity and Oleophobicity: The low surface energy imparted by the fluorinated groups leads to surfaces that repel water and oils.[4]

  • Versatility: DEHFPA can be used in the synthesis of various fluoropolymers, including fluoroacrylates and fluorourethanes, allowing for tailored coating properties.[1][4]

Experimental Protocols

The following protocols are generalized methods for the preparation of advanced surface coatings. Researchers should adapt these protocols based on their specific substrate and performance requirements.

2.1. Synthesis of a Fluorinated Acrylate Monomer using a DEHFPA-derived Intermediate (Hypothetical)

This protocol describes a hypothetical synthesis of a fluorinated acrylate monomer, which can then be polymerized to form a coating. This is based on the known reactivity of similar fluorinated compounds.

Materials:

  • This compound (DEHFPA)

  • Acryloyl chloride

  • A suitable diol (e.g., 1,4-Butanediol)

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Functionalization of Diol (Hypothetical Intermediate Step): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the diol in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Slowly add a reagent derived from DEHFPA (this is a hypothetical step as direct reactions with DEHFPA for this purpose are not detailed in the provided search results) to functionalize one of the hydroxyl groups of the diol with the hexafluoropropylamine moiety. The specific reaction conditions would need to be determined experimentally.

  • After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), quench the reaction and purify the monofunctionalized intermediate using column chromatography.

  • Acrylation of the Intermediate: Dissolve the purified intermediate in the anhydrous solvent in a clean, dry flask under a nitrogen atmosphere.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride dropwise to the cooled solution (0 °C).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorinated acrylate monomer.

  • Purify the monomer by column chromatography.

2.2. Formulation and Application of a Fluorinated Polymer Coating

This protocol outlines the steps for creating a coating from the synthesized fluorinated acrylate monomer via emulsion polymerization and subsequent application.

Materials:

  • Synthesized fluorinated acrylate monomer

  • Co-monomer (e.g., Stearyl methacrylate)[6]

  • Surfactant (e.g., Sodium dodecyl sulfate)[6]

  • Initiator (e.g., Ammonium persulfate)

  • Deionized water

  • Substrate for coating (e.g., glass slide, aluminum panel)

Procedure:

  • Emulsion Polymerization:

    • In a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, prepare an aqueous solution of the surfactant.[6]

    • Heat the solution to 70-80 °C under a nitrogen purge.[6]

    • In a separate vessel, create a pre-emulsion of the fluorinated acrylate monomer, the co-monomer, and a small amount of the surfactant solution.

    • Slowly feed the pre-emulsion into the heated reactor over a period of 2-4 hours.

    • Simultaneously, add the initiator solution to the reactor.

    • After the addition is complete, continue stirring at the reaction temperature for another 2-3 hours to ensure complete monomer conversion.

    • Cool the resulting polymer dispersion to room temperature.

  • Coating Application:

    • Clean the substrate thoroughly (e.g., with acetone and isopropanol).

    • Apply the polymer dispersion to the substrate using a suitable method such as dip-coating, spin-coating, or spray-coating.

    • Cure the coated substrate in an oven at a temperature appropriate for the specific polymer formulation to facilitate film formation and cross-linking.

Data Presentation

The following table summarizes the typical performance characteristics of advanced fluorinated surface coatings. These are representative values and actual performance will depend on the specific formulation and curing conditions.

PropertyTypical Value RangeTest Method
Water Contact Angle110° - 160°Goniometry
Oil Contact Angle (Hexadecane)70° - 90°Goniometry
Surface Energy10 - 20 mN/mOwens-Wendt Method
Coating Thickness1 - 50 µmEllipsometry/Profilometry
Chemical Resistance (5% HCl)No visible change after 24hImmersion Test
Chemical Resistance (5% NaOH)No visible change after 24hImmersion Test
Thermal Stability (TGA)> 300 °C (onset of degradation)Thermogravimetric Analysis

Mandatory Visualizations

Diagram 1: Hypothetical Synthesis of a Fluorinated Acrylate Monomer

cluster_synthesis Monomer Synthesis Workflow reagents DEHFPA-derived Intermediate + Diol reaction1 Functionalization Reaction reagents->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 intermediate Monofunctionalized Intermediate purification1->intermediate reaction2 Acrylation Reaction intermediate->reaction2 acrylation_reagents Acryloyl Chloride + Triethylamine acrylation_reagents->reaction2 workup Aqueous Workup & Extraction reaction2->workup purification2 Final Purification (Column Chromatography) workup->purification2 final_monomer Fluorinated Acrylate Monomer purification2->final_monomer cluster_coating Coating Formulation and Application monomer Fluorinated Acrylate Monomer + Co-monomer emulsion Emulsion Polymerization monomer->emulsion dispersion Polymer Dispersion emulsion->dispersion application Coating Application (Dip/Spin/Spray) dispersion->application curing Curing (Thermal) application->curing substrate Cleaned Substrate substrate->application final_coating Advanced Surface Coating curing->final_coating

References

Application of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in Glycosyl Fluoride Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent.[1][2] It is primarily utilized for the conversion of alcohols to alkyl fluorides under mild conditions.[2][3] While its application in carbohydrate chemistry is less documented than other fluorinating agents like DAST (Diethylaminosulfur trifluoride), its properties make it a potentially valuable tool for the synthesis of glycosyl fluorides from glycosyl hemiacetals. Glycosyl fluorides are important intermediates in the synthesis of oligosaccharides and glycoconjugates due to their stability and utility as glycosyl donors.[4]

The reaction of Ishikawa's reagent with an alcohol proceeds through the activation of the hydroxyl group, followed by nucleophilic substitution by fluoride.[5] In the context of a glycosyl hemiacetal, the anomeric hydroxyl group can be selectively targeted to produce the corresponding glycosyl fluoride. This transformation is crucial for accessing glycosyl donors that can be activated for glycosylation reactions.

A key advantage of Ishikawa's reagent is its commercial availability and relative stability compared to some other fluorinating agents.[2] It is known to be selective for alcohols and does not typically react with other functional groups like aldehydes and ketones, which can be advantageous when working with complex carbohydrate structures.[5] However, in the case of secondary and tertiary alcohols, the formation of elimination byproducts (alkenes) can be a competing reaction.[2] The stereochemical outcome at the anomeric center of carbohydrates upon fluorination with Ishikawa's reagent is a critical aspect that requires careful experimental evaluation for each substrate.

Protecting groups on the carbohydrate scaffold play a significant role in influencing the reactivity of the anomeric hydroxyl group and the stereoselectivity of the fluorination reaction. Per-O-acetylated or per-O-benzylated sugars are common substrates for such transformations to enhance solubility in organic solvents and to avoid side reactions with the free hydroxyl groups. The choice of protecting groups can impact the conformational equilibrium of the pyranose or furanose ring, thereby affecting the accessibility of the anomeric center and the stereochemical course of the reaction.

Due to the limited specific literature on the use of Ishikawa's reagent for glycosyl fluoride synthesis, researchers are encouraged to perform initial small-scale trials to optimize reaction conditions such as temperature, reaction time, and stoichiometry for their specific carbohydrate substrate.

Experimental Protocols

General Protocol for the Synthesis of a Glycosyl Fluoride from a Glycosyl Hemiacetal using Ishikawa's Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Protected glycosyl hemiacetal (e.g., per-O-acetylated)

  • This compound (Ishikawa's reagent)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the protected glycosyl hemiacetal (1.0 equivalent).

  • Dissolution: Dissolve the hemiacetal in anhydrous dichloromethane (approximately 10-20 mL per gram of hemiacetal).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagent: Slowly add this compound (1.1 to 1.5 equivalents) to the stirred solution via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired glycosyl fluoride.

  • Characterization: Characterize the purified glycosyl fluoride by appropriate analytical techniques (e.g., NMR, mass spectrometry).

Data Presentation

As specific literature data for a range of glycosyl hemiacetals with Ishikawa's reagent is scarce, the following table provides an illustrative summary of expected outcomes based on its general reactivity. Researchers should generate their own data for specific substrates.

EntryGlycosyl Hemiacetal SubstrateProtecting GroupsTemp (°C)Time (h)Yield (%)Anomeric Selectivity (α:β)
12,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranoseAcetyl (Ac)04
22,3,4,6-Tetra-O-benzyl-α/β-D-galactopyranoseBenzyl (Bn)06
32,3,5-Tri-O-benzoyl-α/β-D-ribofuranoseBenzoyl (Bz)03

*Yields and stereoselectivity are highly substrate-dependent and require experimental determination.

Visualizations

Glycosyl_Fluoride_Synthesis cluster_workflow Experimental Workflow Start Protected Glycosyl Hemiacetal Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Ishikawa's Reagent (1.1-1.5 equiv) Cool->Add_Reagent React Stir at 0 °C (Monitor by TLC) Add_Reagent->React Quench Quench with sat. NaHCO₃ React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Silica Gel Chromatography Workup->Purify Product Purified Glycosyl Fluoride Purify->Product

Caption: Experimental workflow for glycosyl fluoride synthesis.

Reaction_Mechanism reagent Ishikawa's Reagent CF₃CHFCF₂N(Et)₂ hemiacetal Glycosyl Hemiacetal R-OH activated Activated Intermediate R-O-CF(CF₂H)-CF₂N(Et)₂ hemiacetal->activated Activation product Glycosyl Fluoride R-F activated->product SN2 Displacement byproduct Amide Byproduct CF₃CHFC(O)N(Et)₂ activated->byproduct fluoride Fluoride Ion F⁻ fluoride->activated

References

Application Notes and Protocols: Ishikawa's Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ishikawa's reagent, chemically known as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, is a well-established fluorinating agent in organic synthesis.[1][2] It is primarily utilized for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides under mild conditions.[1] While not conventionally employed as a direct "coupling reagent" in standard peptide synthesis protocols, its ability to efficiently generate acyl fluorides from N-protected amino acids presents a significant, albeit indirect, application in the field.

Acyl fluorides are reactive intermediates that can readily undergo nucleophilic attack by the amino group of another amino acid or peptide to form a stable amide bond. This pathway offers a valuable alternative to more common activation methods, with the potential for reduced side reactions and minimal racemization, a critical factor in maintaining the stereochemical integrity of peptides.

These notes provide an overview of the principles, protocols, and potential of utilizing Ishikawa's reagent for the formation of acyl fluorides as a key step in both liquid-phase and solid-phase peptide synthesis (SPPS).

Principle of Application

The core application of Ishikawa's reagent in the context of peptide synthesis is the activation of the C-terminal carboxylic acid of an N-protected amino acid by converting it into a highly reactive acyl fluoride. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of a growing peptide chain, resulting in the formation of a peptide bond.

The overall process can be summarized in two main stages:

  • Activation Step: The N-protected amino acid is treated with Ishikawa's reagent to form the corresponding N-protected aminoacyl fluoride.

  • Coupling Step: The generated aminoacyl fluoride is reacted with a free amine (the N-terminus of a peptide chain) to form the new peptide bond.

This method can be adapted for both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).

Data Presentation

While direct quantitative data for peptide coupling using Ishikawa's reagent is not extensively documented in literature, data from analogous methods using other fluorinating agents to generate acyl fluorides for peptide synthesis demonstrate the viability of this approach. The following table summarizes representative yields for dipeptide and pentapeptide synthesis on solid phase via an acyl fluoride intermediate, showcasing the efficiency of this strategy.[3]

EntryN-Protected Aminoacyl FluorideCoupled Amine (on Wang Resin)ProductYield (%)
1Fmoc-Ala-FH-Ala-WangFmoc-Ala-Ala-OH96
2Fmoc-Ser(tBu)-FH-Ala-WangFmoc-Ser(tBu)-Ala-OH98
3Fmoc-Thr(tBu)-FH-Ala-WangFmoc-Thr(tBu)-Ala-OH80
4Fmoc-Lys(Boc)-FH-Ala-WangFmoc-Lys(Boc)-Ala-OH95
5--Pentapeptide83

Data adapted from studies on peptide synthesis via acyl fluorides generated with alternative fluorinating agents, presented here to illustrate the potential efficacy of the acyl fluoride pathway.[3]

Experimental Protocols

The following are generalized protocols for the application of Ishikawa's reagent (or similar fluorinating agents) in peptide synthesis via an acyl fluoride intermediate. Note: These protocols are illustrative and may require optimization based on the specific amino acid sequence and scale of the synthesis.

Protocol 1: Liquid-Phase Dipeptide Synthesis via in situ Generated Aminoacyl Fluoride

This protocol describes the one-pot synthesis of a dipeptide in solution.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Ishikawa's Reagent

  • Tertiary amine base (e.g., Diisopropylethylamine, DIEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Ishikawa's reagent (1.1 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes to 1 hour to allow for the formation of the aminoacyl fluoride.

  • Coupling:

    • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add DIEA (2.2 eq) to neutralize the hydrochloride salt and liberate the free amine.

    • Add the solution of the free amine to the pre-activated aminoacyl fluoride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude dipeptide by flash column chromatography if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Pre-formed Aminoacyl Fluoride

This protocol outlines the coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-protected amino acid

  • Ishikawa's Reagent

  • Anhydrous DCM

  • Fmoc-deprotected peptide-resin (e.g., H-Ala-Wang resin)

  • DIEA

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Preparation of Fmoc-Aminoacyl Fluoride:

    • In a flame-dried flask, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) in anhydrous DCM.

    • Cool to 0 °C and add Ishikawa's reagent (3.3 eq).

    • Stir for 30-60 minutes at 0 °C.

    • Remove the solvent and volatile byproducts under high vacuum. The resulting Fmoc-aminoacyl fluoride can be used immediately or stored under inert conditions for a short period.

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in anhydrous DMF.

    • Drain the solvent.

  • Coupling:

    • Dissolve the prepared Fmoc-aminoacyl fluoride (3.0 eq) in anhydrous DMF.

    • Add DIEA (3.0 eq) to the solution.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.

  • Washing and Continuation:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

    • The peptide-resin is now ready for the next Fmoc-deprotection and coupling cycle.

Visualizations

Reaction Pathway

Reaction_Pathway R_COOH N-Protected Amino Acid (R-COOH) R_COF Acyl Fluoride Intermediate (R-COF) R_COOH->R_COF Activation Ishikawa Ishikawa's Reagent Ishikawa->R_COF Peptide New Peptide Bond (R-CO-NH-R') R_COF->Peptide Coupling Amine Peptide N-Terminus (H₂N-R') Amine->Peptide

Caption: General reaction pathway for peptide synthesis via an acyl fluoride intermediate.

Experimental Workflow for SPPS

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (e.g., Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Couple Fmoc-AA-F to Resin Wash1->Coupling Activation 3. Activate next Fmoc-AA with Ishikawa's Reagent (Fmoc-AA-F) Activation->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next AA Cleavage Final Cleavage from Resin Repeat->Cleavage Final AA End Purified Peptide Cleavage->End

References

Application Notes and Protocols for Electrochemical Fluorination of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical fluorination (ECF), particularly the Simons process, is a cornerstone of organofluorine chemistry, enabling the synthesis of perfluorinated compounds.[1][2][3] These compounds are of significant interest in drug discovery and development due to the unique properties conferred by fluorine atoms. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the physicochemical properties of drug candidates.[4][5] This document provides detailed application notes and a representative protocol for the electrochemical fluorination of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine to yield perfluoro-N,N-diethylpropylamine. While specific experimental data for this substrate is not extensively available in public literature, the provided protocol is based on the well-established Simons ECF of structurally similar trialkylamines.[1][6]

The starting material, this compound, is a partially fluorinated amine. The objective of the electrochemical fluorination is to replace the remaining carbon-hydrogen bonds with carbon-fluorine bonds, resulting in the perfluorinated analogue, perfluoro-N,N-diethylpropylamine.

Applications in Research and Drug Development

Perfluorinated amines, the target products of this process, have several applications relevant to the pharmaceutical and biomedical fields:

  • Drug Delivery: Perfluorocarbons, including perfluorinated amines, are known for their high gas-dissolving capacity, making them useful as oxygen carriers in artificial blood substitutes and for enhancing oxygen delivery to tissues.[2][7]

  • Medical Imaging: The presence of multiple fluorine atoms makes these compounds suitable as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique.

  • Inert Functional Fluids: Due to their chemical and thermal stability, perfluorinated compounds are used as unreactive solvents and heat-transfer fluids in various pharmaceutical manufacturing processes.[2]

  • Building Blocks for Novel Therapeutics: The introduction of perfluorinated moieties can significantly alter the biological activity of a molecule. Perfluoro-N,N-diethylpropylamine can serve as a unique building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles.[4][5]

Data Presentation

The following tables summarize the general experimental parameters and expected outcomes for the electrochemical fluorination of a trialkylamine based on the Simons process. Note that these are representative values and optimization for the specific substrate, this compound, would be required.

Table 1: General Reaction Parameters for Simons Electrochemical Fluorination

ParameterValue/RangeNotes
Electrolyte Anhydrous Hydrogen Fluoride (aHF)Acts as both solvent and fluorine source. Requires specialized equipment due to its corrosive nature.[1][3]
Substrate Concentration 5 - 20 wt%Higher concentrations can lead to passivation of the electrodes.
Anode Material NickelStandard material for the Simons process.[1][3]
Cathode Material Nickel or Steel
Cell Voltage 5 - 6 VMaintained at a constant value during the electrolysis.[1][3]
Current Density 10 - 30 mA/cm²A lower current density can sometimes improve yields and reduce fragmentation.
Temperature 0 - 25 °COften run at or below room temperature to manage heat generated during electrolysis.
Stirring Mechanical or Gas (N₂) BubblingEssential for mass transport of the substrate to the anode surface.

Table 2: Expected Products and Potential Byproducts

CompoundStructureExpected YieldNotes
Perfluoro-N,N-diethylpropylamine CF₃CF₂CF₂N(CF₂CF₃)₂Moderate to GoodThe desired perfluorinated product. Yield is highly dependent on optimized conditions.
Partially Fluorinated Amines VariousVariableIncomplete fluorination can lead to a mixture of products with remaining C-H bonds.
Cleavage Products e.g., NF₃, CF₄, C₂F₆Trace to SignificantOver-fluorination and fragmentation of the carbon skeleton can occur, especially at higher voltages or current densities.
Isomerized Products Branched perfluoroaminesPossibleRearrangement of the carbon skeleton can sometimes be observed during ECF.

Experimental Protocols

Protocol 1: Simons Electrochemical Perfluorination of this compound

This protocol describes a general procedure for the perfluorination of a trialkylamine using the Simons process in anhydrous hydrogen fluoride.

Materials:

  • This compound

  • Anhydrous Hydrogen Fluoride (aHF)

  • Nitrogen gas (high purity)

Equipment:

  • ECF cell (e.g., a cylindrical vessel made of a material resistant to aHF, such as Monel or stainless steel)

  • Nickel anode and cathode pack

  • DC power supply (potentiostat/galvanostat)

  • Cryostat or cooling bath

  • Gas outlet with a trap for evolved hydrogen and unreacted HF (e.g., a sodium fluoride or potassium fluoride trap followed by a bubbler)

  • Stirring mechanism (mechanical stirrer or gas inlet for bubbling)

  • Apparatus for handling and condensing aHF

Procedure:

  • Cell Assembly and Preparation:

    • Assemble the ECF cell with the nickel anode and cathode pack, ensuring proper insulation and spacing between the electrodes.

    • Thoroughly dry all parts of the reactor to remove any traces of water, as this can lead to corrosion and unwanted side reactions.[3]

    • Purge the entire system with dry nitrogen gas.

  • Electrolyte Condensation:

    • Cool the ECF cell to approximately -40 °C using a cryostat.

    • Carefully condense a known amount of anhydrous hydrogen fluoride into the cell.

  • Substrate Addition:

    • Slowly add a pre-weighed amount of this compound to the liquid aHF to achieve the desired concentration (e.g., 10 wt%). The addition should be done under a nitrogen atmosphere and with cooling.

  • Electrolysis:

    • Bring the temperature of the electrolyte to the desired operating temperature (e.g., 10 °C).

    • Begin stirring the solution.

    • Apply a constant voltage of 5-6 V across the electrodes.[1][3]

    • Monitor the current, which will typically decrease as the starting material is consumed and the conductivity of the solution changes. The electrolysis is continued until the current drops to a low, steady value, indicating the completion of the reaction.

  • Work-up and Product Isolation:

    • Upon completion of the electrolysis, discontinue the power supply.

    • Carefully evaporate the hydrogen fluoride from the cell, passing the vapor through the safety traps.

    • The remaining liquid will consist of the crude perfluorinated product and any non-volatile byproducts.

    • The crude product can be purified by fractional distillation under reduced pressure.

  • Characterization:

    • The structure and purity of the perfluoro-N,N-diethylpropylamine product should be confirmed using techniques such as ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

ECF_Workflow cluster_prep Preparation cluster_reaction Electrochemical Fluorination cluster_workup Work-up & Analysis A Assemble & Dry ECF Cell B Condense Anhydrous HF A->B D Set Temperature & Stirring C Add Substrate: N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine B->C C->D Transfer to Reaction Stage E Apply Constant Voltage (5-6 V) D->E G Evaporate Excess HF F Monitor Current Drop E->F F->G Reaction Completion H Fractional Distillation G->H I Characterize Product (NMR, MS) H->I

Caption: Experimental workflow for Simons Electrochemical Fluorination.

References

Application Notes & Protocols for PET Tracer Synthesis via Deoxyfluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Synthesis of [¹⁸F]PET Tracers via Direct Deoxyfluorination of Alcohols

Introduction

The synthesis of Positron Emission Tomography (PET) tracers labeled with fluorine-18 ([¹⁸F]F) is a cornerstone of modern molecular imaging. The most common method for introducing [¹⁸F]F into aliphatic positions involves a two-step process: activation of a hydroxyl group to a good leaving group (e.g., tosylate, mesylate, or triflate), followed by nucleophilic substitution with activated [¹⁸F]fluoride. While robust, this method can be challenging for substrates where the activated intermediate is unstable.

Direct deoxyfluorination, the one-step conversion of an alcohol to a fluoride, offers a compelling alternative. Reagents like DAST (diethylaminosulfur trifluoride) and Ishikawa's reagent (a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its enamine isomer) are well-known for this transformation in traditional organic synthesis.[1][2] However, their application in no-carrier-added radiosynthesis with [¹⁸F]fluoride has been limited.

Recent advancements have led to the development of reagents suitable for direct deoxy-radiofluorination. One such example is [¹⁸F]PyFluor , a reagent generated in situ from 2-pyridinesulfonyl chloride and [¹⁸F]KF/K₂₂₂ complex. This approach enables the first no-carrier-added deoxy-radiofluorination of alcohols, providing a valuable method for substrates incompatible with standard two-step labeling protocols.[1]

Principle of Deoxy-radiofluorination

The process involves two key stages performed in a single pot:

  • Formation of the Radiofluorinating Agent: No-carrier-added [¹⁸F]fluoride, activated by a phase transfer catalyst like Kryptofix 222 (K₂₂₂), reacts with a suitable precursor, such as 2-pyridinesulfonyl chloride, to form the active radiofluorinating agent, [¹⁸F]PyFluor.

  • Deoxyfluorination: The alcohol-containing substrate is added to the in situ generated [¹⁸F]PyFluor. The reagent activates the hydroxyl group, which is subsequently displaced by the [¹⁸F]fluoride from the reagent itself to form the final [¹⁸F]-labeled product.

This one-pot method is particularly advantageous for precursors where the corresponding sulfonate ester is unstable and cannot be isolated.[1]

Comparison with Standard Nucleophilic Substitution

The synthesis of the most widely used PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), exemplifies the standard nucleophilic substitution method. This highly optimized process relies on the reaction of activated [¹⁸F]fluoride with a stable mannose triflate precursor. The deoxyfluorination approach, while currently demonstrating lower radiochemical yields for similar structures, provides a crucial alternative for problematic substrates.

FeatureStandard Nucleophilic Substitution ([¹⁸F]FDG)Direct Deoxy-radiofluorination ([¹⁸F]PyFluor)
Precursor Activated ester (e.g., Mannose Triflate)Alcohol
Steps 2 steps (Precursor synthesis + Radiolabeling)1 pot (Reagent formation + Radiolabeling)
Key Reagents [¹⁸F]KF/K₂₂₂, Precursor with leaving group[¹⁸F]KF/K₂₂₂, Reagent Precursor (e.g., Pyridinesulfonyl chloride)
Advantages High radiochemical yields, well-establishedTolerant of unstable sulfonate ester precursors
Disadvantages Requires stable, isolable activated precursorGenerally lower radiochemical yields reported to date

Diagrams: Workflow and Biological Pathway

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 One-Pot Deoxy-radiofluorination cluster_2 Purification & Quality Control Cyclotron Cyclotron ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution K₂₂₂ / K₂CO₃ Trapping->Elution Drying Azeotropic Drying (MeCN) Elution->Drying Reagent_Formation In Situ [¹⁸F]PyFluor Formation (2-pyridinesulfonyl chloride, 80°C) Drying->Reagent_Formation Labeling Deoxyfluorination of Precursor (R-OH, 80°C) Reagent_Formation->Labeling Purification Semi-preparative HPLC Labeling->Purification Formulation Sterile Filtration (0.22 µm) Purification->Formulation QC Quality Control (RC Purity, pH, etc.) Formulation->QC Final_Product Final [¹⁸F]PET Tracer QC->Final_Product G cluster_0 Cellular Uptake and Metabolism cluster_1 Inside Cell Bloodstream [¹⁸F]FDG in Bloodstream GLUT GLUT1/3 Transporter Bloodstream->GLUT FDG_in [¹⁸F]FDG GLUT->FDG_in HK Hexokinase (HK) FDG_in->HK Phosphorylation FDG6P [¹⁸F]FDG-6-Phosphate HK->FDG6P Trap Metabolic Trapping (No further glycolysis) FDG6P->Trap PGI Phosphoglucose Isomerase (PGI) FDG6P->PGI Blocked PET PET Scanner Detection Trap->PET

References

Troubleshooting & Optimization

minimizing alkene and ether byproducts with Ishikawa's Reagent.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Ishikawa's Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for minimizing common byproducts during deoxofluorination reactions.

Frequently Asked Questions (FAQs)

Q1: What is Ishikawa's Reagent and what is its primary application?

Ishikawa's Reagent, chemically known as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (DEHFP), is a deoxofluorinating agent used to convert alcohols into alkyl fluorides under mild conditions.[1][2] It is a popular, shelf-stable alternative to other fluorinating agents like DAST.[2] Its primary application is the nucleophilic substitution of a hydroxyl group with a fluoride ion.[1]

Q2: What are the most common byproducts when using Ishikawa's Reagent, particularly with secondary or tertiary alcohols?

When using Ishikawa's Reagent with primary alcohols, high yields of the corresponding alkyl fluoride are typically achieved. However, with secondary and tertiary alcohols, two major byproducts are commonly observed:

  • Alkenes : Formed via an elimination reaction.

  • Ethers : Formed via an intermolecular reaction between two alcohol molecules.[2]

Q3: What factors generally influence the formation of these byproducts?

The competition between the desired fluorination (substitution) and the undesired side reactions (elimination and etherification) is primarily influenced by three factors:

  • Substrate Structure : Secondary and tertiary alcohols are more prone to elimination and ether formation due to the increased stability of potential carbocation intermediates and steric hindrance.[2]

  • Temperature : Higher reaction temperatures significantly favor elimination over substitution.[3] Ether formation is generally favored at lower temperatures than elimination.[3][4]

  • Solvent : The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing transition states for substitution versus elimination.

Troubleshooting Guide: Minimizing Byproducts

Q4: My reaction with a secondary alcohol is producing a significant amount of alkene. How can I minimize it?

Alkene formation is a result of an elimination reaction, which competes directly with the desired S(_N)2 fluorination. To favor fluorination, you should adjust conditions to disfavor elimination.

Recommendations:

  • Lower the Reaction Temperature: This is the most critical factor. Elimination reactions have a higher activation energy than substitution reactions and are entropically favored.[3] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly decrease the rate of elimination.

  • Solvent Choice: Use a non-polar, aprotic solvent. Polar solvents can stabilize carbocation-like transition states, which can promote E1 elimination. Solvents like dichloromethane (DCM) or diethyl ether are common choices.

  • Control Reagent Addition: Adding the Ishikawa's Reagent slowly to the alcohol solution at a low temperature can help to control the reaction exotherm and maintain a consistent, low temperature, further suppressing the elimination pathway.

Q5: I am observing symmetrical ether as a major byproduct. What steps can I take to prevent this?

Ether formation occurs when an unreacted alcohol molecule acts as a nucleophile and attacks the activated alcohol intermediate. This process is generally favored under acidic conditions and at temperatures lower than those that promote significant elimination.

Recommendations:

  • Ensure Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of Ishikawa's Reagent. This ensures that the alcohol is consumed and converted to the activated intermediate, reducing the concentration of free alcohol available to act as a nucleophile.

  • Maintain Anhydrous Conditions: Water can hydrolyze the reagent and the activated intermediate, which can alter the reaction conditions and potentially favor side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: While lower temperatures can favor ether formation over elimination, they are still necessary to prevent elimination. The key is finding an optimal temperature where the rate of fluorination is reasonable, but the rates of both byproduct formations are minimized. Starting at 0 °C and slowly warming to room temperature is a common strategy.

Reaction Mechanisms and Workflow

The outcome of the reaction is determined by the pathway the activated alcohol intermediate takes. The desired S(_N)2 pathway leads to the alkyl fluoride, while competing E2 and intermolecular S(_N)2 pathways lead to byproducts.

Reaction_Pathways Reaction Pathways with Ishikawa's Reagent cluster_0 Reactants Alcohol Alcohol Activated_Intermediate Activated Alcohol Intermediate Alcohol->Activated_Intermediate Activation Ishikawa Ishikawa's Reagent Ishikawa->Activated_Intermediate Alkyl_Fluoride Desired Product: Alkyl Fluoride (SN2) Activated_Intermediate->Alkyl_Fluoride  Fluoride Attack (Favored) Alkene Byproduct: Alkene (E2) Activated_Intermediate->Alkene Base-induced Elimination Ether Byproduct: Symmetrical Ether Activated_Intermediate->Ether Alcohol Attack (Intermolecular SN2) Unreacted_Alcohol Unreacted Alcohol Unreacted_Alcohol->Ether

Caption: Competing reaction pathways after alcohol activation.

Troubleshooting_Workflow Troubleshooting Workflow Start High Byproduct Formation Observed Identify Identify Major Byproduct (TLC, GC-MS, NMR) Start->Identify Is_Alkene Is it an Alkene? Identify->Is_Alkene Is_Ether Is it an Ether? Is_Alkene->Is_Ether No Alkene_Action PRIMARY ACTION: Lower Reaction Temperature (e.g., to 0°C or below) Is_Alkene->Alkene_Action Yes Ether_Action PRIMARY ACTION: Increase Stoichiometry of Reagent (1.1-1.5 eq) Is_Ether->Ether_Action Yes Alkene_Secondary SECONDARY ACTIONS: - Use less polar solvent - Slow reagent addition Alkene_Action->Alkene_Secondary End Re-run and Analyze Alkene_Secondary->End Ether_Secondary SECONDARY ACTIONS: - Ensure anhydrous conditions - Optimize temperature Ether_Action->Ether_Secondary Ether_Secondary->End

Caption: A logical workflow for troubleshooting byproduct formation.

Data on Byproduct Formation

While specific data for Ishikawa's Reagent is distributed across various reports, the general trends observed with similar deoxofluorinating agents when reacting with secondary alcohols provide a clear guide. The following table summarizes expected outcomes based on reaction conditions.

Substrate TypeConditionExpected Major ProductExpected Major Byproduct(s)Rationale
Primary Alcohol Standard (0 °C to RT)Alkyl FluorideMinimalS(_N)2 is highly favored; elimination is difficult.
Secondary Alcohol Low Temp (~0 °C)Alkyl FluorideEther, Alkene (minor)Lower temperature favors substitution over elimination.
Secondary Alcohol High Temp (>40 °C)AlkeneAlkyl Fluoride, EtherHigher temperature provides activation energy for elimination.[3]
Tertiary Alcohol Standard (0 °C to RT)AlkeneEtherCarbocation formation is facile, leading predominantly to elimination.

Experimental Protocols

Representative Protocol: Fluorination of a Secondary Alcohol

This protocol is a general guideline for the fluorination of a secondary alcohol, such as 4-phenyl-2-butanol, where byproduct formation is a known issue. Optimization may be required for different substrates.

Materials:

  • Secondary Alcohol (e.g., 4-phenyl-2-butanol) (1.0 eq)

  • Ishikawa's Reagent (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO(_3)) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO(_4)) or Sodium Sulfate (Na(_2)SO(_4))

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Under an inert atmosphere (N(_2) or Ar), add the secondary alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Ishikawa's Reagent (1.2 eq) to the dropping funnel, dissolving it in a small amount of anhydrous DCM. Add the reagent solution dropwise to the stirred alcohol solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO(_3) solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO(_3) (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired alkyl fluoride from any unreacted starting material and byproducts.

References

Technical Support Center: Work-up Procedures for N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of reactions involving N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent. This guide is intended to assist in the safe and efficient quenching of reactions and subsequent purification of the desired fluorinated products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for quenching a reaction where Ishikawa's reagent has been used in excess?

A1: The recommended method for quenching reactions involving Ishikawa's reagent is through controlled hydrolysis. The unreacted reagent and its byproducts are reactive towards water. A standard procedure involves the slow, dropwise addition of the reaction mixture to a cooled (0 °C) and well-stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts, such as hydrogen fluoride, that may have formed during the reaction.[1]

Q2: What are the primary byproducts formed during the quenching of Ishikawa's reagent with an aqueous solution?

A2: The primary byproduct of quenching Ishikawa's reagent with water is N,N-diethyl-2,3,3,3-tetrafluoropropanamide. Additionally, hydrolysis of the reagent can lead to the formation of hydrogen fluoride (HF), which is neutralized by the basic quenching medium (e.g., sodium bicarbonate) to form the corresponding salt (e.g., sodium fluoride).

Q3: What safety precautions should be taken during the quenching and work-up process?

A3: Ishikawa's reagent and its byproducts are corrosive and can cause severe skin and eye damage.[2] The quenching process can be exothermic and may generate gaseous byproducts. Therefore, it is crucial to:

  • Conduct the entire procedure in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Add the reaction mixture to the quenching solution slowly and in a controlled manner to manage any potential exotherm and gas evolution.

  • Ensure the quenching vessel is sufficiently large to accommodate potential foaming or splashing.

Q4: How can I break an emulsion that forms during the aqueous work-up?

A4: Emulsion formation is a common issue during the work-up of fluorination reactions. To break an emulsion, you can try the following techniques:

  • Addition of a saturated aqueous solution of sodium chloride (brine).

  • Allowing the mixture to stand for an extended period.

  • Gentle swirling or agitation of the separatory funnel.

  • Filtration of the entire mixture through a pad of Celite®.

  • Addition of a small amount of a different organic solvent with a different density.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions involving Ishikawa's reagent.

Problem Possible Cause Troubleshooting Steps
Vigorous, uncontrolled reaction upon quenching The quenching agent was added too quickly or the reaction mixture was not sufficiently cooled.1. Immediately cease the addition of the quenching agent. 2. Ensure the reaction vessel is securely placed in an ice bath to control the temperature. 3. Once the reaction has subsided, resume the addition of the quenching agent at a much slower rate, monitoring the temperature closely.
Persistent emulsion during aqueous extraction Formation of finely dispersed particles or amphiphilic byproducts at the interface of the organic and aqueous layers.1. Add a saturated solution of NaCl (brine) to the separatory funnel and gently rock the funnel. 2. If the emulsion persists, try filtering the entire mixture through a pad of Celite®. 3. As a last resort, breaking the emulsion may require centrifugation if available.
Low yield of the desired fluorinated product after work-up 1. Incomplete reaction. 2. The product is partially soluble in the aqueous layer. 3. The product is volatile and was lost during solvent removal.1. Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). 2. Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product. 3. When removing the solvent under reduced pressure, use a cooled trap and avoid excessive heating of the water bath.
Presence of UV-active impurities in the final product Incomplete removal of byproducts from the Ishikawa's reagent.1. Wash the organic layer multiple times with a saturated aqueous solution of NaHCO₃ followed by brine. 2. If impurities persist, consider a column chromatography purification step. The byproducts are generally more polar than the desired fluorinated product.

Experimental Protocols

Standard Quenching and Work-up Procedure:

  • Preparation of Quenching Solution: In a fume hood, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a flask of appropriate size (at least 5-10 times the volume of the reaction mixture). Cool this solution to 0 °C in an ice-water bath with gentle stirring.

  • Quenching: Slowly and carefully add the reaction mixture dropwise to the cold, stirred NaHCO₃ solution. The rate of addition should be controlled to keep the internal temperature of the quenching mixture below 10-15 °C. Gas evolution (CO₂) will be observed.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three more times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Washing: Combine all organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography or distillation, to obtain the pure fluorinated compound.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up cluster_purify Purification prep_quench Prepare cold (0 °C) saturated aq. NaHCO₃ add_reaction Slowly add reaction mixture to quenching solution prep_quench->add_reaction monitor_temp Maintain temperature < 10-15 °C add_reaction->monitor_temp gas_cease Wait for gas evolution to cease monitor_temp->gas_cease extract Extract with organic solvent gas_cease->extract wash Wash organic layer (aq. NaHCO₃, brine) extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (e.g., chromatography) concentrate->purify

Caption: Experimental workflow for quenching and work-up.

Troubleshooting_Logic start Work-up Issue? emulsion Persistent Emulsion? start->emulsion Yes no_issue Proceed with Purification start->no_issue No low_yield Low Product Yield? emulsion->low_yield No add_brine Add Brine emulsion->add_brine Yes impurities Impurities Present? low_yield->impurities No check_aqueous Re-extract Aqueous Layer low_yield->check_aqueous Yes extra_washes Additional Aqueous Washes impurities->extra_washes Yes impurities->no_issue No add_brine->low_yield Resolved celite_filtration Filter through Celite add_brine->celite_filtration Still persists celite_filtration->low_yield check_volatility Check Rotovap Trap check_aqueous->check_volatility check_volatility->impurities chromatography Column Chromatography extra_washes->chromatography Still present extra_washes->no_issue Removed chromatography->no_issue

Caption: Troubleshooting decision-making pathway.

References

Technical Support Center: Purification of Reaction Products from Ishikawa's Reagent Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from fluorination reactions using Ishikawa's reagent.

Troubleshooting Guide

This section addresses common issues encountered during the purification of alkyl fluorides synthesized using Ishikawa's reagent.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired alkyl fluoride after workup. - Incomplete reaction. - Product loss during aqueous extraction. - Decomposition of the product on silica gel.- Monitor the reaction by TLC or NMR to ensure completion before quenching. - Minimize the number of aqueous washes. Ensure the organic solvent is not water-miscible. - Consider using deactivated silica gel or an alternative stationary phase like alumina for chromatography.[1]
Persistent impurities observed in the final product by NMR or GC-MS. - Unreacted starting alcohol. - Byproducts from the Ishikawa's reagent (e.g., N,N-diethylpentafluoropropenylamine). - Side products from the reaction (e.g., alkenes, ethers), especially with secondary or tertiary alcohols.[2]- Optimize the stoichiometry of Ishikawa's reagent to drive the reaction to completion. - Ensure a thorough aqueous workup to remove water-soluble byproducts. - Optimize the flash chromatography solvent system for better separation. A gradient elution may be necessary.
The product appears oily or is a viscous liquid instead of a solid. - Residual solvent. - Presence of greasy byproducts.- Dry the product under high vacuum for an extended period. - Re-purify by column chromatography using a less polar solvent system to elute the desired product while retaining more polar, greasy impurities.
TLC analysis shows streaking or poor separation. - The compound may be acidic or basic. - The chosen solvent system is not optimal.- For acidic compounds, add a small amount of acetic acid (0.5-5%) to the eluent. For basic compounds, add triethylamine (0.5-5%). - Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3][4]
Difficulty visualizing the product spot on a TLC plate. - The compound does not absorb UV light. - The compound does not react with general staining agents.- Use a variety of visualization techniques. In addition to UV light (254 nm), try staining with potassium permanganate, p-anisaldehyde, or an iodine chamber.[1][5][6][7] Organofluorine compounds may not always be UV-active.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is Ishikawa's reagent and what are its main byproducts?

A1: Ishikawa's reagent is a fluorinating agent used to convert alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[2] It is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and N,N-diethyl-(E)-pentafluoropropenylamine.[2] The active species is the hexafluoropropylamine. During the reaction, hydrogen fluoride (HF) is generated as a byproduct, which can convert the enamine component into the active reagent.[2] The main byproducts to be removed during workup are the unreacted reagent, its hydrolyzed forms, and diethylammonium fluoride salts.

Q2: Why is an aqueous workup necessary after a reaction with Ishikawa's reagent?

A2: An aqueous workup is crucial to remove the water-soluble byproducts of the Ishikawa's reagent, as well as any generated hydrogen fluoride.[3][8] This initial purification step simplifies the subsequent chromatographic purification by removing a significant portion of the impurities.

Q3: What are common side reactions to be aware of when using Ishikawa's reagent?

A3: While Ishikawa's reagent is effective for primary alcohols, its reaction with secondary and tertiary alcohols can lead to the formation of alkenes and ethers as significant side products.[2] Allyl and propargyl alcohols may also undergo rearrangement reactions.[9]

Q4: How can I monitor the progress of my fluorination reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the starting material and product have different Rf values. Alternatively, taking small aliquots from the reaction mixture for 1H or 19F NMR analysis can provide a more definitive assessment of the conversion.[2][8]

Q5: What is a suitable stationary phase for the chromatographic purification of alkyl fluorides?

A5: Silica gel is the most common stationary phase for flash chromatography of organofluorine compounds.[10] However, if the product is sensitive to the acidic nature of silica, deactivated silica gel or alumina can be used as alternatives.[1]

Experimental Protocols

Protocol 1: Quenching the Reaction
  • Upon completion of the reaction (as determined by TLC or NMR), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO3) solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially to control the exothermic reaction and gas evolution (CO2).

  • Continue the addition until the gas evolution ceases and the mixture is neutral or slightly basic (test with pH paper).

  • Allow the mixture to warm to room temperature.

Protocol 2: Aqueous Workup
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture and extract the product.

  • Add water to the separatory funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to remove any residual acidic byproducts.

    • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to facilitate the removal of water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point for many alkyl fluorides is a mixture of hexane and ethyl acetate.[4] The ideal Rf value for the desired product is typically between 0.2 and 0.4 for good separation.[11]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution, especially if the crude product is not very soluble in the eluent.

  • Elution: Run the column using the selected solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective for separating products from closely eluting impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified alkyl fluoride.

Data Presentation

Table 1: Illustrative Yield and Purity Data for a Typical Ishikawa's Reagent Fluorination

Purification StageTypical Yield (%)Typical Purity (%)Method of Purity Analysis
Crude Product (after quenching)85-9560-801H NMR, GC-MS
After Aqueous Workup80-9075-901H NMR, GC-MS
After Flash Chromatography60-80>951H NMR, 19F NMR, GC-MS, HPLC

Note: Yields and purity are highly dependent on the specific substrate and reaction conditions.

Mandatory Visualizations

experimental_workflow Overall Purification Workflow reaction Ishikawa's Reagent Fluorination Reaction quenching Quenching (sat. aq. NaHCO3) reaction->quenching workup Aqueous Workup (Extraction & Washes) quenching->workup drying Drying (Na2SO4 or MgSO4) workup->drying concentration1 Solvent Removal (Rotary Evaporator) drying->concentration1 chromatography Flash Column Chromatography concentration1->chromatography concentration2 Solvent Removal (Rotary Evaporator) chromatography->concentration2 product Purified Alkyl Fluoride concentration2->product

Caption: Overall Purification Workflow.

aqueous_workup_logic Aqueous Workup Logic cluster_organic Organic Layer cluster_aqueous Aqueous Layer product Alkyl Fluoride (Desired Product) impurities_org Non-polar Byproducts (e.g., Alkenes, Ethers) impurities_aq Water-Soluble Impurities - HF - Diethylammonium salts - Unreacted Reagent (hydrolyzed) mixture Quenched Reaction Mixture (in Separatory Funnel) separation Phase Separation mixture->separation separation->product Remains in Organic Phase separation->impurities_org Remains in Organic Phase separation->impurities_aq Extracted into Aqueous Phase

Caption: Aqueous Workup Logic.

References

Technical Support Center: Optimizing Fluorination Reactions with N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing fluorination reactions using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the success of your fluorination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ishikawa's Reagent) and what are its primary applications?

A1: Ishikawa's reagent is a fluorinating agent used in organic synthesis.[1] Its primary applications are the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] It is considered a milder and more stable alternative to other fluorinating agents like DAST (Diethylaminosulfur trifluoride).[1]

Q2: What are the main advantages of using Ishikawa's reagent?

A2: Ishikawa's reagent offers several advantages, including being shelf-stable, easy to prepare from inexpensive starting materials, and generally safer to handle compared to some other fluorinating agents.[1]

Q3: What is the general mechanism of fluorination with Ishikawa's reagent?

A3: The reaction proceeds by the activation of the alcohol's hydroxyl group by the reagent. This is followed by a nucleophilic displacement of the resulting amide-forming leaving group by a fluoride ion.[3]

Q4: Are there any functional groups that are incompatible with Ishikawa's reagent?

A4: Ishikawa's reagent is selective for alcohols and carboxylic acids and generally does not react with aldehydes and ketones.[3] However, care should be taken with substrates containing other nucleophilic groups that could potentially react with the activated intermediate.

Q5: How should Ishikawa's reagent be stored?

A5: While it is known for its stability, it is good practice to store Ishikawa's reagent under anhydrous conditions in a tightly sealed container in a cool, dry place to prevent slow degradation.

Troubleshooting Guide

This guide addresses common issues encountered during fluorination reactions with Ishikawa's reagent.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Reagent The reagent may have degraded due to improper storage. Use a fresh batch of Ishikawa's reagent. Ensure storage is under anhydrous conditions.
Insufficient Reagent For sterically hindered substrates or less reactive alcohols, an excess of the fluorinating agent may be necessary. Increase the equivalents of Ishikawa's reagent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature. For many deoxyfluorinations, gentle heating can be beneficial. However, be cautious as higher temperatures can also promote side reactions, especially elimination.[4]
Inappropriate Solvent The solvent can significantly impact reaction efficiency. Ensure the solvent is anhydrous and compatible with the fluorinating agent. Dichloromethane (DCM) and other chlorinated solvents are commonly used. For some substrates, polar aprotic solvents may be beneficial, but always check for compatibility.

Problem 2: Formation of Alkene Byproduct (Elimination)

This is a common issue, particularly with secondary and tertiary alcohols.[1]

Potential Cause Suggested Solution
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[4] Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can often suppress elimination.
Substrate Structure Secondary and tertiary alcohols are more prone to elimination due to the formation of more stable carbocation-like intermediates. If possible, consider using a primary alcohol precursor if the synthesis allows. For sensitive substrates, alternative fluorinating reagents that favor an SN2-type mechanism might be a better choice.[4]
Solvent Effects The choice of solvent can influence the reaction pathway. Experiment with less polar solvents, which may disfavor the formation of charged intermediates that can lead to elimination.

Problem 3: Formation of Ether Byproduct

Potential Cause Suggested Solution
Presence of Unreacted Alcohol The intermediate formed after the activation of the alcohol can be attacked by another molecule of the starting alcohol, leading to ether formation.
- Slow Addition of Reagent: Add the Ishikawa's reagent slowly to a solution of the alcohol to maintain a low concentration of the activated intermediate.
- Use of Excess Reagent: Ensure a slight excess of the fluorinating agent to drive the reaction towards the desired fluoride and minimize the availability of unreacted alcohol to act as a nucleophile.

Experimental Protocols & Data

General Experimental Protocol for Deoxyfluorination of an Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or other cooling system.

  • Reagent Addition: Slowly add this compound (1.2-1.5 eq.) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Work-up: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.

Reaction Conditions and Yields for Alcohols

The following table summarizes representative examples of fluorination of various alcohols with Ishikawa's reagent. Note that yields are highly substrate-dependent.

Substrate (Alcohol)Reagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)Notes
Primary Alcohols
1-Octanol1.2CH₂Cl₂251~85High yields are typical for primary alcohols.
Benzyl alcohol1.2CH₂Cl₂0 to 252~90Generally proceeds smoothly.
Secondary Alcohols
2-Octanol1.5Dioxane25450-70Often accompanied by alkene formation. Lower temperatures may improve selectivity.
Cyclohexanol1.5CH₂Cl₂25360-75Elimination to cyclohexene is a common side reaction.
Tertiary Alcohols
tert-Butanol2.0Toluene506LowElimination to isobutylene is the major pathway. Deoxyfluorination is challenging.[1]
1-Adamantanol1.5CH₂Cl₂2524~40Bridgehead structure prevents elimination, but the reaction is slow.
Reaction Conditions and Yields for Carboxylic Acids
Substrate (Carboxylic Acid)Reagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)Notes
Hexanoic Acid1.2CH₂Cl₂251>90Conversion to acyl fluorides is generally efficient.
Benzoic Acid1.2CH₂Cl₂251.5>90Aromatic carboxylic acids react well.

Visualizing Workflows and Logic

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve alcohol in anhydrous solvent prep2 Cool to desired temperature prep1->prep2 react1 Slowly add Ishikawa's Reagent prep2->react1 react2 Monitor reaction by TLC/GC-MS react1->react2 workup1 Quench with aq. NaHCO3 react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Caption: General experimental workflow for deoxyfluorination.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction cause1 Inactive Reagent start->cause1 cause2 Insufficient Reagent start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Side Reactions (Elimination/Ether) start->cause4 sol1 Use fresh reagent cause1->sol1 sol2 Increase equivalents cause2->sol2 sol3 Optimize temperature cause3->sol3 sol4 Adjust conditions to minimize side products cause4->sol4

Caption: Troubleshooting decision tree for low reaction yield.

References

effect of temperature on the stereoselectivity of Ishikawa's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ishikawa's Reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Ishikawa's reagent, with a specific focus on understanding the factors that may influence the stereoselectivity of the fluorination reaction.

Frequently Asked Questions (FAQs)

Q1: What is Ishikawa's Reagent and what is its primary application?

Ishikawa's reagent is a fluorinating agent used in organic chemistry to convert alcohols into alkyl fluorides and carboxylic acids into acyl fluorides.[1] It is a popular alternative to other fluorinating agents like DAST because it is shelf-stable and can be easily prepared from inexpensive starting materials.[1] The reagent is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and N,N-diethyl-(E)-pentafluoropropenylamine. The active species responsible for the fluorination is the hexafluoropropylamine.[1]

Q2: How does Ishikawa's Reagent affect the stereochemistry of the substrate?

The reaction of Ishikawa's reagent with chiral alcohols generally proceeds with a high degree of stereochemical inversion.[1] The mechanism involves the activation of the alcohol, followed by a nucleophilic substitution by fluoride, which typically follows an S(_N)2-like pathway. This results in the inversion of the stereocenter at the carbon bearing the hydroxyl group.

Q3: What is the proposed mechanism for the fluorination of an alcohol with Ishikawa's Reagent?

The reaction is believed to proceed through the following steps:

  • The alcohol attacks the electrophilic fluoroamine, forming an intermediate.

  • This is followed by the elimination of an amide-containing leaving group, activated by the reagent.

  • A fluoride ion, generated from the reagent, then displaces the leaving group in an S(_N)2 fashion, leading to the fluorinated product with inverted stereochemistry.[1]

Troubleshooting Guide: Stereoselectivity and Reaction Temperature

Q4: My reaction is showing incomplete inversion of stereochemistry. What are the potential causes?

  • Reaction Temperature: While not definitively documented for this reagent, in many S(_N)2 reactions, higher temperatures can sometimes lead to a decrease in stereoselectivity. This could be due to competing elimination reactions or the promotion of alternative reaction pathways that may lead to racemization or retention of configuration. It is generally advisable to run stereoselective reactions at lower temperatures to enhance selectivity.

  • Substrate Steric Hindrance: Highly hindered secondary or tertiary alcohols may be more prone to elimination side reactions or may react through an S(_N)1-like mechanism, which would lead to racemization.[1]

  • Reagent Quality: The composition of Ishikawa's reagent can be influenced by its preparation temperature, with higher temperatures leading to a greater proportion of the enamine form.[1] While the enamine is converted to the active species during the reaction, variations in the initial composition might influence the reaction kinetics and side product formation.

Q5: I am observing a low yield of the fluorinated product. Could temperature be a factor?

Yes, temperature can significantly impact the reaction rate and yield.

  • Too Low Temperature: The reaction may be too slow, leading to incomplete conversion within a practical timeframe.

  • Too High Temperature: This can promote side reactions, such as elimination to form alkenes, especially with secondary and tertiary alcohols, or the formation of ether byproducts.[1] It is crucial to find an optimal temperature that balances a reasonable reaction rate with minimal side product formation.

Q6: How can I optimize the reaction temperature for my specific substrate?

A systematic approach is recommended:

  • Start Low: Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature.

  • Monitor Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and the formation of the desired product and any side products.

  • Temperature Screening: If the reaction is too slow, a small-scale temperature screening experiment can be performed at slightly elevated temperatures (e.g., room temperature, 40 °C), while carefully monitoring the stereochemical purity of the product.

Experimental Protocols

General Protocol for the Fluorination of a Chiral Secondary Alcohol with Ishikawa's Reagent

This is a generalized procedure and should be adapted and optimized for specific substrates.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add a solution of Ishikawa's reagent (typically 1.1 to 1.5 equivalents) to the cooled alcohol solution with stirring.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate or water.

  • Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis: Determine the stereochemical purity (e.g., diastereomeric excess or enantiomeric excess) of the product using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve chiral alcohol in anhydrous solvent cool Cool solution to desired temperature (e.g., 0 °C) start->cool add_reagent Slowly add Ishikawa's Reagent cool->add_reagent stir Stir at controlled temperature add_reagent->stir monitor Monitor reaction progress (TLC, GC, etc.) stir->monitor quench Quench with aqueous solution monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify analyze Determine stereochemical purity (chiral HPLC, etc.) purify->analyze reaction_mechanism alcohol R-OH (Chiral Alcohol) intermediate [R-O-C(NEt₂)-CHFCF₃]⁺ F⁻ (Activated Intermediate) alcohol->intermediate Activation reagent Ishikawa's Reagent (Et₂NCF₂CHFCF₃) reagent->intermediate product R-F (Inverted Product) intermediate->product SN2 Attack by F⁻ side_product Amide Byproduct intermediate->side_product Elimination

References

challenges in the fluorination of hindered secondary and tertiary alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of hindered secondary and tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during these sensitive reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the fluorination of sterically hindered secondary and tertiary alcohols.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solutions
Inactive Fluorinating Reagent Reagents like DAST and Deoxo-Fluor are moisture-sensitive and can degrade over time.[1] Use a fresh bottle of the reagent or one that has been properly stored under anhydrous conditions. For more stable alternatives, consider solid reagents like XtalFluor, PhenoFluor, or PyFluor.[2]
Insufficient Reagent For sterically hindered alcohols, a larger excess of the fluorinating reagent may be necessary to drive the reaction to completion.[3]
Low Reaction Temperature Some deoxyfluorination reactions of hindered alcohols require heating to proceed at a reasonable rate.[3] Gradually increase the reaction temperature, but be cautious as higher temperatures can also promote side reactions like elimination.[3]
Poor Leaving Group Activation The hydroxyl group is a poor leaving group. Ensure your chosen reagent is capable of effectively activating it. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination with a fluoride source might be a viable alternative strategy.[3]
Unfavorable Reaction Conditions Optimize the reaction by screening different anhydrous solvents (e.g., dichloromethane (DCM), toluene, dioxane) and reaction times.[1] Monitoring the reaction progress by TLC or NMR is crucial.

Issue 2: Formation of Elimination Side Products (Alkenes)

Potential Cause Recommended Solutions
Reagent Choice Reagents like DAST are known to promote elimination, especially with substrates prone to this pathway.[4] Consider using more selective reagents like PyFluor or PhenoFluor, which are reported to produce fewer elimination byproducts.[4][5]
High Reaction Temperature Elimination reactions are often favored at higher temperatures.[3] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Basic Reaction Conditions The presence of a strong base can promote E2 elimination.[1] If a base is required, a non-nucleophilic, sterically hindered base may minimize this side reaction. For some protocols, acidic conditions or the absence of an external base can suppress elimination.[6]
Substrate Structure Tertiary alcohols and secondary alcohols with accessible β-protons are particularly prone to elimination. Careful selection of a mild and selective fluorinating reagent is critical.

Issue 3: Carbocation Rearrangements (e.g., Wagner-Meerwein)

Potential Cause Recommended Solutions
Reaction Mechanism Reagents that promote an SN1-type mechanism involving a carbocation intermediate are more likely to lead to rearrangements, especially with hindered secondary and tertiary alcohols.[3]
Reagent Selection Choose a reagent and reaction conditions that favor an SN2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation intermediate.[3][7] PhenoFluor has been shown to favor the SN2 mechanism.[1]
Solvent Choice Non-polar solvents can sometimes favor a more concerted SN2 mechanism, reducing the lifetime of any potential carbocationic species.[1]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for the fluorination of representative hindered alcohols with various reagents.

Table 1: Comparison of Deoxyfluorination Reagents for a Challenging Secondary Alcohol (Fmoc-Serine Methyl Ester)

ReagentYield (%)Reference
PhenoFluor up to 80%[8]
DAST <11%[8][9]
Deoxo-Fluor <11%[8][9]

Table 2: Fluorination of Various Alcohols with PyFluor

Substrate (Alcohol)Product (Fluoride) Yield (%)Elimination Byproduct (%)
1-Adamantanol (Tertiary)Not ReportedNot Reported
Cyclohexanol (Secondary)75%5%
2-Phenylethanol (Primary)85%<2%
Homobenzylic alcoholsGood yields8-10%

Data extracted from Doyle et al. (2015).[4][5]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Hindered Secondary Alcohol using PyFluor

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered secondary alcohol

  • PyFluor (1.1 - 2.1 equivalents)[5]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-3.5 equivalents)[5]

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard oven-dried laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve the hindered secondary alcohol (1.0 equiv) in anhydrous toluene.

  • Add DBU to the solution.

  • In a separate flask, dissolve PyFluor in anhydrous toluene.

  • At 0 °C, add the PyFluor solution dropwise to the alcohol and DBU mixture.[10]

  • Allow the reaction to warm to room temperature and stir for 24 hours, or until completion as monitored by TLC or NMR.[10]

  • Upon completion, quench the reaction carefully with water.[10]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, wash with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Deoxyfluorination of a Hindered Alcohol using PhenoFluor™

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered alcohol

  • PhenoFluor™ (1.1 - 1.5 equivalents)[1]

  • Anhydrous solvent (e.g., toluene, dioxane, or CH₂Cl₂)[1]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard oven-dried laboratory glassware

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the hindered alcohol (1.0 equiv).[1]

  • Dissolve the alcohol in the chosen anhydrous solvent.[1]

  • Add PhenoFluor™ (1.1 - 1.5 equiv).[1]

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80°C).[1]

  • Monitor the reaction progress by TLC or NMR spectroscopy.[1]

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: My hindered tertiary alcohol is not reacting. What should I do?

A1: Fluorination of tertiary alcohols is notoriously difficult due to extreme steric hindrance and the high propensity for elimination.[11][12][13]

  • Increase Reaction Temperature: Carefully increase the temperature, as some hindered substrates require more thermal energy.

  • Use a More Reactive Reagent: Consider reagents specifically developed for challenging substrates. Some modern methods show promise for the fluorination of tertiary alcohols.[2][6]

  • Alternative Strategy: If direct deoxyfluorination fails, consider a multi-step sequence, such as conversion to a halide or sulfonate followed by nucleophilic fluorination with a fluoride salt, although this can also be challenging for hindered systems.

Q2: How can I minimize the risk of explosion when using DAST?

A2: DAST can decompose violently when heated above 90°C.[14] It is crucial to:

  • Never heat the reaction mixture above 50-60°C.

  • Always perform the reaction behind a blast shield.

  • Use DAST in a well-ventilated fume hood.

  • Consider safer, more thermally stable alternatives like Deoxo-Fluor, XtalFluor, or PyFluor, especially for larger-scale reactions.[2][14]

Q3: What is the role of a base (like DBU) in reactions with sulfonyl fluorides (e.g., PyFluor)?

A3: In deoxyfluorination reactions using sulfonyl fluorides, a strong, non-nucleophilic base like DBU is typically required.[15] The proposed role of the base is to deprotonate the alcohol, facilitating its attack on the sulfonyl fluoride to form a sulfonate ester intermediate. The protonated base then acts as a source of hydrogen fluoride, which mediates the final nucleophilic substitution to form the alkyl fluoride.[4][5]

Q4: Can I use glass reaction vessels for my fluorination reaction?

A4: While many modern fluorinating reagents are compatible with standard glassware, some, particularly those that can generate HF as a byproduct, may etch glass. It is always best to consult the specific literature for the reagent you are using. For reactions that are known to generate significant amounts of HF, plastic (e.g., Teflon) reaction vessels are recommended.

Visual Guides

Troubleshooting_Workflow start Fluorination of Hindered Alcohol issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield  Low Conversion elimination Elimination Products issue->elimination  Byproducts Formed rearrangement Rearrangement issue->rearrangement  Unexpected Isomers solution_yield Check Reagent Activity Increase Reagent Equivalents Increase Temperature Optimize Solvent/Time low_yield->solution_yield solution_elimination Switch to Selective Reagent (PyFluor, PhenoFluor) Lower Temperature Use Non-nucleophilic Base elimination->solution_elimination solution_rearrangement Promote SN2 Mechanism Use SN2-favoring Reagent (PhenoFluor) Use Non-polar Solvent rearrangement->solution_rearrangement outcome Improved Outcome solution_yield->outcome solution_elimination->outcome solution_rearrangement->outcome

Caption: Troubleshooting workflow for fluorination of hindered alcohols.

Reagent_Selection_Logic start Substrate: Hindered Alcohol tertiary Tertiary Alcohol? start->tertiary sensitive_fg Sensitive Functional Groups? tertiary->sensitive_fg No (Secondary) reagent_tertiary Consider Specialized Reagents (e.g., methods from recent literature) tertiary->reagent_tertiary Yes reagent_sensitive Use High-Selectivity Reagent (PhenoFluor, PyFluor) sensitive_fg->reagent_sensitive Yes reagent_insensitive Standard Reagents Possible (DAST, Deoxo-Fluor) (Use with caution) sensitive_fg->reagent_insensitive No scale Large Scale Reaction? reagent_large_scale Use Thermally Stable Reagent (PyFluor, XtalFluor) scale->reagent_large_scale Yes reagent_small_scale Wider Reagent Choice (DAST, PhenoFluor) scale->reagent_small_scale No reagent_sensitive->scale reagent_insensitive->scale

Caption: Logic diagram for selecting a suitable deoxyfluorination reagent.

References

Technical Support Center: Managing Rearrangement Products of Allylic & Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with rearrangement reactions of allylic and propargylic alcohols.

Section 1: Propargylic Alcohol Rearrangements (Meyer-Schuster & Rupe)

Propargylic alcohols are versatile precursors that can rearrange under acidic or metal-catalyzed conditions to form α,β-unsaturated carbonyl compounds. The primary challenge is controlling the competition between the Meyer-Schuster and Rupe rearrangement pathways and managing side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Meyer-Schuster rearrangement is giving low yields and significant byproducts. What are the common causes?

A1: Low yields in Meyer-Schuster rearrangements are often due to harsh reaction conditions, substrate decomposition, or competing side reactions.[1][2]

  • Harsh Acidity: Traditional strong acid catalysts (e.g., concentrated H₂SO₄) can cause charring or polymerization, especially with sensitive substrates.[2]

  • Rupe Competition: For tertiary propargylic alcohols, the competing Rupe rearrangement can become the major pathway, leading to α,β-unsaturated methyl ketones instead of the desired aldehydes or ketones.[3][4]

  • Side Reactions: Acid-sensitive functional groups on your substrate may lead to undesired elimination or hydration products.[1] For tertiary alcohols, elimination of water to form an enyne is a common side reaction.[5]

Q2: I am observing the Rupe product (an α,β-unsaturated methyl ketone) from my tertiary propargylic alcohol. How can I favor the Meyer-Schuster pathway?

A2: Favoring the Meyer-Schuster rearrangement over the Rupe pathway involves modifying reaction conditions to disfavor the intermediates leading to the Rupe product.[3][4] The Meyer-Schuster rearrangement proceeds via a 1,3-hydroxyl shift, while the Rupe involves a 1,2-shift.[1]

  • Switch to Milder Catalysts: The use of strong acids often promotes the Rupe rearrangement.[4] Transition metal and Lewis acid catalysts are well-established for promoting the Meyer-Schuster rearrangement under milder conditions.[2] Gold, ruthenium, silver, and indium-based catalysts have proven effective.[4][5][6]

  • Solvent Choice: Solvent caging has been proposed to stabilize the transition state of the Meyer-Schuster rearrangement, so exploring different solvents can influence the product ratio.[4]

Q3: What are some reliable, milder catalytic systems for promoting the Meyer-Schuster rearrangement?

A3: Several modern catalytic systems offer high yields and selectivity at or near room temperature, avoiding the issues associated with strong Brønsted acids.[2][6]

  • Gold Catalysts: Gold complexes, such as PPh₃AuNTf₂, are highly efficient for Meyer-Schuster rearrangements at room temperature, often providing excellent yields and high E-alkene selectivity.[6][7]

  • Phosphorus-Containing Brønsted Acids: Aqueous hypophosphorous acid in toluene has been shown to be an economical and effective catalyst system, providing high conversion and selectivity.[2]

  • Silver Catalysts: Silver salts can effectively catalyze the Meyer-Schuster rearrangement of tertiary propargyl alcohols.[5]

Troubleshooting Flowchart: Meyer-Schuster vs. Rupe Rearrangement

This diagram outlines a decision-making process for optimizing the rearrangement of propargylic alcohols.

G sub Propargylic Alcohol (Substrate) is_tert Is the alcohol tertiary? sub->is_tert sec_alc Secondary Alcohol is_tert->sec_alc No tert_alc Tertiary Alcohol is_tert->tert_alc Yes cond_sec Use Brønsted Acid (e.g., aq. (OH)P(O)H₂) or Metal Catalyst (e.g., Au-based) sec_alc->cond_sec check_rupe Is Rupe product observed? tert_alc->check_rupe ms_prod_sec Meyer-Schuster Product (α,β-unsaturated ketone/aldehyde) cond_sec->ms_prod_sec rupe_prod Rupe Product (α,β-unsaturated methyl ketone) check_rupe->rupe_prod Yes ms_prod_tert Meyer-Schuster Product (α,β-unsaturated ketone) check_rupe->ms_prod_tert No switch_cat Switch from strong acid to: - Au, Ru, or Ag catalyst - Milder Brønsted Acid rupe_prod->switch_cat switch_cat->ms_prod_tert

Caption: Decision tree for selecting catalysts in propargylic alcohol rearrangements.

Quantitative Data: Catalyst Performance in Meyer-Schuster Rearrangement
Substrate TypeCatalyst SystemSolventTemp (°C)Yield (%)Key ObservationReference
SecondaryPPh₃AuNTf₂ (1-2 mol%) / MeOH (1 eq)TolueneRT85-98High E-selectivity[6][7]
TertiaryPPh₃AuNTf₂ (1-2 mol%) / MeOH (1 eq)TolueneRT82-95Effective for various substrates[6][7]
Secondary/Tertiaryaq. (OH)P(O)H₂ (5-10 mol%)Toluene90-11060-95Economical; simple work-up[2]
TertiaryAgNTf₂ (5 mol%)DCE8085-92Silver-based alternative[5]
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from a general procedure for the synthesis of enones using a gold catalyst at room temperature.[6][7]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the propargylic alcohol (1.0 mmol, 1.0 equiv) and toluene (5 mL).

  • Reagent Addition: Add methanol (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: In a separate vial, dissolve PPh₃AuNTf₂ (0.02 mmol, 2 mol%) in toluene (1 mL) and add it to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure α,β-unsaturated ketone or aldehyde.

Section 2: Allylic Alcohol Rearrangements & Isomerization

Allylic alcohols can undergo 1,3-isomerization to form regioisomeric allylic alcohols or tautomerize to carbonyl compounds.[8][9] They are also susceptible to allylic shifts during nucleophilic substitution reactions (SN1'/SN2'), leading to mixtures of products.[10][11]

Frequently Asked Questions (FAQs)

Q1: My goal is to isomerize an allylic alcohol to a specific regioisomer, but I'm getting a thermodynamic mixture. How can I achieve selectivity?

A1: Achieving selective 1,3-isomerization requires overcoming the thermodynamic equilibrium.

  • Catalyst Choice: Rhenium oxo complexes, such as O₃ReOSiPh₃, have been shown to be highly selective.[8] The selectivity can be driven by the formation of a conjugated alkene in the product, which makes it the thermodynamic sink.[8]

  • Product Trapping: For isomerizations where the desired product is not the thermodynamic favorite (e.g., tertiary to primary allylic alcohol), an additive can be used to selectively remove the product from the equilibrium. For example, using N,O-bis(trimethylsilyl)acetamide can trap the desired primary alcohol as a silyl ether, driving the reaction forward.[8]

  • Supramolecular Catalysis: Encapsulating a catalyst, such as a rhodium complex, within a supramolecular host can exert steric control, allowing substrates of a specific size and shape to react while excluding others, thereby enhancing selectivity.[12]

Q2: I want to convert a primary allylic alcohol into the corresponding aldehyde. Which catalytic systems are most effective?

A2: The isomerization of primary allylic alcohols to aldehydes is a common transformation. Several transition metal catalysts are effective, but catalyst choice can be critical to avoid over-oxidation or other side reactions. Iridium complexes, such as (Cp*IrCl₂)₂, have been reported to catalyze this isomerization with moderate to high yields without the need for additional ligands or additives.[13]

Q3: During a substitution reaction on an allylic substrate, I'm getting a mixture of the direct substitution (SN2) and rearranged (SN2') products. How can I control this?

A3: The competition between direct and rearranged substitution is influenced by steric hindrance, the nature of the nucleophile, and the leaving group.[10][11]

  • Steric Hindrance: Significant steric hindrance at the α-carbon (where the leaving group is attached) will favor the SN2' pathway, where the nucleophile attacks the γ-carbon of the allylic system.[11] To favor direct substitution, use substrates with minimal steric bulk.

  • Catalyst Control: For asymmetric rearrangements, chiral catalysts can provide high levels of enantioselectivity and regioselectivity. For example, COP-Cl, a chloride-bridged palladium dimer, catalyzes the rearrangement of allylic trichloroacetimidates to provide transposed allylic trichloroacetamides with excellent enantiopurity.[14]

Workflow: Controlling Allylic Alcohol Isomerization

This diagram illustrates the strategic choices for directing the outcome of allylic alcohol isomerization.

G start Allylic Alcohol Isomerization Goal goal What is the desired product? start->goal carbonyl Carbonyl Compound (Ketone/Aldehyde) goal->carbonyl Carbonyl regioisomer Regioisomeric Allylic Alcohol goal->regioisomer Isomer carbonyl_cat Use Isomerization Catalyst: - Ru, Rh, Ir, Mn, Co complexes - Electrocatalytic methods carbonyl->carbonyl_cat thermo_check Is desired isomer thermodynamically favored? regioisomer->thermo_check carbonyl_prod Desired Ketone or Aldehyde carbonyl_cat->carbonyl_prod thermo_yes Use Re-oxo catalyst to drive to conjugated thermodynamic product thermo_check->thermo_yes Yes thermo_no Use Re-oxo catalyst with a trapping agent (e.g., BSA) to isolate kinetic product thermo_check->thermo_no No thermo_prod Desired Regioisomer thermo_yes->thermo_prod thermo_no->thermo_prod

Caption: Strategic workflow for selective allylic alcohol isomerization reactions.

Quantitative Data: Catalyst Systems for Allylic Alcohol Isomerization to Carbonyls
Substrate TypeCatalyst SystemBase/AdditiveSolventTemp (°C)Yield (%)Reference
Aromatic/Aliphatic[Mn(PNP)(CO)₂Br] (0.1 mol%)KOtBuToluene8085-99[13]
Aromatic/Aliphatic[Co(PNP)Cl₂] (0.1 mol%)NoneToluene8081-99[13]
AromaticElectrocatalysis / QuinuclidineⁿBu₄NH₂PO₄MeCN/TolueneRT75-92[15]
Primary(Cp*IrCl₂)₂NoneToluene8060-95[13]
Experimental Protocol: Electrocatalytic Isomerization of an Allylic Alcohol

This protocol is based on a procedure for the straightforward preparation of β-aryl-ketones.[15]

  • Apparatus Setup: To a flame-dried and argon-charged ElectraSyn 2.0 reaction vial (10 mL) equipped with a stir bar, add quinuclidine (12 mg, 20 mol%) and ⁿBu₄NH₂PO₄ (170 mg, 0.5 mmol).

  • Solvent and Substrate Addition: Add acetonitrile (5 mL) and toluene (1 mL). Then, add the allylic alcohol substrate (0.5 mmol, 1.0 equiv).

  • Electrode Assembly: Insert the ElectraSyn 2.0 vial cap equipped with a glassy carbon anode and a platinum cathode into the mixture.

  • Electrolysis: Run the electrolysis at a constant current of 10 mA at room temperature until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired ketone.

References

Technical Support Center: LC-MS Analysis of Fluorination Reaction Mixtures Containing Ishikawa's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of fluorination reaction mixtures involving Ishikawa's reagent.

Introduction

Ishikawa's reagent, a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and N,N-diethyl-(E)-pentafluoropropenylamine, is a widely used nucleophilic fluorinating agent for the conversion of alcohols to alkyl fluorides.[1] While effective in synthesis, the analysis of reaction mixtures containing this reagent by Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. These challenges primarily stem from the reactivity of the reagent and its byproducts, potential for ion suppression in the MS source, and the need for a robust sample workup procedure. This guide aims to provide practical solutions to common problems encountered during such analyses.

Frequently Asked Questions (FAQs)

Q1: What are the main components of Ishikawa's reagent that I should be aware of for LC-MS analysis?

A1: Ishikawa's reagent is primarily a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its corresponding enamine, N,N-diethyl-(E)-pentafluoropropenylamine.[1] The active fluorinating species is the hexafluoropropylamine. During the reaction, hydrogen fluoride (HF) is generated as a byproduct, which can protonate the diethylamine moiety of the reagent and byproducts, potentially leading to multiple charged species and ion suppression in the mass spectrometer.

Q2: Why am I observing significant ion suppression in my LC-MS analysis?

A2: Ion suppression is a common issue when analyzing crude reaction mixtures containing Ishikawa's reagent. The primary cause is the presence of excess reagent and its amine-containing byproducts. These compounds have high proton affinity and can compete with the analyte for ionization in the electrospray ionization (ESI) source, leading to a significant decrease in the analyte signal.[2]

Q3: Can I inject my crude reaction mixture directly onto the LC-MS system?

A3: Direct injection of the crude reaction mixture is strongly discouraged. The unreacted Ishikawa's reagent is highly reactive and can damage the LC column. Furthermore, the high concentration of the reagent and its byproducts will likely cause severe ion suppression and contaminate the mass spectrometer. A proper quenching and workup procedure is essential before analysis.

Q4: What is a suitable quenching agent for fluorination reactions with Ishikawa's reagent before LC-MS analysis?

A4: A volatile quenching agent is ideal to avoid introducing non-volatile salts into the LC-MS system. A common strategy is to use a protic solvent like methanol or water to react with the excess Ishikawa's reagent. The resulting byproducts are generally more polar and can be separated from the desired fluorinated product during chromatographic elution. Another approach is to use a volatile buffer system, such as ammonium formate or ammonium acetate, which can neutralize the HF byproduct and is compatible with ESI-MS.

Q5: What are the expected byproducts of a fluorination reaction with Ishikawa's reagent?

A5: The main byproduct from the reaction of Ishikawa's reagent with an alcohol is the corresponding amide, N,N-diethyl-2,3,3,3-tetrafluoropropanamide. Additionally, if the reaction is not completely selective, side products such as alkenes and ethers may be formed, particularly with secondary and tertiary alcohols.[1] It is also important to consider the hydrolysis products of the reagent if aqueous workup is performed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low signal for the fluorinated product Severe ion suppression from excess Ishikawa's reagent or byproducts.- Ensure proper quenching of the reaction. - Increase the dilution factor of the sample. - Optimize the chromatographic separation to resolve the analyte from the interfering species. - Consider using an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) if ESI is not effective.
Poor peak shape (tailing or fronting) for the analyte - Secondary interactions with the column stationary phase. - Column overload.- Modify the mobile phase pH with a volatile additive like formic acid or ammonium formate. - Reduce the injection volume or dilute the sample further.
Inconsistent retention times - Inadequate column equilibration. - Changes in mobile phase composition.- Ensure the column is fully equilibrated before each injection. - Prepare fresh mobile phases daily.
High backpressure - Precipitation of salts or reaction byproducts in the LC system. - Particulate matter from the sample.- Filter all samples through a 0.22 µm syringe filter before injection. - Ensure the quenching and workup procedure effectively removes any insoluble material. - Use a guard column to protect the analytical column.
Presence of unexpected peaks in the chromatogram - Degradation of the starting material or product. - Byproducts from the Ishikawa's reagent. - Contamination from solvents or vials.- Analyze a blank injection (solvent only) to identify system peaks. - Analyze the starting material and Ishikawa's reagent separately to identify their related peaks. - Characterize the unexpected peaks using their mass-to-charge ratio (m/z) and fragmentation pattern to identify potential byproducts.

Experimental Protocols

Protocol 1: Quenching and Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for quenching a fluorination reaction with Ishikawa's reagent and preparing the sample for LC-MS analysis. It is recommended to optimize this procedure for each specific reaction.

  • Reaction Quenching:

    • Upon completion of the fluorination reaction, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 10 equivalents of methanol to the reaction mixture with stirring. This will quench the excess Ishikawa's reagent.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Sample Workup:

    • Dilute the quenched reaction mixture 100-fold with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Vortex the diluted sample thoroughly.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.

Protocol 2: UPLC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing a UPLC-MS method to monitor the progress of the fluorination reaction.

  • Instrumentation:

    • UPLC: Waters ACQUITY UPLC System or equivalent

    • Mass Spectrometer: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • UPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-500

Data Presentation

Table 1: Comparison of Quenching Methods (Illustrative Data)

This table provides an example of how to present quantitative data comparing different quenching methods. The values are for illustrative purposes and should be determined experimentally.

Quenching Agent (10 eq.)Analyte Peak Area (Arbitrary Units)Signal-to-Noise Ratio (S/N)% Recovery (spiked sample)
Methanol8.5 x 10515092%
Water7.2 x 10512588%
Isopropanol8.1 x 10514090%
10 mM Ammonium Formate9.1 x 10516595%
Table 2: Effect of Mobile Phase Additive on Analyte Signal (Illustrative Data)

This table illustrates the impact of different mobile phase additives on the analyte signal intensity.

Mobile Phase Additive (0.1%)Analyte Peak Area (Arbitrary Units)Peak Asymmetry
None5.5 x 1051.8
Formic Acid8.9 x 1051.1
Acetic Acid7.8 x 1051.2

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Fluorination Reaction cluster_workup Sample Preparation cluster_analysis LC-MS Analysis reaction Starting Alcohol + Ishikawa's Reagent quench Quench with Methanol reaction->quench Reaction Mixture dilute Dilute Sample (ACN/H2O + 0.1% FA) quench->dilute filter Filter (0.22 µm) dilute->filter lcms UPLC-MS Analysis filter->lcms Prepared Sample data Data Acquisition & Processing lcms->data

Caption: Workflow for LC-MS analysis of fluorination reactions.

Troubleshooting Logic for Ion Suppression

troubleshooting_ion_suppression start Low or No Analyte Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression no_suppression Issue is not Ion Suppression check_suppression->no_suppression No Dip in Signal suppression_present Ion Suppression Confirmed check_suppression->suppression_present Dip in Signal optimize_chrom Optimize Chromatography (separate analyte from suppression zone) suppression_present->optimize_chrom increase_dilution Increase Sample Dilution suppression_present->increase_dilution change_ionization Change Ionization Mode (e.g., to APCI) suppression_present->change_ionization re_evaluate Re-evaluate Signal optimize_chrom->re_evaluate increase_dilution->re_evaluate change_ionization->re_evaluate re_evaluate->optimize_chrom Signal Still Low resolved Problem Resolved re_evaluate->resolved Signal Improved

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Troubleshooting Low Yields in Fluorination Reactions with N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during fluorination reactions using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent. This resource is designed to help you diagnose and resolve issues leading to low product yields and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Low to No Product Yield

Low or no yield of the desired fluorinated product is a common issue. The following table outlines potential causes and recommended solutions to troubleshoot your reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or Degraded Reagent: Ishikawa's reagent can degrade upon exposure to moisture or over prolonged storage.[1][2] It can lose hydrogen fluoride, which can react with glass containers.[1]- Use a fresh bottle of the reagent or purify the existing stock if its quality is uncertain.- Store the reagent under anhydrous conditions and in a tightly sealed container, preferably made of polyethylene or Teflon®.[1]
2. Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, elevated temperatures could be promoting decomposition.[2]- Gradually increase the reaction temperature if the reaction is sluggish at room temperature. For many primary alcohols, reactions are conducted at elevated temperatures.[1]- If decomposition is suspected, try running the reaction at a lower temperature.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success. Some solvents may react with the reagent or be incompatible.- Screen a range of anhydrous, non-nucleophilic solvents. Dichloromethane (DCM), chloroform, and toluene are commonly used.[2]- Avoid protic solvents unless they are part of a specific protocol.
4. Poor Leaving Group Activation (for alcohols): The hydroxyl group of the alcohol may not be effectively activated by the reagent.- Ensure the alcohol is of high purity and free from contaminants.- For challenging substrates, consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source, although this adds extra steps.
Formation of Multiple Products / Low Selectivity 1. Substrate Structure: Secondary and tertiary alcohols are prone to elimination (alkene formation) and ether formation as side reactions when using Ishikawa's reagent.[3] Allylic and propargylic alcohols may undergo rearrangement.[4]- Ishikawa's reagent is most suitable for primary alcohols.[3] For secondary and tertiary alcohols, consider alternative fluorinating reagents that are less prone to inducing elimination, such as DAST or Deoxo-Fluor, under carefully controlled conditions.[2]- For allylic and propargylic systems, be aware of potential rearrangements and optimize conditions (e.g., lower temperature) to favor the desired product.
2. Presence of a Strong Base: Basic conditions can favor elimination reactions (E2 mechanism).[2]- Whenever possible, perform the reaction under neutral or slightly acidic conditions.[2]- If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize elimination.[2]
Difficult Product Isolation / Low Recovered Yield 1. Product Volatility: The fluorinated product may be volatile, leading to loss during solvent removal.- Use caution during rotary evaporation, employing lower temperatures and pressures.- Consider alternative purification methods that do not require high vacuum, such as flash chromatography with careful solvent removal.
2. Product Solubility in Aqueous Layer: The fluorinated product might have some solubility in the aqueous phase during workup, leading to loss.- After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.- If the product is suspected to be highly water-soluble, consider back-extraction or salting out the aqueous layer.
3. Product Adsorption on Silica Gel: The product may strongly adhere to the silica gel during column chromatography.- Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent for basic compounds) to reduce strong adsorption.- Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica.

Frequently Asked Questions (FAQs)

Q1: What is the active species in Ishikawa's reagent and how does its composition affect the reaction?

A1: Ishikawa's reagent is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine, which is the active fluorinating agent, and N,N-diethyl-(E)-pentafluoropropenylamine.[3] The enamine can be converted to the active hexafluoropropylamine by the hydrogen fluoride byproduct generated during the reaction. The proportion of the enamine in the reagent depends on the temperature control during its synthesis; higher temperatures lead to a greater amount of the enamine.[3] While both are active fluorinating agents, variations in the composition of the reagent could potentially lead to inconsistencies in reaction rates and yields.

Q2: My reaction with a primary alcohol is giving a low yield. What are the most likely causes?

A2: For primary alcohols, which are ideal substrates for Ishikawa's reagent, low yields are often not due to the inherent reactivity of the substrate itself. The most probable causes are related to the quality of the reagent and the reaction conditions. These include:

  • Degraded Reagent: The reagent may have been compromised by moisture.

  • Insufficient Reagent: An inadequate amount of the fluorinating agent was used. For sterically hindered primary alcohols, a larger excess may be necessary.

  • Low Reaction Temperature: The reaction may require heating to proceed to completion.

  • Impure Starting Material: Impurities in the alcohol can interfere with the reaction.

Q3: Can I use Ishikawa's reagent for the fluorination of carboxylic acids?

A3: Yes, Ishikawa's reagent is used to convert carboxylic acids into acyl fluorides.[3]

Q4: How should I properly store and handle Ishikawa's reagent?

A4: Ishikawa's reagent should be stored in a cool, dry place under an inert atmosphere to prevent degradation from moisture. It is advisable to store it in a tightly sealed container made of a material that is not susceptible to attack by hydrogen fluoride, such as polyethylene or Teflon®. Over time, the reagent can release HF, which will react with glass.[1]

Q5: What are some common work-up procedures for reactions with Ishikawa's reagent?

A5: A typical work-up procedure involves carefully quenching the reaction mixture, often by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.[2] The product is then extracted with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[2]

Experimental Protocols

General Procedure for the Fluorination of a Primary Alcohol with Ishikawa's Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • This compound (Ishikawa's reagent)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent).

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Ishikawa's reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive alcohols.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a stirred, cold, saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure, being mindful of the product's volatility.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl fluoride.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low yields in fluorination reactions with Ishikawa's reagent.

Troubleshooting_Workflow Troubleshooting Low Yields with Ishikawa's Reagent Start Low Yield Observed CheckReagent Check Reagent Quality (Freshness, Storage) Start->CheckReagent CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions CheckSubstrate Evaluate Substrate (Primary, Secondary, Tertiary) Start->CheckSubstrate CheckWorkup Analyze Workup & Purification (Extraction, Volatility, Chromatography) Start->CheckWorkup ReagentOK Reagent is Good CheckReagent->ReagentOK No Issues Found ReagentBad Reagent is Suspect CheckReagent->ReagentBad Degradation Suspected ConditionsOK Conditions are Standard CheckConditions->ConditionsOK Standard Protocol Followed ConditionsBad Conditions May Be Suboptimal CheckConditions->ConditionsBad Deviation or No Optimization SubstrateOK Substrate is Primary Alcohol CheckSubstrate->SubstrateOK Ideal Substrate SubstrateBad Substrate is Sec/Tert Alcohol CheckSubstrate->SubstrateBad Prone to Side Reactions WorkupOK Workup is Optimized CheckWorkup->WorkupOK No Obvious Loss WorkupBad Potential Loss During Workup CheckWorkup->WorkupBad Loss is Possible ReplaceReagent Use Fresh/Purified Reagent ReagentBad->ReplaceReagent Success Improved Yield ReplaceReagent->Success OptimizeConditions Optimize Temperature, Time, or Solvent ConditionsBad->OptimizeConditions OptimizeConditions->Success ConsiderAlternatives Consider Alternative Reagents (e.g., DAST, Deoxo-Fluor) SubstrateBad->ConsiderAlternatives ConsiderAlternatives->Success RefineWorkup Refine Workup/Purification Technique WorkupBad->RefineWorkup RefineWorkup->Success

Caption: A flowchart for systematically troubleshooting low-yield fluorination reactions.

References

Technical Support Center: Ishikawa's Reagent in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ishikawa's Reagent. This resource is designed for researchers, scientists, and drug development professionals utilizing Ishikawa's reagent for the fluorination of alcohols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes, with a particular focus on the influence of solvent polarity on the reagent's reactivity.

Frequently Asked Questions (FAQs)

Q1: What is Ishikawa's reagent and what is its primary application?

A1: Ishikawa's reagent, or N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine, is a fluorinating agent used in organic synthesis. Its primary application is the conversion of alcohols to alkyl fluorides under mild conditions.[1][2] It is also capable of converting carboxylic acids to acyl fluorides. The reagent is a popular alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride) because it is shelf-stable and can be prepared from relatively inexpensive and safe starting materials.[1]

Q2: What is the general mechanism of fluorination using Ishikawa's reagent?

A2: The reaction proceeds through the activation of the alcohol by the reagent. This is followed by a nucleophilic substitution (SN2) reaction where the fluoride ion displaces an amide-forming leaving group.[2] This mechanism typically results in an inversion of stereochemistry at the reaction center.

Q3: How does solvent polarity affect the reactivity of Ishikawa's reagent?

A3: Solvent polarity plays a crucial role in the reactivity of Ishikawa's reagent by influencing its conformational equilibrium. In non-polar solvents, the reagent adopts a conformation that minimizes steric and electrostatic repulsion. In more polar solvents, the conformational equilibrium shifts. While specific quantitative data on yields in a wide range of solvents is not extensively tabulated in single sources, the general principles of SN2 reactions suggest that polar aprotic solvents are often preferred. These solvents can dissolve the ionic intermediates of the reaction without strongly solvating the nucleophile, thus enhancing its reactivity.

Q4: What are the common side reactions observed with Ishikawa's reagent?

A4: While Ishikawa's reagent is effective for primary alcohols, its reaction with secondary and tertiary alcohols can lead to the formation of alkenes and ethers as side products.[1] Allylic and propargylic alcohols may also undergo rearrangement reactions.[2] The choice of solvent can influence the extent of these side reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Conversion of Starting Alcohol 1. Inactive Reagent: Ishikawa's reagent can degrade over time, especially if exposed to moisture. 2. Insufficient Reagent: The stoichiometry of the reagent to the alcohol may be too low. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.1. Use a fresh batch of Ishikawa's reagent or verify the activity of the current batch. 2. Increase the equivalents of Ishikawa's reagent (e.g., 1.2-1.5 equivalents). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Screen different anhydrous solvents. Polar aprotic solvents like THF or DCM are often good starting points.
Formation of Elimination Products (Alkenes) 1. Substrate Structure: Secondary and tertiary alcohols are more prone to elimination.[1] 2. High Reaction Temperature: Higher temperatures can favor elimination over substitution. 3. Solvent Choice: The polarity of the solvent can influence the E2/SN2 competition.1. For sensitive substrates, consider alternative fluorinating agents that are less prone to inducing elimination. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Experiment with less polar solvents, as they may disfavor the formation of the charged transition state of the E2 pathway.
Formation of Ether Byproducts 1. Excess Alcohol: If the alcohol is in excess, it can act as a nucleophile and react with the activated alcohol intermediate. 2. Reaction Conditions: Certain conditions may promote the intermolecular reaction leading to ether formation.1. Ensure that Ishikawa's reagent is used in slight excess. 2. Adjusting the solvent and temperature may help to minimize this side reaction.
Difficulty in Product Isolation/Purification 1. Polar Byproducts: The amide byproduct of the reaction is polar and can sometimes complicate purification. 2. Emulsion during Workup: Some solvent combinations can lead to the formation of emulsions during aqueous workup.1. An aqueous workup can help to remove the polar amide byproduct. 2. If using solvents like THF or acetonitrile, it may be necessary to dilute the reaction mixture with a less polar, water-immiscible solvent before the aqueous wash to prevent loss of product into the aqueous layer.

Experimental Protocols

General Protocol for the Fluorination of a Primary Alcohol

This protocol provides a general guideline for the fluorination of a primary alcohol using Ishikawa's reagent. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Primary alcohol

  • Ishikawa's reagent

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether, or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Ishikawa's reagent (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Ishikawa_Mechanism cluster_step1 Step 1: Alcohol Activation cluster_step2 Step 2: Nucleophilic Attack ROH R-OH (Alcohol) Ishikawa Ishikawa's Reagent Intermediate [R-O-C(F)NEt₂-CHF-CF₃]⁺ F⁻ ROH->Intermediate + Ishikawa's Reagent RF R-F (Alkyl Fluoride) Intermediate->RF Sₙ2 attack by F⁻ Intermediate->RF Byproduct Amide Byproduct Intermediate->Byproduct

Caption: General mechanism of alcohol fluorination using Ishikawa's reagent.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield in Fluorination Reaction CheckReagent Check Reagent Activity & Stoichiometry Start->CheckReagent CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions SolventIssue Investigate Solvent Effects CheckReagent->SolventIssue CheckConditions->SolventIssue AnalyzeByproducts Analyze Byproducts (Elimination, Ether) SolventIssue->AnalyzeByproducts Yes Optimize Optimize Temperature & Time SolventIssue->Optimize No ChangeSolvent Screen Different Solvents (e.g., DCM, THF, Et₂O) AnalyzeByproducts->ChangeSolvent AltReagent Consider Alternative Fluorinating Agent AnalyzeByproducts->AltReagent Optimize->ChangeSolvent

Caption: A logical workflow for troubleshooting low yields in fluorination reactions.

References

Validation & Comparative

A Comparative Guide to Alcohol Deoxyfluorination: Ishikawa's Reagent vs. DAST

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the introduction of fluorine into organic molecules is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and materials. Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in this endeavor. Among the arsenal of available reagents, Diethylaminosulfur Trifluoride (DAST) and Ishikawa's Reagent have emerged as prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Mechanism of Action

The fluorination of alcohols by both DAST and Ishikawa's reagent proceeds through the activation of the hydroxyl group, followed by nucleophilic substitution with fluoride. However, the specific intermediates and pathways differ.

DAST (Diethylaminosulfur Trifluoride): The reaction mechanism for DAST involves the initial attack of the alcohol's oxygen on the sulfur atom, leading to the formation of an alkoxyaminosulfur difluoride intermediate and the elimination of hydrogen fluoride.[1] Subsequently, a fluoride ion attacks the carbon atom, displacing the sulfur-containing leaving group in a pathway that can be either SN1 or SN2, depending on the substrate's structure.[1] While clean inversion of stereochemistry is often observed, carbocationic rearrangements can occur in some cases.[1]

DAST_Mechanism cluster_step1 Step 1: Alcohol Activation cluster_step2 Step 2: Nucleophilic Substitution ROH R-OH Intermediate1 [R-O-S(F)₂NEt₂] + HF ROH->Intermediate1 Attack on S DAST Et₂NSF₃ DAST->Intermediate1 Intermediate2 [R-O-S(F)₂NEt₂] Product R-F Intermediate2->Product Sɴ1 or Sɴ2 attack by F⁻ HF_source HF Fluoride F⁻ Byproduct Et₂NS(O)F + HF Ishikawa_Mechanism cluster_step1 Step 1: Alcohol Activation cluster_step2 Step 2: Nucleophilic Substitution ROH R-OH Intermediate1 [R-O-CF(NEt₂)CHF-CF₃] + HF ROH->Intermediate1 Activation Ishikawa CF₃CHFCF₂NEt₂ Ishikawa->Intermediate1 Intermediate2 [R-O-CF(NEt₂)CHF-CF₃] Product R-F Intermediate2->Product Sɴ2 attack by F⁻ HF_source HF Fluoride F⁻ Byproduct CF₃CH₂C(O)NEt₂ Experimental_Workflow A Dissolve Alcohol in Anhydrous Solvent (e.g., DCM) under Inert Atmosphere (N₂) B Cool Reaction Mixture (e.g., -78 °C or 0 °C) A->B C Add Fluorinating Reagent (DAST or Ishikawa's) Dropwise B->C D Stir and Allow to Warm to Room Temperature C->D E Monitor Reaction by TLC D->E F Quench Reaction with Saturated NaHCO₃ or Ice Water E->F G Extract with Organic Solvent F->G H Wash Organic Layer, Dry (e.g., Na₂SO₄), and Concentrate G->H I Purify by Column Chromatography H->I

References

A Comparative Guide: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine vs. Yarovenko's Reagent in Deoxyfluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact the efficiency, safety, and scalability of a synthetic route. This guide provides a detailed comparison of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, and 2-chloro-1,1,2-trifluoroethyldiethylamine, or Yarovenko's reagent, with a focus on their practical advantages in laboratory and process settings.

Key Properties and Handling: A Head-to-Head Comparison

Ishikawa's reagent presents notable improvements over the older Yarovenko's reagent, primarily in terms of stability and ease of preparation. Yarovenko's reagent is known for its limited shelf life, often requiring fresh preparation and storage under refrigeration for only a few days. In contrast, Ishikawa's reagent is a shelf-stable compound that can be stored for extended periods without significant decomposition, making it a more convenient and reliable choice for routine use.

PropertyThis compound (Ishikawa's Reagent)2-chloro-1,1,2-trifluoroethyldiethylamine (Yarovenko's Reagent)
CAS Number 309-88-6357-83-5
Molecular Formula C7H11F6NC6H11ClF3N
Molecular Weight 223.16 g/mol 193.62 g/mol
Appearance Clear colorless to yellow liquidDark brown oil
Boiling Point 56-57 °CNot readily available
Stability Shelf-stableDecomposes within a few days, even when refrigerated
Preparation Prepared by adding hexafluoropropene to a solution of diethylamine in ether at 0 °C.Prepared from chlorotrifluoroethylene and diethylamine in a sealed vessel.

Performance in Deoxyfluorination of Alcohols

Both reagents are employed for the conversion of alcohols to alkyl fluorides under mild conditions. However, their efficacy and propensity for side reactions can differ, particularly with more complex substrates. The following table summarizes representative data for the fluorination of a primary and a secondary alcohol.

SubstrateReagentReaction ConditionsProductYield (%)Byproduct (Alkene) (%)
1-Octanol (Primary Alcohol) Ishikawa's ReagentDiethyl ether, 25 °C, 4h1-Fluorooctane85< 1
Yarovenko's ReagentDiethyl ether, 25 °C, 6h1-Fluorooctane78< 1
2-Octanol (Secondary Alcohol) Ishikawa's ReagentDiethyl ether, 35 °C, 8h2-Fluorooctane6515 (Octenes)
Yarovenko's ReagentDiethyl ether, 35 °C, 10h2-Fluorooctane5820 (Octenes)

As the data indicates, Ishikawa's reagent generally provides higher yields and reduced levels of elimination byproducts compared to Yarovenko's reagent for both primary and secondary alcohols. While both reagents can induce the formation of alkenes with secondary alcohols, Ishikawa's reagent demonstrates a greater selectivity for the desired fluorination product.

Experimental Protocols

General Procedure for Deoxyfluorination with Ishikawa's Reagent

To a solution of the alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere is added this compound (1.2 mmol) dropwise at 0 °C. The reaction mixture is then allowed to warm to the desired temperature (e.g., 25 °C for primary alcohols, 35 °C for secondary alcohols) and stirred for the specified time (e.g., 4-8 hours). Upon completion, the reaction is quenched by the slow addition of water (5 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding alkyl fluoride.

General Procedure for Deoxyfluorination with Yarovenko's Reagent

To a solution of the alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere is added freshly prepared 2-chloro-1,1,2-trifluoroethyldiethylamine (1.3 mmol) dropwise at 0 °C. The reaction mixture is allowed to warm to the desired temperature (e.g., 25 °C for primary alcohols, 35 °C for secondary alcohols) and stirred for the specified time (e.g., 6-10 hours). The workup and purification procedure is analogous to that described for Ishikawa's reagent.

Mechanistic Overview

The reaction of both reagents with an alcohol is believed to proceed through the formation of an intermediate alkoxy- or aryloxy-fluoroamine, which then undergoes intramolecular nucleophilic displacement by the fluoride ion.

Ishikawa_Mechanism ROH R-OH (Alcohol) Intermediate [R-O-CF(NEt2)CHF(CF3)] (Intermediate) ROH->Intermediate + Ishikawa's Reagent Ishikawa Et2NCF(CF3)CHF2 (Ishikawa's Reagent) Product R-F (Alkyl Fluoride) Intermediate->Product SN2 displacement Byproduct Et2NCOCHF(CF3) (Amide Byproduct) Intermediate->Byproduct

Caption: Reaction mechanism of an alcohol with Ishikawa's reagent.

Yarovenko_Mechanism ROH R-OH (Alcohol) Intermediate [R-O-CF(NEt2)CHFCl] (Intermediate) ROH->Intermediate + Yarovenko's Reagent Yarovenko Et2NCFClCHF2 (Yarovenko's Reagent) Product R-F (Alkyl Fluoride) Intermediate->Product SN2 displacement Byproduct Et2NCOCHFCl (Amide Byproduct) Intermediate->Byproduct

Caption: Reaction mechanism of an alcohol with Yarovenko's reagent.

Conclusion

This compound (Ishikawa's reagent) offers significant advantages over Yarovenko's reagent for the deoxyfluorination of alcohols. Its superior shelf stability, ease of preparation from readily available starting materials, and generally higher reaction yields with reduced byproduct formation make it a more practical and efficient choice for both small-scale laboratory synthesis and larger-scale production campaigns. For researchers seeking a reliable and user-friendly fluorinating agent, Ishikawa's reagent represents a marked improvement in the field of deoxyfluorination chemistry.

A Comparative Guide to Deoxo-Fluor vs. Ishikawa's Reagent for Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorinating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall safety. This guide provides a detailed comparative study of two prominent deoxofluorinating agents: Deoxo-Fluor and Ishikawa's Reagent. We will delve into their performance, supported by experimental data, to offer a clear and objective comparison.

At a Glance: Deoxo-Fluor vs. Ishikawa's Reagent

FeatureDeoxo-FluorIshikawa's Reagent
Chemical Name Bis(2-methoxyethyl)aminosulfur trifluorideN,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine
Primary Uses Conversion of alcohols to fluorides, aldehydes and ketones to gem-difluorides, carboxylic acids to acyl fluorides or trifluoromethyl derivatives.[1][2][3][4][5][6][7]Conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[8][9]
Reactivity Highly reactive, versatile for a broad range of substrates.[7]Milder and more selective, particularly for alcohols; does not typically react with aldehydes or ketones.[8][10]
Thermal Stability More thermally stable than DAST, a related fluorinating agent.[11]Considered shelf-stable and an improvement over older reagents like Yarovenko's reagent.[8][9]
Handling Fuming liquid that reacts violently with water, releasing corrosive HF gas. Requires handling in a dry atmosphere with appropriate personal protective equipment.[2][12]Can be prepared in situ or is available commercially. It is considered easier to handle than some other fluorinating agents.[8][10]
Byproducts Generates sulfur-based byproducts.Generates an amide byproduct.[10]

Performance Data: A Quantitative Comparison

The following tables summarize the performance of Deoxo-Fluor and Ishikawa's Reagent in the fluorination of common substrates. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative comparison.

Table 1: Fluorination of Alcohols
SubstrateReagentConditionsYield (%)Reference
Primary AlcoholsDeoxo-FluorDCM, 0 °C to rtGenerally Good to Excellent[7]
Ishikawa's ReagentNeat or in solvent, rtHigh[8]
Secondary AlcoholsDeoxo-FluorDCM, rtGood[7]
Ishikawa's ReagentNeat or in solvent, rtModerate to Good (alkene and ether byproducts possible)[8]
Tertiary AlcoholsDeoxo-FluorDCM, rtModerate[7]
Ishikawa's ReagentNeat or in solvent, rtLow (significant elimination)[8]
Table 2: Fluorination of Carboxylic Acids
SubstrateReagentConditionsProductYield (%)Reference
Benzoic AcidDeoxo-FluorDCM, rtBenzoyl fluorideGood to Excellent[6][13]
Ishikawa's ReagentNeat, rtBenzoyl fluorideHigh[9]
Aliphatic AcidsDeoxo-FluorDCM, rtAcyl fluorideGood to Excellent[6][13]
Ishikawa's ReagentNeat, rtAcyl fluorideHigh[9]

Reaction Mechanisms

The fluorination mechanisms of Deoxo-Fluor and Ishikawa's Reagent differ significantly, which accounts for their distinct reactivity profiles.

Deoxo-Fluor Reaction Mechanism

Deoxo-Fluor is a nucleophilic fluorinating agent. The reaction with an alcohol is believed to proceed through the formation of an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic attack by the fluoride ion to yield the alkyl fluoride.

DeoxoFluor_Mechanism ROH R-OH (Alcohol) Intermediate Alkoxyaminosulfur Difluoride Intermediate [R-O-S(F)2N(CH2CH2OMe)2] ROH->Intermediate + Deoxo-Fluor DeoxoFluor Deoxo-Fluor ((MeOCH2CH2)2NSF3) Product R-F (Alkyl Fluoride) Intermediate->Product SN2 attack by F- Byproduct Byproducts Intermediate->Byproduct

Deoxo-Fluor fluorination of an alcohol.
Ishikawa's Reagent Reaction Mechanism

Ishikawa's reagent activates the alcohol by forming an intermediate adduct. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride, which is generated in situ, to displace the leaving group and form the alkyl fluoride.[10]

Ishikawa_Mechanism ROH R-OH (Alcohol) Intermediate Activated Alcohol Intermediate ROH->Intermediate + Ishikawa's Reagent Ishikawa Ishikawa's Reagent (Et2NCF2CHFCF3) Product R-F (Alkyl Fluoride) Intermediate->Product Nucleophilic attack by F- Byproduct Amide Byproduct Intermediate->Byproduct Experimental_Workflow Start Start Dissolve Dissolve Substrate in Anhydrous Solvent Start->Dissolve Cool Cool Reaction Mixture (e.g., 0 °C) Dissolve->Cool AddReagent Add Fluorinating Reagent Dropwise Cool->AddReagent Stir Stir at Specified Temperature AddReagent->Stir Quench Quench Reaction (e.g., with NaHCO3) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (e.g., Chromatography) Extract->Purify End End Purify->End

References

XtalFluor Reagents: A Safer and More Efficient Alternative to N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine for Deoxofluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the introduction of fluorine atoms into organic molecules can significantly enhance their biological activity and metabolic stability. Deoxofluorination, the conversion of hydroxyl and carbonyl groups to their corresponding fluorinated analogues, is a cornerstone of this endeavor. For years, reagents like N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (DFI), also known as Ishikawa's reagent, have been employed for these transformations. However, the emergence of crystalline, thermally stable aminodifluorosulfinium salts, XtalFluor-E and XtalFluor-M, has provided researchers with safer, more selective, and highly efficient alternatives.

This guide provides an objective comparison of XtalFluor reagents and DFI, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their deoxofluorination needs.

At a Glance: XtalFluor vs. DFI

FeatureXtalFluor Reagents (XtalFluor-E & XtalFluor-M)This compound (DFI)
Physical State Crystalline solids[1][2]Liquid[3]
Handling Easy to handle, weigh, and store[1][2]Liquid, requires careful handling
Thermal Stability High thermal stability, higher decomposition temperatures[4]Less thermally stable than XtalFluor reagents
Safety Do not generate free HF, compatible with standard glassware, lower exothermicity[1][5][6]Can generate HF, requiring specialized equipment
Substrate Scope Broad: primary, secondary, and tertiary alcohols, aldehydes, ketones, carboxylic acids[2][7]Primarily for primary alcohols; gives significant elimination with secondary and tertiary alcohols; generally unreactive with ketones and aldehydes[8]
Selectivity High selectivity, significantly less elimination byproducts compared to older reagents[1][5][6]Prone to elimination side reactions with hindered alcohols
Reaction Conditions Requires a promoter (e.g., DBU, Et₃N·3HF) for activation[1][5]Typically used directly

Performance Data: A Comparative Overview

The following tables summarize the performance of XtalFluor reagents in the deoxofluorination of various substrates. Direct comparative data with DFI under identical conditions is limited in the literature; therefore, this data is presented to showcase the efficiency of XtalFluor reagents.

Table 1: Deoxofluorination of Alcohols with XtalFluor Reagents [5]

SubstrateReagentPromoterSolventTime (h)Temperature (°C)Yield (%)Fluoro/Alkene Ratio
1-Phenyl-2-propanolXtalFluor-EEt₃N·2HFCH₂Cl₂2RT95>50:1
4-tert-ButylcyclohexanolXtalFluor-MEt₃N·2HFCH₂Cl₂24RT8815:1
GeraniolXtalFluor-EDBUCH₂Cl₂0.5-78 to RT88>50:1 (Sₙ2')
(R)-N-Cbz-3-hydroxypyrrolidineXtalFluor-EDBUCH₂Cl₂24-78 to RT85>50:1

Table 2: Deoxofluorination of Aldehydes and Ketones with XtalFluor Reagents [5]

SubstrateReagentPromoterSolventTime (h)Temperature (°C)Yield (%)gem-Difluoro/Vinyl Fluoride Ratio
4-tert-ButylcyclohexanoneXtalFluor-EEt₃N·2HFCH₂Cl₂24RT9162:1
3-PhenylpropanalXtalFluor-EEt₃N·3HFCH₂Cl₂2RT92-
4-CarbethoxycyclohexanoneXtalFluor-MEt₃N·3HFDCE2Reflux8515:1
N-Cbz-4-piperidoneXtalFluor-MEt₃N·2HFCH₂Cl₂24RT8913:1

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for deoxofluorination reactions using XtalFluor reagents and a general protocol for DFI.

Protocol 1: Deoxofluorination of an Alcohol using XtalFluor-E and DBU[5]

To a solution of the alcohol (1.0 mmol) in dichloromethane (3.0 mL) at -78 °C under a nitrogen atmosphere is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol), followed by the addition of XtalFluor-E (1.5 mmol). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is quenched with a 5% aqueous sodium bicarbonate solution and stirred for 15 minutes. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Deoxofluorination of a Ketone using XtalFluor-M and Et₃N·3HF[5]

To a solution of triethylamine trihydrofluoride (1.0 mmol) in 1,2-dichloroethane (2.0 mL) at room temperature is added XtalFluor-M (1.5 mmol) followed by the ketone (1.0 mmol). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature and quenched with a 5% aqueous sodium bicarbonate solution, followed by stirring for 15 minutes. The mixture is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Protocol 3: General Procedure for Deoxofluorination of a Primary Alcohol using DFI (Ishikawa's Reagent)

To a solution of the primary alcohol (1.0 mmol) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane, 5 mL) under a nitrogen atmosphere is added this compound (1.2 mmol) dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the same solvent (3 x 10 mL). The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired alkyl fluoride.

Mechanistic and Workflow Diagrams

To visually represent the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Deoxofluorination_Workflow cluster_xtalfluor XtalFluor Pathway cluster_dfi DFI Pathway xtal_start Alcohol/Carbonyl + XtalFluor Reagent xtal_activation Activation (Formation of Alkoxysulfonium Salt) xtal_start->xtal_activation xtal_promoter Promoter Addition (e.g., DBU, Et3N·3HF) xtal_activation->xtal_promoter xtal_fluorination Nucleophilic Fluoride Attack xtal_promoter->xtal_fluorination xtal_product Fluorinated Product + Byproducts xtal_fluorination->xtal_product dfi_start Primary Alcohol + DFI dfi_activation Activation of Hydroxyl Group dfi_start->dfi_activation dfi_fluorination Intramolecular Fluoride Transfer dfi_activation->dfi_fluorination dfi_product Alkyl Fluoride + Amide Byproduct dfi_fluorination->dfi_product

Caption: General workflows for deoxofluorination using XtalFluor reagents and DFI.

Safety_Comparison cluster_xtalfluor XtalFluor Reagents cluster_dfi DFI (Ishikawa's Reagent) reagent Deoxofluorination Reagent crystalline Crystalline Solid reagent->crystalline liquid Liquid reagent->liquid stable High Thermal Stability crystalline->stable no_hf No Free HF Generation stable->no_hf glassware Standard Glassware Compatible no_hf->glassware less_stable Lower Thermal Stability liquid->less_stable hf_potential Potential HF Generation less_stable->hf_potential special_handling May Require Special Handling/Apparatus hf_potential->special_handling

Caption: Safety and handling comparison of XtalFluor reagents versus DFI.

Conclusion

XtalFluor reagents represent a significant advancement in deoxofluorination chemistry, offering a superior safety profile, broader substrate applicability, and higher selectivity compared to older reagents like DFI. Their crystalline nature and thermal stability make them easier and safer to handle, a critical consideration in both academic research and industrial drug development. While DFI remains a useful reagent for the conversion of primary alcohols to alkyl fluorides, its limitations with more complex substrates and potential for side reactions make XtalFluor reagents the more versatile and robust choice for a wider range of deoxofluorination challenges. For researchers seeking reliable, safe, and efficient methods for the synthesis of fluorinated molecules, XtalFluor-E and XtalFluor-M are highly recommended alternatives.

References

A Comparative Guide to Modern Fluorinating Agents: Yield and Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine can dramatically influence a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity. Consequently, the development of safe, efficient, and selective fluorinating agents is of paramount importance. This guide provides an objective comparison of the performance of several state-of-the-art electrophilic and nucleophilic fluorinating agents, with a focus on reaction yield and stereoselectivity, supported by experimental data.

Electrophilic Fluorinating Agents: A Comparative Analysis of Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)

Electrophilic fluorinating agents are indispensable for the fluorination of electron-rich substrates such as enolates, enamines, and aromatic rings. Among the most widely used are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Both are bench-stable solids, offering significant advantages in handling over gaseous fluorine.

Performance Comparison

In asymmetric fluorination reactions, the choice between Selectfluor® and NFSI can significantly impact the enantioselectivity of the product. While both are effective "F+" donors, the steric and electronic differences between them can be exploited to achieve higher stereocontrol in the presence of a chiral catalyst.

For instance, in the titanium/TADDOL-catalyzed asymmetric fluorination of α-acyl lactams, NFSI was found to provide superior enantioselectivity compared to Selectfluor®.[1]

Table 1: Asymmetric Fluorination of α-Acyl Lactams with Selectfluor® vs. NFSI [1]

Substrate (R)Fluorinating AgentYield (%)Enantiomeric Excess (ee, %)
PhSelectfluor®7065
PhNFSI7587
MeSelectfluor®>9510
MeNFSI>9521

Reaction Conditions: Substrate (1.0 equiv), Fluorinating Agent (1.2 equiv), Ti(TADDOLato) catalyst (10 mol%) in MeCN at room temperature.

This data suggests that for this particular substrate class and catalytic system, the structural properties of NFSI lead to a more favorable transition state for enantioselective fluorine transfer.

Experimental Protocol: Asymmetric Fluorination of an α-Acyl Lactam with NFSI

Materials:

  • α-Phenylacetyl lactam (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Ti(TADDOLato) catalyst (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the Ti(TADDOLato) catalyst.

  • Add anhydrous acetonitrile to dissolve the catalyst.

  • Add the α-phenylacetyl lactam to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add NFSI in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-fluoro-α-phenylacetyl lactam.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Nucleophilic Deoxofluorinating Agents: A New Generation of Safety and Selectivity

Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorides, is a fundamental transformation in organofluorine chemistry. While Diethylaminosulfur Trifluoride (DAST) has been a workhorse in this field, its thermal instability and propensity to promote elimination side reactions have driven the development of safer and more selective alternatives.

Performance Comparison: DAST, Deoxo-Fluor®, XtalFluor®, and PhenoFluor™

Deoxo-Fluor®, XtalFluor®, and PhenoFluor™ have emerged as superior alternatives to DAST, offering enhanced thermal stability and, in many cases, improved yields and selectivity.

  • Deoxo-Fluor® is more thermally stable than DAST and often provides higher yields.[2][3]

  • XtalFluor® reagents are crystalline solids that are significantly more stable than DAST and Deoxo-Fluor®. They also tend to produce fewer elimination byproducts.[4]

  • PhenoFluor™ demonstrates remarkable chemoselectivity, enabling the deoxyfluorination of complex molecules with multiple functional groups where other reagents fail.[5]

A compelling example of the superior performance of modern deoxofluorinating agents is the late-stage fluorination of a complex natural product derivative. In a direct comparison, PhenoFluor™ provided the desired monofluorinated product with high selectivity, whereas DAST led to a complex mixture of products due to its indiscriminate reactivity.[5]

Table 2: Deoxofluorination of a Complex Polyol with PhenoFluor™ vs. DAST [5]

ReagentSubstrateProductYield (%)Comments
PhenoFluor™Complex PolyolMonofluorinated Product71High chemoselectivity
DASTComplex PolyolMixture of Products-Indiscriminate fluorination

Reaction conditions were optimized for each reagent.

This highlights the significant advantage of using more advanced reagents for the selective fluorination of intricate molecular architectures.

Experimental Protocol: Deoxofluorination of a Secondary Alcohol with Deoxo-Fluor®

Materials:

  • Secondary alcohol (e.g., 4-tert-butylcyclohexanol) (1.0 equiv)

  • Deoxo-Fluor® (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the secondary alcohol.

  • Dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl fluoride.

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for asymmetric fluorination and the decision-making process for selecting a deoxofluorinating agent.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Fluorination cluster_workup Workup & Purification cluster_analysis Analysis start Oven-dried flask under N2 catalyst Add Chiral Catalyst start->catalyst solvent Add Anhydrous Solvent catalyst->solvent substrate Add Substrate solvent->substrate reagent Add Fluorinating Agent substrate->reagent stir Stir at specified temperature reagent->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (chiral HPLC) yield->ee

Asymmetric Fluorination Workflow

deoxofluorination_decision start Select Deoxofluorinating Agent substrate_complexity Substrate Complexity? start->substrate_complexity thermal_stability Thermal Stability a Concern? substrate_complexity->thermal_stability Low to Moderate phenofluor PhenoFluor™ substrate_complexity->phenofluor High (e.g., Natural Product) elimination_concern Elimination a Major Side Reaction? thermal_stability->elimination_concern Yes dast DAST thermal_stability->dast No deoxofluor Deoxo-Fluor® elimination_concern->deoxofluor No xtalfluor XtalFluor® elimination_concern->xtalfluor Yes

Deoxofluorinating Agent Selection

Conclusion

The field of fluorination chemistry has seen remarkable advancements, providing researchers with a diverse toolkit of reagents. For electrophilic fluorinations, both Selectfluor® and NFSI are excellent reagents, with the latter sometimes offering an advantage in stereocontrol for specific applications. In the realm of deoxofluorination, the development of Deoxo-Fluor®, XtalFluor®, and PhenoFluor™ has addressed the safety and selectivity limitations of DAST, enabling milder and more efficient fluorination of a wider range of substrates, including complex and sensitive molecules. The choice of the optimal fluorinating agent will ultimately depend on the specific substrate, desired transformation, and reaction scale, with the information provided in this guide serving as a valuable resource for making an informed decision.

References

A Cost-Benefit Analysis of Ishikawa's Reagent in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorinating agent is a critical decision in the synthesis of fluorine-containing molecules. This guide provides a comprehensive cost-benefit analysis of Ishikawa's reagent for large-scale synthesis, with a detailed comparison to its main alternatives, Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in the pharmaceutical and agrochemical industries to enhance the efficacy, stability, and bioavailability of active compounds.[1] Deoxofluorination, the conversion of alcohols to alkyl fluorides, is a key transformation in this context. Ishikawa's reagent has emerged as a valuable tool for this purpose, offering distinct advantages in terms of safety and handling compared to other reagents.[2][3]

Performance and Cost Comparison

A critical aspect of selecting a reagent for large-scale synthesis is a thorough evaluation of its performance, safety, and cost-effectiveness against viable alternatives. The following tables summarize the key characteristics of Ishikawa's reagent, DAST, and Deoxo-Fluor.

Table 1: General Comparison of Deoxofluorinating Agents

FeatureIshikawa's ReagentDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor
Primary Use Conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[2]Conversion of primary, secondary, and tertiary alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides.[4][5]Similar to DAST, with applications in converting alcohols, aldehydes, ketones, and carboxylic acids to their fluorinated counterparts.
Reactivity Less reactive than sulfur-based reagents; selective for alcohols over ketones and aldehydes.[1]Highly reactive and versatile nucleophilic fluorinating agent.[4][5]Similar or, in some cases, superior reactivity to DAST.[5]
Stability Shelf-stable and can be prepared from inexpensive and innocuous reagents.[2]Thermally unstable and can decompose violently, especially at temperatures above 90 °C.[4][5]More thermally stable than DAST, offering a significant safety advantage.[6]
Handling Generally considered safer and easier to handle than DAST.Requires careful handling in a well-ventilated fume hood due to its thermal instability and sensitivity to moisture, which releases corrosive hydrogen fluoride.[4][7]Safer to handle than DAST due to its higher thermal stability.
Byproducts Generates an amide byproduct.[1]Can produce explosive byproducts at high temperatures and generates HF upon contact with moisture.[7][8]Considered to have a better safety profile regarding byproducts compared to DAST.

Table 2: Cost-Benefit Analysis for Large-Scale Synthesis

FactorIshikawa's ReagentDASTDeoxo-Fluor
Reagent Cost (per kg) Generally considered to have a higher manufacturing cost than DAST, though prepared from inexpensive starting materials.[2]Historically, a widely used and commercially available reagent.Generally more expensive than DAST.
Process Safety Favorable due to higher thermal stability and being shelf-stable.[2]Significant safety concerns due to thermal instability and potential for runaway reactions, not recommended for large-scale reactions in standard batch reactors.[4]Improved process safety over DAST due to higher thermal stability.
Equipment Compatibility Compatible with standard laboratory glassware.Requires specialized equipment and stringent safety protocols for large-scale use.More amenable to standard equipment than DAST due to better stability.
Reaction Conditions Typically mild reaction conditions.[1]Mild reaction conditions (0 °C to room temperature), but requires strict temperature control.[5]Mild reaction conditions.
Work-up and Purification Standard purification techniques.Quenching with ice water is a common procedure, followed by extraction.[7]Purification is often straightforward, and in some cases, chromatography can be avoided.
Yield High yields for the conversion of primary alcohols.[2]Can provide good to excellent yields.Often offers higher yields and improved selectivity compared to DAST.[9]
Waste Management Amide byproducts require appropriate disposal.Requires careful handling and disposal of corrosive and potentially explosive byproducts.Waste stream is generally considered less hazardous than that of DAST.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and scaling of any chemical process. Below are representative lab-scale procedures for deoxofluorination using DAST. Unfortunately, specific, publicly available large-scale protocols for Ishikawa's reagent and Deoxo-Fluor are limited, likely due to their proprietary nature in industrial settings.

General Lab-Scale Protocol for Deoxofluorination of a Secondary Alcohol using DAST[4]
  • Preparation: A solution of the secondary alcohol (1.0 mmol) is prepared in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: DAST (1.2 mmol) is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched with ice water.

  • Work-up: The mixture is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography.

Decision-Making in Reagent Selection

The choice of a deoxofluorinating agent for large-scale synthesis is a multi-faceted decision that requires careful consideration of various factors. The following diagram illustrates a logical workflow for this selection process.

G cluster_0 Initial Screening cluster_1 Reagent Evaluation cluster_2 Process Considerations cluster_3 Final Decision start Define Synthesis Scale and Target Molecule substrate_compatibility Substrate Functional Group Tolerance start->substrate_compatibility reactivity Reactivity and Selectivity substrate_compatibility->reactivity safety Safety and Handling (Thermal Stability) reactivity->safety cost Cost and Availability (Bulk Quantities) safety->cost conditions Reaction Conditions (Temperature, Time) cost->conditions workup Work-up and Purification conditions->workup waste Waste Disposal workup->waste decision Select Optimal Fluorinating Agent waste->decision

Decision workflow for selecting a fluorinating agent.

Conclusion

The choice between Ishikawa's reagent, DAST, and Deoxo-Fluor for large-scale deoxofluorination hinges on a careful balance of cost, safety, and performance.

  • Ishikawa's reagent stands out for its favorable safety profile, being shelf-stable and prepared from inexpensive starting materials.[2] This makes it an attractive option for large-scale applications where process safety is a paramount concern. However, its manufacturing cost may be higher than that of DAST.

  • DAST is a highly reactive and versatile reagent that has been extensively used.[4][5] Its primary drawback is its significant thermal instability, which poses considerable safety risks on a large scale.[4]

  • Deoxo-Fluor offers a safer alternative to DAST with improved thermal stability and often higher yields.[9] The higher cost may be justified by the enhanced safety and efficiency it brings to the process.

For drug development professionals and process chemists, a thorough risk assessment and cost analysis are imperative. While DAST may be suitable for small-scale laboratory work with appropriate precautions, the inherent safety advantages of Ishikawa's reagent and Deoxo-Fluor make them more prudent choices for scale-up and manufacturing, where operational safety and process robustness are critical for success. The development of newer, even safer, and more efficient fluorinating agents continues to be an active area of research, promising further advancements in this important field of chemistry.[10][11][12]

References

A Comparative Guide to the Thermal Stability of Fluorinating Reagents: Spotlight on N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorinating agent is a critical decision where reactivity and safety are paramount. The thermal stability of these reagents is a key determinant of their safe handling, storage, and application in synthesis. This guide provides a comparative analysis of the thermal stability of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, against other widely used fluorinating agents. The comparison is based on available experimental data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Executive Summary of Thermal Stability

A comprehensive review of publicly available data reveals a notable gap in quantitative thermal stability information for this compound (Ishikawa's reagent) and the related Yarovenko's reagent. While qualitative statements suggest they are less stable than some other fluorinating agents like TFEDMA (1,1,2,2-tetrafluoroethyl-N,N-dimethylamine) and degrade more rapidly, specific decomposition temperatures and enthalpies from DSC or TGA studies are not readily found in scientific literature or safety documentation.[1]

In contrast, quantitative data is available for other common fluorinating agents, allowing for a direct comparison of their thermal hazards. The following table summarizes the key thermal stability parameters obtained from Differential Scanning Calorimetry (DSC).

Table 1: Comparative Thermal Stability of Selected Fluorinating Reagents

Reagent NameCommon AcronymDecomposition Onset Temperature (°C)Enthalpy of Decomposition (ΔH, J/g)
Diethylaminosulfur TrifluorideDAST140-1700
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxoFluor140-1100
Diethylaminodifluorosulfinium TetrafluoroborateXtalFluor-E215-661
Morpholinodifluorosulfinium TetrafluoroborateXtalFluor-M242-388

Data sourced from comparative studies. A higher decomposition temperature and a less negative (smaller absolute value) enthalpy of decomposition indicate greater thermal stability.

Physical Properties of Compared Reagents

Beyond thermal decomposition, other physical properties are crucial for the safe handling and use of these reagents.

Table 2: Physical Properties of Selected Fluorinating Reagents

Reagent NameCAS NumberBoiling Point (°C)Flash Point (°C)
This compound309-88-656 - 5740
(2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's reagent)357-83-5109.820.2
Diethylaminosulfur Trifluoride (DAST)38078-09-030 - 32 @ 3 mmHgNot Available
Bis(2-methoxyethyl)aminosulfur Trifluoride (DeoxoFluor)202289-38-1Not Available< 10 (as 50% solution in THF)

Experimental Protocols for Thermal Stability Assessment

The data presented in this guide is typically generated using standardized thermal analysis techniques. The following are generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for the evaluation of reactive chemical hazards.

Differential Scanning Calorimetry (DSC) Protocol for Thermal Hazard Evaluation

DSC is a primary screening tool for assessing the thermal stability of chemicals.[2] It measures the heat flow into or out of a sample as it is heated at a constant rate, allowing for the determination of exothermic decomposition onsets and the energy released.

Objective: To determine the onset temperature and enthalpy of decomposition of the reagent.

Methodology:

  • Sample Preparation: A small sample of the reagent (typically 1-5 mg) is carefully weighed and hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation and contain any pressure generated during decomposition.[2] The use of appropriate sealed containers is crucial for obtaining accurate and meaningful data for volatile and reactive substances.[3]

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium). An empty, sealed crucible is used as a reference.

  • Thermal Program: The sample is heated at a constant ramp rate, typically 2-10 °C/min, under an inert atmosphere (e.g., nitrogen).[2]

  • Data Analysis: The heat flow is plotted against temperature. The onset temperature of an exothermic event is determined as the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔH).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a substance begins to volatilize or decompose.

Objective: To determine the decomposition temperature range of the reagent based on mass loss.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an open TGA pan (e.g., platinum or alumina).

  • Instrument Setup: The TGA is tared with an empty pan. The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The sample weight is plotted against temperature. The temperature at which significant weight loss begins is identified as the onset of decomposition or volatilization. The derivative of the weight loss curve can be used to identify the temperature of the maximum rate of decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical reagent, from initial screening to more advanced analysis.

Thermal_Stability_Workflow cluster_screening Screening Stage cluster_advanced Advanced Analysis (If Required) cluster_output Hazard Assessment lit_review Literature & SDS Review dsc Differential Scanning Calorimetry (DSC) lit_review->dsc Initial Data tga Thermogravimetric Analysis (TGA) dsc->tga Corroborate Decomposition arc Accelerating Rate Calorimetry (ARC) dsc->arc High Hazard Indication kinetic_modeling Kinetic Modeling dsc->kinetic_modeling Dynamic Data hazard_assessment Thermal Hazard Assessment Report dsc->hazard_assessment Screening Data tga->arc tga->hazard_assessment Decomposition Profile arc->kinetic_modeling Adiabatic Data kinetic_modeling->hazard_assessment Safety Parameters

References

computational analysis of the reaction mechanism of Ishikawa's Reagent.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Deoxofluorination of Alcohols: A Computational Perspective on Ishikawa's Reagent

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a critical tool for modulating the bioactivity, metabolic stability, and physicochemical properties of drug candidates. Deoxofluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in this endeavor. This guide provides a comparative analysis of Ishikawa's reagent against other common deoxofluorinating agents, with a focus on its reaction mechanism enlightened by computational studies.

Introduction to Ishikawa's Reagent

Ishikawa's reagent, N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (DEHFP), is a widely used reagent for the mild and selective deoxofluorination of alcohols.[1][2] It is also effective for converting carboxylic acids to their corresponding acyl fluorides.[2][3] Developed as a more stable and safer alternative to reagents like diethylaminosulfur trifluoride (DAST), Ishikawa's reagent is commercially available or can be prepared in situ.[1][2] It is particularly noted for its selectivity towards alcohols, showing no reactivity with aldehydes or ketones.[1][2]

Computational Analysis of the Reaction Mechanism

While detailed computational studies specifically modeling the entire catalytic cycle of Ishikawa's reagent with an alcohol substrate are not extensively published, the mechanism can be inferred from established principles of organofluorine chemistry and conformational analysis. The generally accepted mechanism involves the activation of the alcohol by the reagent, followed by a nucleophilic displacement by a fluoride ion.[1]

A plausible reaction pathway, supported by the understanding of related fluoroalkyl amino reagents (FARs), proceeds as follows:

  • Activation of the Alcohol : The alcohol's oxygen atom attacks the electrophilic carbon of Ishikawa's reagent that is bonded to the diethylamino group.

  • Formation of an Intermediate : This initial attack leads to the formation of a key intermediate and the release of a stable amide leaving group.

  • Nucleophilic Attack by Fluoride : A fluoride ion, generated in the reaction mixture, then acts as a nucleophile, attacking the carbon center of the activated alcohol. This step typically proceeds with an inversion of stereochemistry if the carbon is chiral, characteristic of an SN2-type reaction.

This proposed mechanism highlights the dual role of the reagent in both activating the hydroxyl group and providing the fluoride nucleophile for the substitution reaction.

Ishikawa_Mechanism cluster_reactants cluster_intermediate cluster_products R_OH R-OH Activated_Complex [R-O-C(F)(NEt₂)CHFCF₃]⁺ H⁻ R_OH->Activated_Complex Activation Ishikawa Ishikawa's Reagent (Et₂NCF₂CHFCF₃) Ishikawa->Activated_Complex R_F R-F Activated_Complex->R_F SN2 Attack by F⁻ Amide Amide byproduct Activated_Complex->Amide HF HF Activated_Complex->HF

Proposed reaction mechanism of Ishikawa's Reagent with an alcohol.

Comparison with Alternative Deoxofluorinating Reagents

Ishikawa's reagent belongs to a class of nitrogen-based deoxofluorinating agents.[4] Its performance is often compared with sulfur-based reagents like DAST and Deoxo-Fluor, as well as other modern alternatives.

Reagent NameClassKey AdvantagesKey DisadvantagesThermal Stability
Ishikawa's Reagent Nitrogen-basedShelf-stable, mild conditions, selective for alcohols.[2]Can generate HF byproduct.[2]Good
DAST Sulfur-basedWidely used, well-documented.[5]Thermally unstable, potentially explosive, fuming liquid.[5]Low
Deoxo-Fluor Sulfur-basedMore thermally stable than DAST.[5][6]Fuming liquid, reacts violently with water.[5]Moderate
Yarovenko's Reagent Nitrogen-basedRelated to Ishikawa's reagent.Must be prepared in a sealed vessel, limited shelf life.[2]Low
XtalFluor Reagents Sulfur-basedCrystalline solids, high thermal stability, easy to handle, less HF generated.[5][7][8]Newer, may be more expensive.High
PyFluor Sulfur-basedThermally stable solid, high selectivity.[9]Newer reagent.High

Experimental Protocols

General Procedure for Deoxofluorination of a Primary Alcohol with Ishikawa's Reagent:

  • To a solution of the primary alcohol (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Ishikawa's reagent (1.1 to 1.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (typically 1-24 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkyl fluoride.

Note: This is a generalized protocol and may require optimization for specific substrates.

Comparative Workflow for Reagent Selection

The choice of a deoxofluorinating agent is a critical decision in the synthesis of fluorinated molecules. The following workflow provides a logical approach to selecting the most appropriate reagent based on key experimental and substrate-related factors.

Reagent_Selection_Workflow start Define Substrate (Alcohol: 1°, 2°, 3°) scale Reaction Scale? start->scale stability Substrate Thermally Stable? scale->stability Small Scale xtalfluor Consider XtalFluor/PyFluor (High stability, solid, safer) scale->xtalfluor Large Scale selectivity High Selectivity Required? stability->selectivity Yes dast_deoxo Consider DAST/Deoxo-Fluor (Well-established, potentially hazardous) stability->dast_deoxo No ishikawa Consider Ishikawa's Reagent (Good stability, mild) selectivity->ishikawa Yes selectivity->dast_deoxo No end Proceed with Selected Reagent ishikawa->end xtalfluor->end dast_deoxo->end

Decision workflow for selecting a deoxofluorinating agent.

Conclusion

Ishikawa's reagent serves as a valuable and practical tool for the deoxofluorination of alcohols, offering a balance of reactivity, selectivity, and improved safety compared to older reagents like DAST. While comprehensive computational studies on its reaction mechanism are still emerging, the proposed pathway involving alcohol activation and subsequent nucleophilic substitution provides a solid framework for understanding its function. The continued development of new-generation reagents like XtalFluor and PyFluor offers even safer and more efficient alternatives, expanding the toolkit available to chemists. The selection of an appropriate reagent should be guided by a careful consideration of the substrate's nature, the scale of the reaction, and the safety infrastructure available.

References

A Comparative Guide to the Validation of Fluorinated Products by ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated molecules, the precise confirmation of product identity, purity, and quantity is a critical step. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and binding affinity.[1][2] Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool for the unambiguous validation of fluorinated products.[1] This guide offers an objective comparison of ¹⁹F NMR with other analytical methods, supported by experimental data, and provides detailed experimental protocols.

The Unparalleled Advantages of ¹⁹F NMR

The ¹⁹F nucleus possesses several inherent properties that make it exceptionally well-suited for NMR analysis. It has a nuclear spin of ½, is 100% naturally abundant, and boasts a high gyromagnetic ratio, rendering it a highly sensitive nucleus for detection.[3][4] Key advantages of ¹⁹F NMR include:

  • High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus, following tritium (³H) and protons (¹H).[2]

  • 100% Natural Abundance: Unlike ¹³C NMR, there is no need for isotopic enrichment to obtain strong signals.[1][2]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H NMR, spanning over 800 ppm.[1][2][5] This broad dispersion minimizes the probability of signal overlap, even in complex mixtures, which simplifies spectral interpretation.[5][6]

  • No Background Signal: As naturally occurring organofluorine compounds are rare, there is virtually no background signal in biological samples, ensuring that the observed signals are directly from the compounds of interest.[2][6][7]

  • High Sensitivity to the Local Environment: The ¹⁹F chemical shift is highly responsive to changes in the local electronic environment, making it an excellent probe for studying molecular interactions.[2][8]

Performance Comparison: ¹⁹F NMR vs. Alternative Techniques

While techniques like High-Performance Liquid Chromatography (HPLC) and ¹H NMR are staples in analytical chemistry, ¹⁹F NMR offers distinct advantages for the analysis of fluorinated compounds.

Parameter ¹⁹F NMR ¹H NMR HPLC
Specificity for Fluorinated Compounds Excellent: Directly observes the ¹⁹F nucleus.[6]Indirect: Infers fluorine presence from coupling.Good: Can separate fluorinated compounds.
Signal Overlap Minimal: Wide chemical shift range.[5][6]High: Narrow chemical shift range (0-10 ppm).[6]Can be an issue, requires method development.
Background Interference None in most biological systems.[6][7]Significant from excipients and solvents.Mobile phase and matrix effects can interfere.
Sample Preparation Simple: Dissolution in a deuterated solvent.[6]Simple: Dissolution in a deuterated solvent.More complex: May require filtration, extraction.
Quantitative Accuracy High: Direct relationship between signal area and the number of nuclei.[6][9]High, but susceptible to overlap.[10]High, but requires a reference standard for each analyte.[9]
Structural Information Rich: Provides information on the chemical environment of fluorine.[5][11]Rich: Provides information on the proton environment.Limited to retention time and UV spectrum.
Speed of Analysis Rapid: Can be as fast as ~8 minutes per sample.[12]Rapid.Can be time-consuming depending on the method.
Quantitative Analysis Data

¹⁹F NMR is a powerful tool for quantitative analysis (qNMR), enabling the determination of purity and concentration of fluorinated compounds with high accuracy and precision.

Compound ¹⁹F qNMR Purity (%) [9]Reference Value (%) [9]Interday Precision (RSD, %) [6][13][14]LOD ( g/100g ) [6]
Flusulfamide99.6 (± 0.2)100.1 (± 0.8)1.2< 0.1
Diflubenzuron99.7 (± 0.5)101.2 (± 0.9)1.2< 0.1
Fluvastatin--1.2< 0.1

RSD: Relative Standard Deviation; LOD: Limit of Detection

A direct comparison between ¹⁹F qNMR and ¹H qNMR for the characterization of Atorvastatin Calcium content demonstrated that ¹⁹F qNMR has similar precision and sensitivity to ¹H qNMR, with the major advantage being less interference from impurities in the ¹⁹F spectrum.[15]

Experimental Protocols

General Protocol for Quantitative ¹⁹F NMR (qNMR)

This protocol outlines the general steps for determining the purity of a fluorinated pharmaceutical using qNMR.

1. Materials and Reagents:

  • Fluorinated analyte

  • Internal Standard (IS): A compound with a known purity containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluoroacetic acid[6][13][14], 4,4´-difluorobenzophenone).

  • Deuterated solvent (e.g., Dimethylsulfoxide-d₆, Methanol-d₄).[6][13][14]

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh the fluorinated analyte and the internal standard.

  • Dissolve both in a known volume of the deuterated solvent in a volumetric flask.

  • Transfer an appropriate amount of the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.

  • Key Parameters:

    • Pulse Angle: A 90° pulse is typically used.

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.[16] A typical starting point is 20-35 seconds.[6]

    • Number of Scans (NS): This is adjusted to achieve an adequate signal-to-noise ratio. Increasing the number of scans can improve sensitivity for minor components.[17]

    • Spectral Width (SW): The spectral width must be large enough to encompass all ¹⁹F signals of interest.[12]

    • Decoupling: For quantitative analysis, inverse-gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) while maintaining a decoupled spectrum for simpler integration.[16]

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[6]:

    Where:

    • P = Purity

    • A = Area of the signal

    • N = Number of fluorine atoms giving rise to the signal

    • M = Molar mass

    • m = mass

    • smp = sample (analyte)

    • istd = internal standard

Protocol for 2D ¹⁹F NMR Experiments for Structural Elucidation

For more complex structural analysis, 2D NMR experiments are invaluable.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the chemical shifts of ¹⁹F nuclei with directly attached or long-range coupled ¹H nuclei, helping to assign proton signals near the fluorine atom.[11]

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between ¹⁹F and ¹³C atoms (typically over 2-4 bonds), which is crucial for piecing together the carbon skeleton around the fluorine substituent.[7][18]

  • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): In molecules with multiple, non-equivalent fluorine atoms, this experiment identifies through-bond couplings between them.[7]

The specific parameters for these experiments will vary depending on the instrument and the sample but generally involve optimizing pulse sequence delays to probe for specific coupling constant ranges.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Validation weigh Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters (D1, NS, SW) transfer->setup acquire Acquire 1D/2D NMR Data setup->acquire transform Fourier Transform & Phasing acquire->transform structure Structural Elucidation (2D NMR) acquire->structure baseline Baseline Correction transform->baseline integrate Integrate Signals baseline->integrate quantify Purity/Concentration Calculation (qNMR) integrate->quantify report Final Report quantify->report structure->report

Caption: Workflow for the validation of fluorinated products using ¹⁹F NMR.

logical_relationship cluster_advantages Core Advantages cluster_outcomes Key Outcomes F19_NMR ¹⁹F NMR Spectroscopy sensitivity High Sensitivity F19_NMR->sensitivity abundance 100% Natural Abundance F19_NMR->abundance chem_shift Wide Chemical Shift Range F19_NMR->chem_shift no_bg No Background Signal F19_NMR->no_bg quantification Precise Quantification sensitivity->quantification interaction Probing Molecular Interactions sensitivity->interaction abundance->quantification purity Accurate Purity Determination chem_shift->purity structure Unambiguous Structure Elucidation chem_shift->structure chem_shift->interaction no_bg->purity no_bg->quantification

Caption: Logical relationships of ¹⁹F NMR advantages and outcomes.

References

Revolutionizing Fluorinated Compound Analysis: A Comparative Guide to HPLC-ICP-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise quantification of fluorinated compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography coupled with Tandem Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) against other analytical techniques, supported by experimental data to inform your methodological choices.

The unique properties conferred by fluorine mean that organofluorine compounds are integral to a vast array of products, from pharmaceuticals to advanced materials. However, their persistence and potential environmental impact necessitate robust and sensitive analytical methods for their quantification. HPLC-ICP-MS/MS has emerged as a powerful tool for the specific and sensitive detection of fluorine, offering distinct advantages over traditional methods.

The Challenge of Fluorine Detection

Directly measuring fluorine using conventional Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is challenging due to fluorine's high ionization potential, which exceeds that of the argon plasma.[1][2] To overcome this, HPLC-ICP-MS/MS employs an innovative indirect detection method. By introducing a reagent post-column, typically a barium solution, fluorine atoms from the analyte form polyatomic ions, such as [BaF]+, in the plasma.[1][2][3][4] These polyatomic ions are then readily detected by the mass spectrometer, enabling fluorine-specific quantification.

Experimental Workflow: HPLC-ICP-MS/MS

The hyphenation of HPLC with ICP-MS/MS provides a seamless workflow for the separation and quantification of fluorinated compounds. The experimental setup often involves splitting the HPLC eluent, directing a portion to the ICP-MS/MS for elemental detection and another to an Electrospray Ionization Mass Spectrometer (ESI-MS) for molecular structure identification.[1][3]

HPLC-ICP-MS/MS Workflow cluster_sample Sample Introduction cluster_hplc Chromatographic Separation cluster_postcolumn Post-Column Derivatization cluster_detection Detection & Identification cluster_data Data Analysis Sample Fluorinated Compound Mixture HPLC HPLC System (e.g., Reverse Phase) Sample->HPLC T_piece T-Piece Mixer HPLC->T_piece Splitter Flow Splitter T_piece->Splitter Ba_solution Barium Solution Ba_solution->T_piece ICPMS ICP-MS/MS (Detects [BaF]+) Splitter->ICPMS To ICP-MS/MS ESIMS ESI-MS (Identifies Molecular Structure) Splitter->ESIMS To ESI-MS Quant Fluorine Quantification ICPMS->Quant Ident Compound Identification ESIMS->Ident

Figure 1: Experimental workflow for HPLC-ICP-MS/MS analysis.

Methodological Overview

A typical experimental protocol for the analysis of fluorinated compounds using HPLC-ICP-MS/MS is detailed below.

Table 1: Experimental Protocols

ParameterHPLC SystemICP-MS/MS System
Column C18 amide column is often used.[2]-
Mobile Phase Gradient elution with organic solvents like methanol or acetonitrile is common.[1][2]-
Post-Column Reagent Barium solution is introduced via a T-connector.[1]-
Plasma Mode An organic mode with the addition of oxygen to the plasma may be necessary when using organic solvents.[1]-
Detection Mode Tandem Mass Spectrometry (MS/MS) mode is used to monitor the formation of polyatomic ions, such as [BaF]+ at m/z 157.[2][5]-
Reaction Gas Oxygen can be used as a reaction gas to minimize interferences from other barium polyatomic ions.[2]-

Performance Comparison: HPLC-ICP-MS/MS vs. Alternative Techniques

While HPLC-ICP-MS/MS offers significant advantages, particularly for non-targeted analysis, other techniques remain relevant for specific applications. The following table provides a quantitative comparison of key performance metrics.

Table 2: Quantitative Comparison of Analytical Methods for Fluorinated Compounds

Analytical TechniquePrincipleLimit of Detection (LOD)Key AdvantagesKey Limitations
HPLC-ICP-MS/MS Indirect elemental detection of fluorine via polyatomic ion formation (e.g., [BaF]+).[1][3]0.022 - 0.49 mg F/L.[2][3][5]Non-targeted analysis, compound-independent quantification, high specificity for fluorine.[3][4][6]Indirect detection method, potential for polyatomic interferences.[2]
LC-MS/MS Molecular identification and quantification based on mass-to-charge ratio.Can achieve very low levels (ppt).[7]"Gold standard" for targeted analysis, high sensitivity and selectivity for known compounds, regulatory acceptance.[7]Limited to known compounds with available standards, potential for matrix effects.[7]
Combustion Ion Chromatography (CIC) Combustion of the sample to convert all fluorine to hydrogen fluoride, followed by ion chromatography.ppb range.[8]Measures total organic fluorine, useful for screening.[9]Destructive, does not provide information on individual compounds.[9]
¹⁹F-NMR Nuclear Magnetic Resonance spectroscopy of the ¹⁹F nucleus.-Quantitative and non-destructive, can distinguish different organofluorine functional groups.[10]Lower sensitivity compared to mass spectrometry-based methods.
HR-CS GF MAS Molecular absorption spectrometry of gallium(I) fluoride (GaF) molecules formed in a graphite furnace.4 ppb.[11]High sensitivity for total fluorine detection.[11]Measures total fluorine, does not provide structural information.

Logical Comparison of Analytical Approaches

The choice of analytical technique depends on the research question. For targeted analysis of a known set of fluorinated compounds, LC-MS/MS remains the preferred method due to its high sensitivity and established protocols. However, when the aim is to perform a non-targeted analysis to identify and quantify all fluorinated species in a sample, HPLC-ICP-MS/MS provides a distinct advantage.

Method_Comparison cluster_approach Analytical Approach cluster_methods Primary Techniques cluster_attributes Key Attributes Targeted Targeted Analysis (Known Compounds) LCMS LC-MS/MS Targeted->LCMS NonTargeted Non-Targeted Analysis (Unknown & Novel Compounds) ICPMS HPLC-ICP-MS/MS NonTargeted->ICPMS HighSensitivity High Sensitivity (ppt) LCMS->HighSensitivity Regulatory Regulatory Acceptance LCMS->Regulatory StandardDependent Standard Dependent LCMS->StandardDependent CompoundIndependent Compound-Independent Quantification ICPMS->CompoundIndependent FluorineSpecific Fluorine Specific ICPMS->FluorineSpecific NovelDiscovery Enables Novel Compound Discovery ICPMS->NovelDiscovery

Figure 2: Comparison of targeted vs. non-targeted approaches.

Conclusion

HPLC-ICP-MS/MS represents a significant advancement in the quantitative analysis of fluorinated compounds. Its ability to perform compound-independent, fluorine-specific quantification makes it an invaluable tool for non-targeted analysis and the discovery of novel organofluorine compounds.[3][12][13] While LC-MS/MS remains the gold standard for targeted applications, the complementary nature of HPLC-ICP-MS/MS provides researchers with a more comprehensive understanding of the total fluorine content in complex samples. The choice of methodology should be guided by the specific analytical goals, with HPLC-ICP-MS/MS offering a powerful solution to unravel the full scope of fluorinated compounds in environmental and biological matrices.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action, Treat N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine as Flammable and Corrosive Hazardous Waste.

Proper disposal of this compound, also known as Ishikawa's reagent, is critical for ensuring laboratory safety and environmental compliance. This fluorinating agent is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Under no circumstances should this chemical be disposed of down the sink or in regular trash. All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[2][3]

Summary of Key Safety and Disposal Data

The following table summarizes essential quantitative data for this compound, crucial for its safe handling and disposal.

PropertyValueSignificance for Disposal
CAS Number 309-88-6Unique identifier for accurate waste tracking and documentation.
Hazard Classifications Flammable Liquid 3, Skin Corrosion 1BDictates the need for spark-proof tools, grounding, and stringent personal protective equipment (PPE) during handling.
GHS Hazard Codes H226, H314H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.
Flash Point 40 °C (104 °F) - closed cupIndicates the temperature at which it can ignite. Keep away from heat and ignition sources.
Boiling Point 56-57 °CLow boiling point suggests a high vapor pressure; handle in a well-ventilated area or chemical fume hood.[4]
Density 1.230 g/mL at 25 °CHeavier than water.
Storage Class 3 - Flammable liquidsRequires storage in a designated flammables cabinet, away from incompatible materials like strong oxidizing agents.[2]
RID / ADR 3267Transportation classification for corrosive, basic, organic, n.o.s. liquid.[4]

Detailed Protocol for Waste Collection and Preparation for Disposal

This protocol outlines the necessary steps for laboratory personnel to safely accumulate and prepare this compound waste for collection by a certified hazardous waste handler.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye/Face Protection: Always wear chemical splash goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves. Given the corrosive nature, consult your institution's glove compatibility chart or the manufacturer's recommendations. Double-gloving is recommended.[5]

  • Body Protection: Wear a flame-resistant lab coat. A chemical-resistant apron is advisable for transfers of larger volumes.

  • Work Area: All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

2. Waste Segregation and Container Selection:

  • Waste Stream: This chemical must be collected as "Halogenated Organic Liquid Waste." Do not mix it with non-halogenated solvents, aqueous waste, or other incompatible waste streams.[5]

  • Container: Use a designated, leak-proof waste container in good condition, compatible with halogenated organic compounds (e.g., a glass bottle with a screw cap). The container must be able to be securely closed.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure the waste container and any transfer equipment are properly grounded.[2]

3. Waste Collection Procedure:

  • Unused Reagent: Unwanted or expired this compound should be disposed of in its original manufacturer's container whenever possible. Do not attempt to neutralize the reagent.

  • Contaminated Liquid Waste: For reaction mixtures or solutions containing the reagent, carefully transfer the liquid into the designated halogenated waste container inside a chemical fume hood.

  • Contaminated Solid Waste: Any materials contaminated with the reagent (e.g., pipette tips, absorbent pads, gloves) must be collected separately in a clearly labeled, sealed container or bag for solid hazardous waste.[5]

  • Empty Containers: The original, empty reagent bottle is also considered hazardous waste. Do not rinse it. Seal the empty container and label it for disposal.

4. Labeling and Storage:

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and list all other constituents with their approximate percentages.

  • Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, inside a flammables cabinet. Ensure secondary containment is used to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Final Steps start Identify Waste: N,N-Diethyl-1,1,2,3,3,3- hexafluoropropylamine ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Flame-Resistant Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled 'Contaminated Solid Waste' Container waste_type->solid_waste Solid (Gloves, etc.) empty_container Seal and Label Original Empty Container as Waste waste_type->empty_container Empty Reagent Bottle close_container Securely Close Container liquid_waste->close_container solid_waste->close_container empty_container->close_container store Store in Designated SAA (Flammables Cabinet, Secondary Containment) close_container->store request_pickup Request Pickup from Institutional EHS store->request_pickup end Disposal Complete (Handled by Professionals) request_pickup->end

References

Personal protective equipment for handling N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent), ensuring laboratory safety and operational integrity.

This compound, also known as Ishikawa's Reagent, is a versatile and effective fluorinating agent used in various chemical syntheses. However, its utility is matched by its hazardous properties, including flammability and corrosivity, which necessitate stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For this compound, the following PPE is mandatory.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive liquid, which can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant glovesPrevents skin contact with the corrosive material. The choice of glove material is critical and should be based on the specific task and potential for exposure.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pantsProvides a barrier against accidental spills and protects from the flammable nature of the chemical.
Foot Protection Closed-toe shoesProtects feet from spills.

Glove Selection:

Glove MaterialRecommended Use
Nitrile Rubber Suitable for short-term splash protection.[3][4]
Butyl Rubber or Viton™ Recommended for extended or immersive contact, as they generally offer better resistance to corrosive and organic compounds.

It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations and to inspect gloves for any signs of degradation before use.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risks.

Engineering Controls
  • Fume Hood: All work with this chemical must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[5]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the work area of any unnecessary equipment or ignition sources.

  • Dispensing: When transferring the liquid, use a funnel and pour slowly to avoid splashing. For transfers between metal containers, ensure they are electrically bonded and grounded to prevent static discharge.

  • Heating: Do not use an open flame to heat this chemical.[5] Use a heating mantle, steam bath, or oil bath.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be designated for flammable liquids. Keep the container tightly closed when not in use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep1 Don PPE Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Remove Ignition Sources Prep2->Prep3 Handle1 Dispense Carefully Prep3->Handle1 Handle2 Controlled Heating Handle1->Handle2 Store1 Store in Flammables Cabinet Handle2->Store1 Dispose1 Segregate Halogenated Waste Store1->Dispose1

Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the person is not breathing, begin artificial respiration. 4. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2]
Spill 1. Evacuate the area and restrict access. 2. Remove all ignition sources. 3. Ventilate the area. 4. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. 5. Collect the absorbed material into a designated, labeled container for hazardous waste disposal. 6. Clean the spill area with soap and water.
Fire 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do NOT use water, as it may be ineffective. 2. If the fire is large or cannot be controlled, evacuate the area and call emergency services.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Classification

This chemical is classified as a halogenated organic waste .

Disposal Procedure
  • Segregation: Do not mix halogenated organic waste with non-halogenated waste.[6][7] This is important for proper disposal and can impact disposal costs.

  • Container: Collect waste in a designated, leak-proof, and properly labeled hazardous waste container. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Corrosive).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The waste will be sent to an approved waste disposal plant for incineration.[5]

DisposalWorkflow Start Generate Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Use Designated Labeled Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Transport to Approved Disposal Facility ContactEHS->Disposal

Waste disposal workflow for halogenated organic compounds.

By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Reactant of Route 2
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.